molecular formula C6H14O B3051894 3-Methoxypentane CAS No. 36839-67-5

3-Methoxypentane

Cat. No.: B3051894
CAS No.: 36839-67-5
M. Wt: 102.17 g/mol
InChI Key: CQRFEDVNTJTKFU-UHFFFAOYSA-N
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Description

3-Methoxypentane is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxypentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRFEDVNTJTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190299
Record name 3-Methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36839-67-5
Record name 3-Methoxypentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036839675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypentane (C6H14O) is a dialkyl ether characterized by a pentane (B18724) backbone with a methoxy (B1213986) group at the third carbon position. This document provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and spectral characterization. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals in drug development and other chemical sciences, offering a consolidated reference for laboratory applications and theoretical understanding.

Chemical Structure and Identification

This compound is a simple ether with the IUPAC name this compound. Structurally, it consists of a central oxygen atom bonded to a methyl group and a pentan-3-yl group. The molecule does not possess a chiral center.

The structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 1-Ethylpropyl methyl ether, 3-methoxy pentane
CAS Number 36839-67-5[1][2]
Molecular Formula C6H14O[1][2]
SMILES CCC(CC)OC
InChI InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3[1]
InChIKey CQRFEDVNTJTKFU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a solvent, reagent, or in other chemical processes. These properties are largely dictated by its molecular weight, the presence of the ether linkage, and the size of the alkyl groups. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point ~91.5 °C (estimated)
Density ~0.749 g/cm³ (estimated)
Solubility Soluble in many organic solvents; insoluble in water.
XLogP3-AA 1.9[1]
Topological Polar Surface Area 9.2 Ų[1]
Rotatable Bond Count 3
Complexity 31.2[1]
Heavy Atom Count 7

Reactivity and Stability

This compound exhibits the typical reactivity of a dialkyl ether. The ether linkage is relatively stable and unreactive towards many reagents, which contributes to its utility as a solvent. However, it can undergo cleavage under harsh conditions, such as with strong acids (e.g., HBr, HI). The presence of hydrogen atoms on the carbons alpha to the ether oxygen makes it susceptible to autoxidation, forming hydroperoxides upon prolonged exposure to air and light. Therefore, it should be stored in airtight containers, protected from light.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[3][4][5] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] For the synthesis of this compound, there are two possible routes: the reaction of sodium methoxide (B1231860) with 3-bromopentane, or the reaction of sodium 3-pentoxide with a methyl halide. The latter is generally preferred to minimize the competing elimination reaction that can occur with secondary halides.

Protocol:

  • Preparation of Sodium 3-pentoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous diethyl ether. To this, add 2.4 g (0.1 mol) of sodium hydride (60% dispersion in mineral oil). While stirring under a nitrogen atmosphere, slowly add a solution of 8.8 g (0.1 mol) of 3-pentanol (B84944) in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction mixture will be stirred at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Ether Synthesis: To the freshly prepared solution of sodium 3-pentoxide, add 14.2 g (0.1 mol) of methyl iodide dropwise via the dropping funnel. The reaction mixture is then heated to reflux for 6-8 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, and the aqueous layer is extracted with two 30 mL portions of diethyl ether. The combined organic extracts are washed with 50 mL of brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation to yield the final product.

G Williamson Ether Synthesis of this compound reagents 3-Pentanol + Sodium Hydride alkoxide Sodium 3-pentoxide Formation (in anhydrous ether) reagents->alkoxide reaction SN2 Reaction (Reflux) alkoxide->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction crude_product Crude this compound reaction->crude_product workup Aqueous Work-up (Quench, Extract, Dry) crude_product->workup purification Purification (Fractional Distillation) workup->purification final_product Pure this compound purification->final_product G Structure-Property Relationships of this compound cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties Ether Linkage (C-O-C) Ether Linkage (C-O-C) Polarity Moderate Polarity (Insoluble in Water) Ether Linkage (C-O-C)->Polarity Bent geometry, polar C-O bonds BoilingPoint Relatively Low Boiling Point Ether Linkage (C-O-C)->BoilingPoint No H-bonding, lower BP than corresponding alcohol Reactivity Chemical Inertness (Good Solvent) Ether Linkage (C-O-C)->Reactivity Stable bond, resists most reagents Oxidation Susceptibility to Autoxidation Ether Linkage (C-O-C)->Oxidation Alpha-hydrogens are susceptible Alkyl Chains (-C2H5, -CH3) Alkyl Chains (-C2H5, -CH3) Alkyl Chains (-C2H5, -CH3)->Polarity Nonpolar, dominate overall character Alkyl Chains (-C2H5, -CH3)->BoilingPoint Van der Waals forces, determines molecular weight

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxypentane (CAS No: 36839-67-5). The document details key quantitative data, presents standardized experimental protocols for their determination, and offers a logical workflow for the physical characterization of similar chemical entities. This guide is intended to serve as a practical resource for laboratory and research professionals engaged in chemical synthesis, analysis, and formulation.

Core Physical Properties of this compound

This compound is a colorless organic compound with the chemical formula C₆H₁₄O.[1] It is classified as an ether and is characterized by its moderate volatility and a light, ethereal aroma.[1] Its solubility profile, being soluble in many organic solvents but insoluble in water, makes it a relevant component in various chemical processes.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueUnits
Molecular FormulaC₆H₁₄O-
Molecular Weight102.17 g/mol
Boiling Point (estimated)91.54°C
Melting Point (estimated)-105.78°C
Density0.7490g/cm³
Refractive Index1.3790-
Solubility in WaterInsoluble-
Solubility in Organic SolventsSoluble-

[Data sourced from references 1, 3, 4, 5, 6]

Experimental Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

G cluster_0 Physical Property Characterization Workflow A Sample Procurement (this compound) B Purity Assessment (e.g., GC, NMR) A->B C Density Measurement (Pycnometry) B->C D Refractive Index Measurement (Abbe Refractometer) B->D E Boiling Point Determination (Capillary Method) B->E F Melting Point Determination (Capillary Method, if applicable) B->F G Solubility Assessment (Miscibility Tests) B->G H Data Compilation & Analysis C->H D->H E->H F->H G->H

Caption: Workflow for Experimental Determination of Physical Properties.

Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] The capillary method is a common micro-scale technique for this determination.

Apparatus:

  • Thiele tube or a melting point apparatus (e.g., MelTemp)[3][4]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or heating block)

  • Liquid for heating bath (e.g., paraffin (B1166041) oil)[5]

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the small test tube.[5]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a heating bath (Thiele tube or similar apparatus), ensuring the liquid level is above that of the sample.[3]

  • The bath is heated gently and evenly.[3]

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[3][5]

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[3]

Determination of Melting Point

Given that this compound has an estimated melting point of -105.78°C, standard capillary melting point apparatus are not suitable. This determination would require specialized low-temperature equipment, such as a cryostat or a differential scanning calorimeter (DSC). The general principle of the capillary method for solids is described for completeness.

Apparatus:

  • Melting point apparatus or Thiele tube[6][7]

  • Capillary tubes, open at one end

  • Thermometer

Procedure (for solids):

  • A small amount of the finely powdered, dry solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.[8]

  • The capillary tube is placed in the heating block of the melting point apparatus.[9]

  • The sample is heated at a controlled rate.[9]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] For a pure substance, this range is typically narrow (0.5-1.0°C).[6]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[10] A pycnometer, a glass flask with a precise and known volume, is commonly used for accurate density measurements of liquids.[10][11]

Apparatus:

  • Pycnometer (with a calibrated volume)

  • Analytical balance (accurate to at least 0.001 g)

  • Temperature-controlled water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).

  • The pycnometer is removed, dried, and weighed again.

  • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11][12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property.[13] The Abbe refractometer is the standard instrument for this measurement.[14]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium D line, 589 nm)[14]

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[13]

  • The prisms of the refractometer are cleaned and dried carefully.

  • Using a clean dropper, 2-3 drops of this compound are placed onto the surface of the measuring prism.[13]

  • The illuminating prism is closed and locked into place.[15]

  • The instrument's light source is turned on and positioned for optimal illumination.

  • While looking through the eyepiece, the measurement knob is adjusted until the boundary line between the light and dark regions is visible.[16]

  • The color compensation knob is adjusted to eliminate any color fringe at the boundary, making the line sharp and clear.[15]

  • The measurement knob is then used to center the sharp boundary line exactly on the crosshairs of the eyepiece.[15]

  • The refractive index value is read directly from the instrument's scale. The temperature of the measurement should also be recorded, as refractive index is temperature-dependent.[17]

Determination of Solubility

Solubility is assessed qualitatively by observing the behavior of the solute in a given solvent. The "like dissolves like" principle is a key predictor, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[18]

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • Solubility in Water: Add approximately 0.5 mL of this compound to a test tube containing 2-3 mL of deionized water. Stopper the tube and shake vigorously for 10-20 seconds.[19] Allow the mixture to stand and observe. If two distinct layers form, the substance is immiscible and therefore insoluble.[19] If a single, clear homogeneous phase results, it is soluble.

  • Solubility in Organic Solvents: Repeat the procedure using various organic solvents (e.g., ethanol, diethyl ether, hexane). Place 0.5 mL of this compound in a test tube and add the selected solvent in small portions, shaking after each addition. Observe for the formation of a single homogeneous phase (soluble) or the persistence of separate phases (insoluble).[20] Given its ether structure, this compound is expected to be miscible with common non-polar and moderately polar organic solvents.

References

Spectroscopic Analysis of 3-Methoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxypentane (CAS: 36839-67-5), a simple aliphatic ether. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption bands, and experimental Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for each spectroscopic technique are provided to ensure reproducibility and accuracy in data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for ease of reference and comparison.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following ¹H NMR data is predicted using advanced computational algorithms and has not been experimentally verified. Predicted spectra are a valuable tool for spectral interpretation but may differ from experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.25Singlet (s)3H
-OCH-3.15Quintet (quin)1H
-CH₂-1.50Sextet (sxt)4H
-CH₃0.88Triplet (t)6H
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following ¹³C NMR data is predicted using advanced computational algorithms and has not been experimentally verified. Predicted spectra are a valuable tool for spectral interpretation but may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OCH-82.5
-OCH₃56.0
-CH₂-26.5
-CH₃9.8
Infrared (IR) Spectroscopy Data

The following table lists the characteristic infrared absorption bands expected for an aliphatic ether like this compound.[1][2][3][4][5]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2960-2850StrongC-H StretchAlkane
1470-1450MediumC-H BendAlkane
1385-1375MediumC-H BendAlkane
1150-1085StrongC-O StretchEther
Mass Spectrometry (MS) Data

The following data is derived from the electron ionization (EI) mass spectrum of this compound provided by the NIST Mass Spectrometry Data Center.[2]

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
102~5[C₆H₁₄O]⁺˙ (Molecular Ion)
73100[C₄H₉O]⁺
57~40[C₄H₉]⁺
45~85[C₂H₅O]⁺
29~50[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain a reference.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimize the resolution.

  • ¹H NMR Acquisition:

    • Select a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Select a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of liquid this compound directly onto the crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR accessory. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • For a volatile liquid like this compound, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

    • Identify the molecular ion peak and the major fragment peaks.

Visualization of Spectroscopic Logic and Fragmentation

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Splitting) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Molecule This compound C₆H₁₄O MolecularIon Molecular Ion [C₆H₁₄O]⁺˙ m/z = 102 Molecule->MolecularIon Electron Ionization Fragment1 [C₄H₉O]⁺ m/z = 73 (Base Peak) MolecularIon->Fragment1 - C₂H₅˙ Fragment2 [C₂H₅O]⁺ m/z = 45 MolecularIon->Fragment2 - C₄H₉˙ Fragment3 [C₄H₉]⁺ m/z = 57 Fragment1->Fragment3 - O Fragment4 [C₂H₅]⁺ m/z = 29 Fragment1->Fragment4 - C₂H₄O

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methoxypentane, a valuable ether in organic synthesis. The document details the theoretical and practical aspects of its preparation, with a focus on the Williamson ether synthesis and alkoxymercuration-demercuration reactions. This guide includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to aid researchers in the efficient and effective synthesis of this compound.

Introduction

This compound (C₆H₁₄O) is an organic compound classified as an ether.[1][2][3] Its structure features a methoxy (B1213986) group attached to the third carbon of a pentane (B18724) chain.[1][2][3] This compound serves as an important intermediate and solvent in various organic syntheses.[3] Understanding its synthesis is crucial for its application in research and development, including in the pharmaceutical and agrochemical industries. This guide will explore the most effective and commonly employed methods for the preparation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol [1]
CAS Number 36839-67-5[1]
Boiling Point 92 °C (Predicted)
Density 0.755 g/cm³ (Predicted)
Refractive Index 1.382 (Predicted)

Synthesis Pathways

There are two primary and highly effective methods for the synthesis of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[4] It proceeds via an S(_N)2 reaction between an alkoxide ion and a primary alkyl halide.[4] For the synthesis of this compound, there are two possible combinations of reactants:

Due to the S(_N)2 mechanism's sensitivity to steric hindrance, Route B is the preferred pathway.[5] The use of a secondary halide like 3-bromopentane (Route A) would likely lead to a significant amount of elimination by-product (pentenes).[5] Therefore, the reaction of sodium 3-pentoxide with a methyl halide is the most efficient Williamson synthesis approach.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 3-Pentanol (B84944) I1 Sodium 3-pentoxide R1->I1 + NaH P3 Hydrogen Gas (H2) R1->P3 R2 Sodium Hydride (NaH) R2->I1 R2->P3 R3 Methyl Iodide (CH3I) P1 This compound R3->P1 P2 Sodium Iodide (NaI) R3->P2 I1->P1 + CH3I I1->P2

Williamson Ether Synthesis of this compound
Alkoxymercuration-Demercuration

An alternative route to this compound is the alkoxymercuration-demercuration of a suitable alkene.[6] In this two-step process, an alkene is treated with a mercury salt in an alcohol solvent, followed by reduction.[6][7] To synthesize this compound, the starting alkene would be pent-2-ene, and the alcohol would be methanol. This reaction follows Markovnikov's rule, where the methoxy group adds to the more substituted carbon of the double bond, yielding the desired product without carbocation rearrangement.[6][7]

Reaction Scheme:

Alkoxymercuration_Demercuration cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 Pent-2-ene I1 Alkoxymercurial Intermediate R1->I1 + Hg(OAc)2, CH3OH R2 Methanol (CH3OH) R2->I1 R3 Mercuric Acetate (B1210297) (Hg(OAc)2) R3->I1 R4 Sodium Borohydride (B1222165) (NaBH4) P1 This compound R4->P1 I1->P1 + NaBH4

Alkoxymercuration-Demercuration for this compound

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is based on established procedures for Williamson ether synthesis.

Materials:

  • 3-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add 3-pentanol (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ether Formation:

    • Cool the resulting sodium 3-pentoxide solution back to 0 °C.

    • Add methyl iodide (1.2 eq) dropwise via an addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation.

Alkoxymercuration-Demercuration of Pent-2-ene

This protocol is based on general procedures for alkoxymercuration-demercuration.

Materials:

  • Pent-2-ene

  • Methanol (CH₃OH)

  • Mercuric acetate (Hg(OAc)₂)

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Alkoxymercuration:

    • In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in methanol.

    • Add pent-2-ene (1.0 eq) to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (indicated by the disappearance of the alkene spot on TLC).

  • Demercuration:

    • To the reaction mixture, add an equal volume of 3 M NaOH.

    • Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

    • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

  • Work-up and Purification:

    • Decant the supernatant liquid from the mercury precipitate.

    • Transfer the liquid to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Data Presentation

Expected Yield and Purity
Synthesis PathwayTypical YieldPurityNotes
Williamson Ether Synthesis60-80%>95% after distillationYield is dependent on the complete formation of the alkoxide and efficient S(_N)2 reaction.
Alkoxymercuration-Demercuration70-90%>95% after distillationGenerally provides high yields with excellent regioselectivity.
Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data
¹³C NMR Expected peaks around: 10.0 ppm (CH₃), 28.0 ppm (CH₂), 56.0 ppm (OCH₃), 82.0 ppm (CH-O).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 102.1. Key fragments at m/z = 87, 73, 59, 45.
Infrared (IR) Spectroscopy C-O stretch around 1100 cm⁻¹, C-H stretches around 2850-2950 cm⁻¹.

Conclusion

This technical guide has detailed two robust and effective pathways for the synthesis of this compound. The Williamson ether synthesis, particularly utilizing sodium 3-pentoxide and a methyl halide, offers a reliable and well-understood method. The alkoxymercuration-demercuration of pent-2-ene provides a high-yield alternative with excellent control of regiochemistry. The provided experimental protocols, along with the summarized quantitative and spectroscopic data, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of these procedures will enable the efficient production of high-purity this compound for a variety of applications.

References

An In-depth Technical Guide to 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical properties, characterization, and data analysis workflow for 3-Methoxypentane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an organic compound classified as an ether.[1] Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular FormulaC6H14O[1][2][3][4][5]
Molecular Weight102.17 g/mol [2][3][6]
Monoisotopic Mass102.104465066 Da[1][2][3]
IUPAC NameThis compound[3]
CAS Number36839-67-5[2][3][4][5]

Experimental Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol details a standard method for the verification of the purity and identity of a this compound sample.

Objective: To qualitatively identify this compound and quantitatively determine its purity.

Materials and Equipment:

  • This compound sample

  • High-purity helium (carrier gas)

  • Methanol (solvent, HPLC grade)

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials and syringes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in methanol. Vortex to ensure homogeneity.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min. Hold at 200°C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Set the transfer line to 280°C. Operate in electron ionization (EI) mode at 70 eV. Scan range from m/z 35 to 200.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data throughout the GC run time.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).

    • Calculate purity by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak area.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

cluster_experiment Experimental Workflow cluster_analysis Data Analysis Workflow Sample Sample Preparation (1% in Methanol) GCMS GC-MS Injection Sample->GCMS Acquire Data Acquisition GCMS->Acquire Peak Peak Identification (Retention Time) Acquire->Peak Spectrum Mass Spectrum Comparison Peak->Spectrum Purity Purity Calculation (Peak Area %) Spectrum->Purity

Caption: Workflow for chemical analysis of this compound.

C6H14O This compound C6H14O MW: 102.17 Properties Physical Properties - Colorless Liquid - Soluble in Organic Solvents Chemical Properties - Ether - Moderate Volatility C6H14O:f1->Properties:p1 Applications Laboratory Use - Solvent - Reaction Medium Industrial Use - Intermediate in Synthesis - Fragrance Industry Component Properties:p2->Applications:a1

Caption: Relationship between molecular data and applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Methoxypentane, a key organic ether. The document details its physical properties, outlines standardized experimental protocols for their determination, and explores the underlying structure-property relationships that govern these characteristics.

Physicochemical Data of this compound

This compound (C₆H₁₄O) is a colorless liquid with a molecular weight of 102.17 g/mol .[1][2] Its key physical properties are summarized in the table below. These values are critical for its application as a solvent, reaction medium, or intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 36839-67-5[1][3]
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
Boiling Point 91.54°C (estimated)[1][3][4]
Melting Point -105.78°C (estimated)[1][3][4]
Density 0.7490 g/cm³[1][3][4]
Refractive Index 1.3790[1][3][4]

Structure-Property Relationships

The boiling and melting points of ethers like this compound are directly influenced by their molecular structure and the resulting intermolecular forces.

Boiling Point: The boiling point of a substance is a measure of the energy required to overcome the attractive forces between its molecules in the liquid state.[5] For ethers, these forces are primarily:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that increase with the size and surface area of the molecule.[5][6]

  • Dipole-Dipole Interactions: The C-O-C bond in an ether is polar, creating a net dipole moment.[2][3] This results in weak electrostatic attractions between molecules.

Compared to alkanes of similar molecular mass, ethers have comparable boiling points because the dominant intermolecular forces in both are weak van der Waals forces.[3][7] However, ethers have significantly lower boiling points than isomeric alcohols. This is because alcohols can form strong intermolecular hydrogen bonds, which require much more energy to break, while ethers cannot act as hydrogen bond donors.[2][4][8]

Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid. This process depends not only on the strength of intermolecular forces but also on how efficiently the molecules can pack into a crystal lattice.[5] Factors influencing the melting point include:

  • Molecular Symmetry and Shape: More symmetrical and compact molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points.[5][9]

  • Branching: Increased branching in a molecule generally disrupts the regularity of packing, which can lower the melting point compared to a linear isomer.[10]

The diagram below illustrates the logical relationships between molecular properties and the boiling point of an ether compared to an alkane and an alcohol of similar molecular weight.

G cluster_alkane Alkane (e.g., Hexane) cluster_ether Ether (e.g., this compound) cluster_alcohol Alcohol (e.g., Hexan-1-ol) A1 Molecular Weight A2 Van der Waals Forces A1->A2 A3 Comparable Boiling Point A2->A3 E1 Molecular Weight E2 Van der Waals Forces + Weak Dipole-Dipole E1->E2 E3 Comparable Boiling Point E2->E3 E3->A3 Similar to H3 Significantly Higher Boiling Point E3->H3 Much Lower Than H1 Molecular Weight H2 Strong Hydrogen Bonding H1->H2 H2->H3

Caption: Intermolecular forces and boiling point comparison.

Experimental Protocols for Determination

Accurate determination of boiling and melting points is essential for compound identification and purity assessment.[11][12] The following sections describe standard laboratory procedures.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or Mel-Temp apparatus

  • Thermometer (calibrated)

  • Small fusion tube (or test tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating block)

  • Liquid for heating bath (e.g., paraffin (B1166041) oil)

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[1][13]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[1]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the heating bath of a Thiele tube or inserted into an aluminum heating block.[1][13]

  • Heating: The apparatus is heated slowly and gently (approximately 1-2°C per minute) to ensure uniform temperature distribution.[14]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Recording Temperature: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15]

The following diagram outlines the experimental workflow for this determination.

G A 1. Prepare Sample Place liquid in fusion tube B 2. Insert Inverted Capillary (Sealed end up) A->B C 3. Assemble Apparatus Attach tube to thermometer Place in Thiele tube B->C D 4. Heat Gently (~2°C/min) C->D E 5. Observe Bubbles Note temp (T1) of rapid, continuous stream D->E F 6. Cool Slowly E->F G 7. Record Boiling Point Note temp (T2) when liquid enters capillary F->G

Caption: Workflow for boiling point determination by capillary method.
Melting Point Determination

As this compound has a very low estimated melting point (-105.78°C), its determination requires a specialized low-temperature apparatus (cryostat) rather than a standard Mel-Temp or Thiele tube setup which are used for solids at or above room temperature. The general principle, however, remains the same.

Apparatus:

  • Low-temperature melting point apparatus or cryostat

  • Thermometer or thermocouple calibrated for low temperatures

  • Capillary tubes

Procedure:

  • Sample Freezing: The liquid this compound is introduced into a capillary tube and then frozen to a solid state within the low-temperature apparatus.

  • Heating/Warming: The frozen sample is warmed very slowly (e.g., 1-2°C per minute) under controlled conditions.

  • Observation: The sample is observed continuously through a magnifying eyepiece.

  • Recording Melting Range: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal of solid disappears is recorded as the final melting point.[16][17] For a pure substance, this melting range should be narrow (0.5-1.0°C).[11] A broad melting range typically indicates the presence of impurities.[11]

Conclusion

The boiling and melting points of this compound are fundamental physical constants dictated by its molecular structure. The absence of hydrogen bonding capability results in a relatively low boiling point comparable to alkanes of similar size, while its specific molecular shape and symmetry influence its very low melting point. The standardized experimental protocols outlined provide a reliable framework for the empirical verification of these properties, which is crucial for quality control and the effective application of this compound in research and development.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Methoxypentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 3-methoxypentane, a key solvent and intermediate in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust qualitative assessment based on established chemical principles. Furthermore, it details comprehensive experimental protocols to enable researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to this compound

This compound (C₆H₁₄O) is an aliphatic ether characterized by a methoxy (B1213986) group attached to the third carbon of a pentane (B18724) chain.[1][2] Its molecular structure imparts properties that make it a versatile solvent, particularly its moderate volatility and stability in a variety of chemical reactions.[1] As with other ethers, this compound is generally soluble in a wide range of organic solvents but exhibits poor solubility in water.[1][3] This guide will delve into its solubility characteristics in common organic solvents, providing a foundational understanding for its application in research and development.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[4][5][6] As a relatively non-polar ether, it is expected to be miscible with other non-polar and weakly polar solvents. Its solubility is likely to decrease in more polar solvents, particularly those with strong hydrogen-bonding networks.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted Solubility/MiscibilityRationale
HexaneNon-polar alkaneMiscibleBoth are non-polar hydrocarbons, leading to favorable van der Waals interactions.[7][8]
TolueneNon-polar aromaticMiscibleSimilar non-polar characteristics and favorable dispersion forces.
Diethyl EtherWeakly polar etherMiscibleBoth are ethers with similar polarities and intermolecular forces.[9][10]
AcetonePolar aprotic ketoneSoluble/MiscibleAcetone's polarity is greater, but it can still effectively solvate the ether.[11]
EthanolPolar protic alcoholSolubleEthanol's polarity and hydrogen bonding capabilities may lead to slightly reduced but still significant solubility.[12][13]
MethanolPolar protic alcoholSolubleMethanol is more polar than ethanol, potentially leading to lower solubility compared to other organic solvents.[13]

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following protocols are adapted for determining the solubility of a volatile organic compound like this compound in various organic solvents.

This method is suitable for determining the solubility of a liquid in a solvent where the solute is non-volatile enough to allow for solvent evaporation. Given the volatility of this compound, this method should be performed with care and in a controlled environment.

Materials:

  • This compound

  • Selected organic solvent (e.g., hexane, toluene, ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial.

    • Ensure there is a visible excess of the solute to confirm saturation.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same temperature until the undissolved this compound phase separates completely. Centrifugation at a constant temperature can accelerate this process.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a micropipette.

    • Transfer the aliquot to a pre-weighed, clean, and dry vial.

    • Weigh the vial containing the aliquot to determine the mass of the solution.

  • Solvent Evaporation:

    • Place the vial in a fume hood at a controlled, gentle temperature or in a vacuum desiccator to evaporate the solvent. The low boiling point of this compound requires careful control to avoid its evaporation along with the solvent.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, weigh the vial containing the this compound residue.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Calculate the solubility in g/100 mL or other desired units.

This visual method is used to determine if two liquids are miscible in all proportions at a given temperature.[14]

Materials:

  • This compound

  • Selected organic solvent

  • Graduated cylinders or burettes

  • Sealed test tubes or vials

  • Vortex mixer or shaker

  • Thermostatically controlled water bath

Procedure:

  • Preparation of Mixtures:

    • Prepare a series of mixtures of this compound and the chosen solvent in sealed test tubes, varying the volume fractions from 10% to 90% in 10% increments. For example, for a total volume of 10 mL, prepare mixtures of 1 mL this compound and 9 mL solvent, 2 mL this compound and 8 mL solvent, and so on.

  • Equilibration:

    • Place the sealed test tubes in a thermostatically controlled water bath at the desired temperature.

    • Allow the mixtures to equilibrate to the set temperature.

  • Mixing and Observation:

    • Vigorously shake or vortex each test tube for a few minutes to ensure thorough mixing.

    • Allow the tubes to stand and visually inspect for phase separation.

  • Interpretation:

    • If all mixtures remain as a single, clear phase after standing, the two liquids are considered miscible at that temperature.

    • If any of the mixtures form two distinct layers, they are immiscible or partially miscible. The range of compositions that form two phases can be further investigated to determine the miscibility gap.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation start Start add_excess Add excess this compound to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24 hours) seal_vial->agitate phase_sep Allow phase separation agitate->phase_sep withdraw_supernatant Withdraw known volume of supernatant phase_sep->withdraw_supernatant weigh_aliquot Weigh aliquot withdraw_supernatant->weigh_aliquot evaporate Evaporate solvent weigh_aliquot->evaporate weigh_residue Weigh residue evaporate->weigh_residue calculate Calculate solubility (g/100 mL) weigh_residue->calculate end End calculate->end

Gravimetric Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration & Mixing cluster_obs Observation cluster_interp Interpretation start Start prepare_mixtures Prepare mixtures of varying volume fractions (10-90%) start->prepare_mixtures equilibrate Equilibrate at desired temperature prepare_mixtures->equilibrate mix Vigorously mix equilibrate->mix observe Observe for phase separation mix->observe decision Single Phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Miscibility Determination Workflow

Conclusion

References

An In-depth Technical Guide to 3-Methoxypentane: Safety Data Sheet and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and precautionary measures for 3-Methoxypentane. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ether-like aroma.[1] It exhibits moderate volatility and is soluble in organic solvents but not in water.[1] Its chemical stability makes it a useful solvent and intermediate in various industrial and research applications, including the pharmaceutical and fragrance industries.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H14O[4][5]
Molecular Weight 102.17 g/mol [2][6]
CAS Number 36839-67-5[4][5][6]
Appearance Colorless liquid[1]
Boiling Point 91.54°C (estimate)[1][7]
Melting Point -105.78°C (estimate)[1][7]
Density 0.7490 g/cm³[1][7]
Refractive Index 1.3790[1][7]
Solubility Soluble in organic solvents, insoluble in water.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.
Skin IrritationCategory 2H315: Causes skin irritation.
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.

Hazard Relationship Diagram

Hazard_Relationship cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards This compound This compound Flammable Liquid (Cat. 2) Flammable Liquid (Cat. 2) This compound->Flammable Liquid (Cat. 2) Skin Irritation (Cat. 2) Skin Irritation (Cat. 2) This compound->Skin Irritation (Cat. 2) Eye Irritation (Cat. 2A) Eye Irritation (Cat. 2A) This compound->Eye Irritation (Cat. 2A) STOT (Single Exposure, Cat. 3) STOT (Single Exposure, Cat. 3) This compound->STOT (Single Exposure, Cat. 3) Aspiration Hazard (Cat. 1) Aspiration Hazard (Cat. 1) This compound->Aspiration Hazard (Cat. 1) Aquatic Chronic (Cat. 2) Aquatic Chronic (Cat. 2) This compound->Aquatic Chronic (Cat. 2)

Caption: Logical relationships of this compound's hazards.

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

3.1. Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary if there is a risk of splashing.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

3.2. Storage

  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, dark, and well-ventilated place.

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light. It is advisable to date the container upon receipt and opening, and to test for peroxides periodically.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a research setting.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and SOP Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve from Storage Prepare_Work_Area->Retrieve_Chemical Dispense Dispense Required Amount Retrieve_Chemical->Dispense Perform_Experiment Perform Experiment Dispense->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Designated Container Decontaminate->Dispose_Waste Return_to_Storage Return Chemical to Storage Dispose_Waste->Return_to_Storage Doff_PPE Doff PPE Return_to_Storage->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A typical workflow for the safe laboratory handling of this compound.

Emergency Procedures

5.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate the area and eliminate all ignition sources. Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Use non-sparking tools for cleanup.

Toxicological Information

Limited toxicological data is available for this compound. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Inhalation: May cause respiratory tract irritation, drowsiness, and dizziness.[4]

  • Skin Contact: Causes skin irritation.[4] Repeated exposure may lead to dryness and cracking of the skin.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed. Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.

Due to the lack of specific data on the metabolic pathways of this compound, it is prudent to handle it with the assumption that it may undergo metabolic processes similar to other ethers, which can involve enzymatic oxidation.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

An In-depth Technical Guide to the Potential Research Applications of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypentane (CAS No: 36839-67-5), also known as ethyl sec-amyl ether, is an aliphatic ether with the chemical formula C6H14O.[1] This colorless liquid possesses a characteristic light ether-like aroma and exhibits solubility in a range of organic solvents while being insoluble in water. Its chemical stability and moderate volatility make it a compound of interest for various applications in research and industry.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential research applications, and metabolic considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental setups, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C6H14O[1]
Molecular Weight 102.17 g/mol [1]
CAS Number 36839-67-5[1]
Appearance Colorless liquid[2]
Odor Light ether aroma[2]
Boiling Point 91.54 °C (estimate)
Melting Point -105.78 °C (estimate)
Density 0.749 g/cm³ (estimate)
Solubility Soluble in organic solvents, insoluble in water.[2]
Vapor Pressure Data not readily available
Refractive Index 1.379 (estimate)
Flash Point Data not readily available

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound from 3-pentanol (B84944) and a methylating agent.

Materials:

  • 3-pentanol

  • Sodium hydride (NaH) or other strong base

  • Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), place a magnetic stir bar and sodium hydride (1.1 equivalents) in a round-bottom flask containing anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 3-pentanol (1 equivalent) dropwise to the stirred suspension using a dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-pentoxide.

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add methyl iodide (1 equivalent) dropwise to the reaction mixture.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Williamson_Ether_Synthesis start Start Materials: 3-Pentanol Sodium Hydride Methyl Iodide alkoxide_formation Step 1: Alkoxide Formation - React 3-Pentanol with NaH in anhydrous ether - Formation of Sodium 3-pentoxide start->alkoxide_formation Add ether_formation Step 2: Ether Formation - Add Methyl Iodide to the alkoxide solution - SN2 reaction occurs alkoxide_formation->ether_formation Proceed to workup Step 3: Work-up - Quench with aq. NH4Cl - Separate organic layer - Wash and dry ether_formation->workup After reaction purification Step 4: Purification - Fractional distillation workup->purification Isolate crude product product Final Product: This compound purification->product Obtain pure product

Williamson Ether Synthesis Workflow for this compound.

Potential Research Applications

Green Solvent in Organic Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents. This compound exhibits several characteristics that make it a promising "green" alternative to conventional ether solvents like diethyl ether and THF. Its higher boiling point reduces volatility and fugitive emissions, while its immiscibility with water facilitates easier product separation and solvent recycling.

Potential applications as a green solvent include:

  • Grignard Reactions: Ether solvents are essential for the formation and reaction of Grignard reagents.[5][6] this compound can serve as a higher-boiling alternative, potentially allowing for reactions to be conducted at elevated temperatures, thereby increasing reaction rates.[6]

  • Crystallization: The selection of an appropriate solvent is crucial for the purification of solid compounds by recrystallization.[7][8][9][10][11] The solubility profile of this compound may be advantageous for the crystallization of a range of organic compounds.

Intermediate in Fine Chemical and Pharmaceutical Synthesis

This compound's structure makes it a potential intermediate in the synthesis of more complex molecules. Its ether linkage is generally stable under many reaction conditions, allowing for modifications to other parts of the molecule. While specific examples of its use in the synthesis of commercial drugs are not widely documented, its potential lies in the introduction of a methoxy-pentyl moiety into a target molecule.

Hypothetical applications include:

  • Flavor and Fragrance Industry: The pleasant, fruity odor associated with some ethers suggests a potential application for this compound or its derivatives in the formulation of fragrances and flavors.[12][13][14][15][16]

  • Pharmaceutical Scaffolds: The alkyl ether motif is present in some biologically active molecules. This compound could serve as a building block for the synthesis of novel pharmaceutical candidates.

Biological Interactions and Metabolism

While there is no specific research on the biological signaling pathways of this compound, the metabolism of structurally similar gasoline ethers, such as tert-amyl methyl ether (TAME), has been studied.[2][17] This information can provide insights into the potential metabolic fate of this compound in biological systems.

The primary route of metabolism for many xenobiotics, including ethers, is through the cytochrome P450 (CYP) enzyme system in the liver.[2][17][18][19] Studies on gasoline ethers have identified CYP2A6 as a major enzyme responsible for their metabolism.[2][17] The metabolic process typically involves oxidation of the alkyl chain.

Potential Metabolic Pathway of this compound:

The metabolism of this compound is likely to proceed via hydroxylation at one of the carbon atoms of the pentyl group, followed by further oxidation or conjugation for excretion.

Metabolic_Pathway M3P This compound CYP450 Cytochrome P450 (e.g., CYP2A6) M3P->CYP450 Substrate for Hydroxylation Hydroxylation CYP450->Hydroxylation Catalyzes Metabolites Hydroxylated Metabolites (e.g., 3-methoxypentan-x-ol) Hydroxylation->Metabolites Produces Further_Metabolism Further Oxidation/ Conjugation Metabolites->Further_Metabolism Undergoes Excretion Excretion Further_Metabolism->Excretion Leads to

Potential Metabolic Pathway of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy (B1213986) group protons as a singlet around 3.3 ppm. The protons on the carbon atom attached to the oxygen (C3) would appear as a multiplet further downfield. The ethyl and methyl protons of the pentyl group would appear as multiplets and triplets in the upfield region (around 0.9-1.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the methoxy group would appear around 50-60 ppm, while the carbon atom at the C3 position of the pentane (B18724) chain, being attached to the oxygen, would be deshielded and appear further downfield (around 70-80 ppm).[25] The other aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong C-O stretching absorption band in the region of 1150-1085 cm⁻¹. Other characteristic bands would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.[20][21][22][23][24]

Safety and Handling

Detailed safety data sheets (SDS) for this compound should be consulted before handling. As with most ethers, it is expected to be flammable and may form explosive peroxides upon prolonged exposure to air and light. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a versatile aliphatic ether with promising potential in several areas of chemical research. Its properties as a potential green solvent in organic synthesis, particularly in Grignard reactions and crystallizations, warrant further investigation. While its application as an intermediate in the pharmaceutical and fragrance industries is currently underexplored in publicly available literature, its structure suggests it could be a valuable building block. Understanding its potential metabolic pathways, guided by data from similar compounds, is crucial for any future applications in drug development. Further research to fully characterize its reactivity, spectroscopic properties, and biological interactions will undoubtedly unlock new and valuable applications for this compound.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methoxypentane via the Williamson ether synthesis. This method offers a reliable and efficient route to this secondary ether, a potentially valuable building block in medicinal chemistry and drug development. The protocol is based on the reaction of a sodium alkoxide with a methyl halide, a classic SN2 reaction. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3] For the synthesis of this compound, a secondary ether, the preferred pathway involves the reaction of the sodium salt of 3-pentanol (B84944) (sodium 3-pentoxide) with a methyl halide, such as methyl iodide. This approach is favored to minimize the competing E2 elimination reaction that would be prevalent if sodium methoxide (B1231860) were reacted with a secondary alkyl halide like 3-bromopentane.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Pentanol88.15115-1160.815
Sodium Hydride (60% in oil)24.00 (NaH)-0.92 (dispersion)
Methyl Iodide141.9442.42.28
This compound102.1791.54 (est.)0.749 (est.)
Tetrahydrofuran (B95107) (THF)72.11660.889
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃)Estimated: ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (quintet, 1H, -CH(O)-), ~1.5 ppm (m, 4H, -CH₂-), ~0.9 ppm (t, 6H, -CH₃)
¹³C NMR Data available.[5]
IR Spectroscopy C-O stretching vibration expected around 1075-1150 cm⁻¹. Data available.[5]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 102. Data available.[5]

Experimental Protocol

Materials and Equipment
  • Round-bottom flask (250 mL, two-necked)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • 3-Pentanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Pentane (B18724)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure

Step 1: Formation of the Alkoxide

  • Set up a 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Purge the apparatus with inert gas.

  • Add sodium hydride (60% dispersion in mineral oil, e.g., 2.4 g, 0.06 mol) to the flask.

  • Wash the sodium hydride with pentane (3 x 15 mL) to remove the mineral oil. Carefully decant the pentane washings using a syringe.

  • Suspend the oil-free sodium hydride in anhydrous THF (75 mL).

  • While stirring, slowly add 3-pentanol (e.g., 4.41 g, 5.4 mL, 0.05 mol) to the suspension via syringe.

  • Heat the mixture to reflux and maintain for approximately 4-6 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-pentoxide.

Step 2: Williamson Ether Synthesis

  • Cool the reaction mixture to room temperature.

  • Slowly add methyl iodide (e.g., 7.8 g, 3.4 mL, 0.055 mol) to the stirred suspension via syringe.

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel.

  • Add water (50 mL) and diethyl ether or pentane (50 mL).

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or pentane (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.[6][7][8] Collect the fraction boiling at approximately 91-92 °C.

Step 4: Characterization

  • Determine the yield of the purified this compound. Yields for Williamson ether syntheses of this type are typically in the range of 50-95%.[2]

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_synthesis Ether Synthesis cluster_purification Work-up & Purification cluster_analysis Characterization NaH Sodium Hydride (NaH) Pentane_Wash Wash with Pentane NaH->Pentane_Wash Remove mineral oil THF Suspend in THF Pentane_Wash->THF Reflux1 Reflux (4-6h) THF->Reflux1 Three_Pentanol 3-Pentanol Three_Pentanol->THF Add dropwise Sodium_3_Pentoxide Sodium 3-Pentoxide Reflux1->Sodium_3_Pentoxide Forms Reaction_Mixture Reaction Mixture Sodium_3_Pentoxide->Reaction_Mixture Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Reaction_Mixture Add dropwise Reflux2 Reflux (12-18h) Crude_Product_Mixture Crude Product Mixture Reflux2->Crude_Product_Mixture Forms Reaction_Mixture->Reflux2 Quench Quench (NH4Cl) Crude_Product_Mixture->Quench Extraction Extraction (Ether/Water) Quench->Extraction Drying Dry (MgSO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Pure_Product This compound Distillation->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Methoxypentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methoxypentane as a promising and sustainable solvent for common organic reactions. While direct literature on this compound as a primary solvent is emerging, its structural similarity to other well-regarded "green" ether solvents, such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), allows for informed predictions of its performance. This document outlines its properties, potential applications in Grignard and Wittig reactions, and provides detailed experimental protocols based on established procedures for analogous systems.

Properties of this compound

This compound is an aliphatic ether with physical and chemical properties that make it an attractive alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[1][2][3] Its higher boiling point can be advantageous for reactions requiring elevated temperatures, and its expected lower volatility may reduce solvent loss.

Table 1: Physical and Chemical Properties of this compound and Common Ethereal Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 36839-67-5[2]60-29-7109-99-95614-37-996-47-9
Molecular Formula C₆H₁₄O[2]C₄H₁₀OC₄H₈OC₆H₁₂OC₅H₁₀O
Molecular Weight ( g/mol ) 102.17[2]74.1272.11100.1686.13
Boiling Point (°C) 91.5 (estimate)[1]34.66610680
Density (g/mL) 0.749 (estimate)[1]0.7130.8890.8600.854
Flash Point (°C) Not available-45-14-1-11
Solubility in Water Slightly soluble6.9 g/100 mLMiscible1.1 g/100 mL14 g/100 mL

Applications in Organic Reactions

Ethereal solvents are essential for a variety of organometallic reactions due to their ability to solvate cations and their relative inertness. This compound is expected to be a suitable solvent for reactions such as Grignard reagent formation and Wittig reactions.

Grignard Reactions

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation.[4] The choice of an ether solvent is crucial for the stability and reactivity of the Grignard reagent.[5][6][7] While THF and diethyl ether are conventional choices, greener alternatives are increasingly being explored.[8][9]

A study on Grignard reactions in CPME, a structurally similar ether to this compound, demonstrated comparable yields to those obtained in THF for the reaction of various aryl bromides with benzaldehyde. This suggests that this compound could be a viable and more sustainable alternative.

Table 2: Comparison of Reaction Yields for Grignard Reactions in THF and CPME

Aryl BromideActivator (in CPME)Yield in THF (%)Yield in CPME (%)
4-BromotolueneDIBAL-H9591
4-BromoanisoleDIBAL-H9388
2-BromotolueneDIBAL-H8582
4-BromochlorobenzeneDIBAL-H8885

Data adapted from a study by Kobayashi et al. on Grignard reactions in CPME.

Logical Workflow for a Grignard Reaction

Grignard_Workflow reagents Alkyl/Aryl Halide + Magnesium Turnings grignard Grignard Reagent (R-MgX) reagents->grignard Formation solvent Anhydrous This compound solvent->grignard adduct Magnesium Alkoxide Adduct grignard->adduct Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->adduct product Alcohol Product adduct->product Protonation workup Aqueous Acidic Work-up workup->product

Caption: Workflow for a typical Grignard reaction.

Wittig Reactions

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[10][11] The choice of solvent can influence the stereoselectivity of the reaction, particularly with non-stabilized ylides.[12][13][14] Ethereal solvents like THF and diethyl ether are commonly used. Given its properties, this compound is expected to be a suitable solvent for Wittig reactions, potentially influencing the Z/E selectivity of the resulting alkene.

Table 3: Expected Performance of this compound in Wittig Reactions (Qualitative)

Ylide TypeExpected Predominant Alkene Isomer in Aprotic SolventsPotential Influence of this compound
Non-stabilized YlideZ-alkeneSimilar Z-selectivity to THF and diethyl ether is expected.
Stabilized YlideE-alkeneHigh E-selectivity is anticipated.
Semi-stabilized YlideMixture of Z and EThe Z/E ratio may be influenced by the specific structure of the reactants and the solvent.

Signaling Pathway of the Wittig Reaction

Wittig_Pathway cluster_0 Ylide Formation cluster_1 Alkene Formation Triphenylphosphine (B44618) Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt  + Alkyl Halide (SN2) Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide  + Strong Base Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane  + Aldehyde/Ketone [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene  Decomposition Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: The two main stages of the Wittig reaction.

Experimental Protocols

The following are general protocols for performing Grignard and Wittig reactions. As this compound is a proposed alternative, these protocols are based on established procedures using analogous ether solvents. Researchers should optimize reaction conditions for their specific substrates.

Protocol for Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Aldehyde or ketone

  • Anhydrous diethyl ether (for comparison, optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to remove any residual moisture.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of the alkyl/aryl halide in anhydrous this compound to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining solution of the alkyl/aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Carbonyl Compound: Cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde or ketone in anhydrous this compound dropwise from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol for a Wittig Reaction

Materials:

  • Triphenylphosphine

  • Alkyl halide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous this compound

  • Aldehyde or ketone

  • Round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Phosphonium Salt Formation: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene). Add the alkyl halide and stir the mixture at room temperature or with heating until the phosphonium salt precipitates. Isolate the salt by filtration.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous this compound in a flask under an inert atmosphere. Cool the suspension in an ice bath or a dry ice/acetone bath. Add a strong base (e.g., a solution of n-butyllithium in hexanes) dropwise until the characteristic color of the ylide appears (often orange, red, or deep purple).

  • Reaction with Carbonyl Compound: To the ylide solution, add a solution of the aldehyde or ketone in anhydrous this compound dropwise at the same low temperature.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product often contains triphenylphosphine oxide, which can be removed by crystallization or column chromatography.

Experimental Workflow for a Wittig Reaction

Wittig_Workflow start Start phosphonium_salt Prepare Phosphonium Salt (Triphenylphosphine + Alkyl Halide) start->phosphonium_salt ylide_formation Generate Ylide (Phosphonium Salt + Strong Base) in this compound phosphonium_salt->ylide_formation wittig_reaction React Ylide with Aldehyde or Ketone ylide_formation->wittig_reaction workup Aqueous Work-up and Extraction wittig_reaction->workup purification Purify Alkene Product (Crystallization or Chromatography) workup->purification end End purification->end

Caption: Step-by-step workflow for a Wittig reaction.

Conclusion

This compound presents itself as a viable and potentially greener alternative to traditional ethereal solvents in organic synthesis. Its physical properties suggest it would perform well in common organometallic reactions like Grignard and Wittig reactions. While direct experimental data is limited, comparisons with analogous solvents like CPME provide strong evidence for its potential to deliver comparable, if not improved, performance in terms of reaction yields and safety. The provided protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, contributing to the adoption of more sustainable laboratory practices. Further research into the specific applications and performance of this compound is encouraged to fully elucidate its benefits.

References

Application Notes and Protocols: 3-Methoxypentane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of 3-methoxypentane as a versatile intermediate and solvent in the synthesis of pharmaceutical compounds. While direct incorporation of the this compound moiety into final drug structures is not widely documented, its chemical properties make it a subject of interest for various synthetic applications. This document outlines its potential uses, supported by detailed, albeit illustrative, experimental protocols and relevant data.

Properties of this compound

This compound is a dialkyl ether characterized by its moderate polarity and low boiling point. These properties make it a potential alternative to other ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) in specific applications. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 92 °C
Density 0.745 g/mL
Solubility in Water Slightly soluble
Appearance Colorless liquid

Potential Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis can be broadly categorized into two main areas: its use as a reaction solvent and its potential as a reactive intermediate.

Ethers are widely used as solvents in the pharmaceutical industry due to their ability to dissolve a broad range of organic compounds and their relative inertness under many reaction conditions.[1][2][3][4] this compound, with its moderate boiling point, offers potential advantages in terms of ease of removal post-reaction and operational safety compared to more volatile ethers.

Key Applications as a Solvent:

  • Grignard Reactions: The ether oxygen can solvate the magnesium center of a Grignard reagent, stabilizing it and facilitating its formation and reaction.

  • Lithium Aluminum Hydride Reductions: Its inert nature makes it a suitable medium for reductions with powerful hydride reagents.

  • Organometallic Reactions: It can be used as a solvent for various other organometallic reactions where a non-protic, coordinating solvent is required.[1]

While not a common building block in documented pharmaceutical syntheses, this compound could theoretically be employed in reactions involving ether cleavage to introduce either a hydroxyl or a methoxy (B1213986) group into a molecule. The cleavage of ethers is a well-established transformation in organic synthesis.[5][6][7][8]

Hypothetical Synthetic Utility:

  • Synthesis of Phenolic Compounds: Aryl ethers can be cleaved to yield phenols, which are common structural motifs in many pharmaceuticals.[9][10] A hypothetical scenario would involve the synthesis of an aryl 3-pentyloxyphenyl ether followed by cleavage to a phenol (B47542).

  • Introduction of a Methoxy Group: While less direct than using other methylating agents, cleavage of the methyl-oxygen bond could be a strategic step in a complex synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound could be utilized in a laboratory setting.

This protocol describes the formation of a Grignard reagent using this compound as the solvent, followed by its reaction with a ketone.

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Add magnesium turnings and a small crystal of iodine to the flask. Heat gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed.

  • Grignard Formation: Allow the flask to cool to room temperature. Add a solution of bromobenzene in anhydrous this compound dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the rate of addition.

  • Reaction with Ketone: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of acetophenone in anhydrous this compound dropwise.

  • Workup: After the addition is complete, stir the reaction for an additional 30 minutes at room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Grignard_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification A Flame-dried Flask B Reflux Condenser A->B C Dropping Funnel A->C D N2 Inlet A->D E Initiation: Mg + I2 F Grignard Formation: Add Bromobenzene in This compound E->F G Reaction: Add Acetophenone in This compound F->G H Quenching: Add aq. NH4Cl G->H I Extraction J Drying I->J K Concentration J->K L Purification K->L Ether_Cleavage_Workflow A Dissolve Aryl Ether in Anhydrous DCM B Cool to -78 °C A->B C Add BBr3 Solution Dropwise B->C D Stir and Warm to RT (Monitor by TLC) C->D E Quench with Methanol at 0 °C D->E F Aqueous Workup (NaHCO3, Brine) E->F G Extraction with DCM F->G H Dry, Concentrate, and Purify G->H

References

3-Methoxypentane: A Theoretical Exploration of its Application in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and patent searches did not yield specific data on the application of 3-Methoxypentane in existing commercial or developmental pesticide formulations. Therefore, this document presents a theoretical framework for its potential use based on its known physicochemical properties and the general principles of pesticide formulation development. The protocols and data provided are illustrative and would require experimental validation.

Application Notes

This compound, an ether, presents several characteristics that suggest its potential as a co-formulant, specifically as a solvent, in pesticide formulations. Its moderate volatility, good solvency for nonpolar compounds, and chemical stability make it a candidate for dissolving certain active ingredients (AIs) and enhancing the physical properties of formulations such as Emulsifiable Concentrates (EC) or Oil Dispersions (OD).[1][2]

Pesticide formulations are complex mixtures designed to deliver an active ingredient effectively and safely.[3] Co-formulants, such as solvents, surfactants, and stabilizers, are crucial for the performance and stability of the final product.[4][5][6][7] Ethers, in general, are recognized for their utility as solvents for a range of organic compounds, including fats, oils, and resins, which share chemical similarities with many pesticide active ingredients.[2]

The selection of a solvent is a critical step in formulation development, aiming to create a product that is stable, effective, and minimizes environmental and health risks.[8] The ideal solvent should possess high solvency for the active ingredient, low phytotoxicity, and a favorable toxicological and environmental profile.

Potential Roles of this compound in Pesticide Formulations:
  • Solvent for Active Ingredients: this compound's nonpolar nature suggests it could be an effective solvent for hydrophobic active ingredients that have poor water solubility. This is a common challenge in developing liquid formulations.[3]

  • Component of Emulsifiable Concentrates (EC): In EC formulations, a water-immiscible solvent is used to dissolve the active ingredient. This concentrate is then emulsified in water by the end-user to form a sprayable solution. This compound's properties are consistent with the requirements for a solvent in an EC formulation.

  • Carrier in Oil Dispersions (OD): For active ingredients that are solids and not soluble in water, an oil-based carrier is used to create a suspension. This compound could potentially serve as a component of the oil phase in such formulations.

Synthesis of this compound:

This compound can be synthesized via the Williamson ether synthesis, a well-established method in organic chemistry. This reaction involves the reaction of an alkoxide with a primary alkyl halide.[9][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for predicting its behavior as a solvent and its environmental fate.

PropertyValueSource
Molecular Formula C6H14O[11][12]
Molecular Weight 102.17 g/mol [11][13]
Appearance Colorless liquid[1]
Boiling Point 91.54 °C (estimate)[13][14]
Melting Point -105.78 °C (estimate)[13]
Density 0.7490 g/cm³[13][14]
Refractive Index 1.3790[13][14]
LogP (Octanol-Water Partition Coefficient) 1.9[11]
Water Solubility Insoluble[1]

Experimental Protocols

The following are detailed, theoretical protocols for evaluating the suitability of this compound as a solvent in pesticide formulation development.

Protocol 1: Determination of Active Ingredient Solubility in this compound

Objective: To determine the saturation solubility of a given pesticide active ingredient (AI) in this compound at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Pesticide Active Ingredient (AI) (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatograph (GC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the AI to a series of glass vials.

    • To each vial, add a known volume of this compound.

    • Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for 24-48 hours, ensuring constant agitation.[15]

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.[15]

    • Record the exact volume of the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

    • Reweigh the flask to determine the mass of the dissolved AI.

  • Quantification (Alternative Method):

    • Alternatively, dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC or GC method.

    • Analyze the concentration of the AI in the diluted solution.

  • Calculation of Solubility:

    • Calculate the solubility in g/L or mg/mL using the mass of the dissolved AI and the volume of the this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result A Add excess AI to vials B Add this compound A->B C Equilibrate on shaker (25°C, 24-48h) B->C D Settle undissolved solids C->D E Withdraw supernatant D->E F Filter supernatant E->F G Evaporate solvent and weigh AI F->G H Dilute and analyze by HPLC/GC F->H I Calculate Solubility G->I H->I

Workflow for Determining Active Ingredient Solubility.
Protocol 2: Development and Stability Testing of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a model EC formulation using this compound as the solvent and assess its physical stability.

Materials:

  • Pesticide Active Ingredient (AI)

  • This compound

  • Emulsifiers (a blend of non-ionic and anionic surfactants)

  • Stabilizers (e.g., antioxidant, UV protectant - optional)

  • Glass beakers and magnetic stirrer

  • Graduated cylinders

  • Storage bottles

  • Water bath or oven for temperature cycling

Procedure:

  • Formulation Preparation:

    • In a beaker, dissolve the AI in this compound with gentle stirring until a clear solution is obtained.

    • Add the emulsifier blend and any stabilizers to the solution and continue stirring until the mixture is homogeneous.

    • Transfer the resulting EC formulation to a labeled storage bottle.

  • Emulsion Stability Test:

    • In a graduated cylinder, add a specified amount of the EC formulation to a known volume of standardized hard water (to simulate field conditions).

    • Invert the cylinder a set number of times (e.g., 10) to form an emulsion.

    • Observe the emulsion for any signs of instability (creaming, sedimentation, or phase separation) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).[16]

  • Accelerated Storage Stability Test:

    • Store samples of the EC formulation at elevated temperatures (e.g., 54°C for 14 days) to simulate long-term storage.[17]

    • After the storage period, visually inspect the formulation for any changes in appearance (e.g., crystallization, phase separation).

    • Repeat the emulsion stability test to assess the impact of storage on performance.

G cluster_formulation EC Formulation cluster_stability Stability Testing cluster_evaluation Evaluation A Dissolve AI in This compound B Add Emulsifiers & Stabilizers A->B C Homogenize B->C D Emulsion Stability (Hard Water) C->D E Accelerated Storage (54°C, 14 days) C->E F Visual Inspection (Creaming, Separation) D->F G Re-test Emulsion Stability E->G H Analyze AI Content E->H

Workflow for EC Formulation and Stability Testing.
Protocol 3: Preliminary Phytotoxicity Assessment

Objective: To evaluate the potential for a this compound-based formulation to cause harm to a non-target plant species.

Materials:

  • EC formulation containing this compound (from Protocol 2)

  • Control formulation (without AI)

  • Untreated control (water spray)

  • Sensitive plant species (e.g., tomato, cucumber) grown in pots

  • Laboratory spray chamber or handheld sprayer

  • Rating scale for phytotoxicity assessment

Procedure:

  • Plant Preparation:

    • Use healthy, uniform plants at a susceptible growth stage.

  • Treatment Application:

    • Prepare spray solutions of the EC formulation at the intended use rate and a higher rate (e.g., 2x).

    • Also prepare a spray solution of the control formulation (blank) and have a water-only spray as an untreated control.

    • Apply the treatments to the plants until runoff, ensuring even coverage.

  • Assessment:

    • Observe the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

    • Symptoms to look for include leaf burn, chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.[18]

    • Rate the phytotoxicity using a visual scoring system (e.g., 0 = no damage, 100 = complete kill).[19]

  • Data Analysis:

    • Compare the phytotoxicity ratings of the different treatments to determine if the this compound-based formulation causes any adverse effects on the test plants.

G cluster_setup Experimental Setup cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis A Select healthy, uniform plants B Prepare treatment groups: - EC Formulation (1x & 2x) - Blank Formulation - Untreated Control A->B C Apply treatments to plants B->C D Observe for phytotoxicity symptoms (1, 3, 7, 14 DAT) C->D E Rate phytotoxicity (0-100 scale) D->E F Compare treatment groups and assess damage E->F

Logical Flow for Phytotoxicity Assessment.

Environmental Fate Considerations

The environmental fate of a co-formulant like this compound is a critical aspect of its overall risk assessment. Based on its physicochemical properties, the following can be inferred:

  • Volatility: With a boiling point of 91.54 °C, this compound is moderately volatile. This suggests that a portion of it may partition into the atmosphere after spray application.

  • Soil Mobility: Its insolubility in water and a LogP of 1.9 suggest that it will have a tendency to adsorb to soil organic matter. This would limit its potential to leach into groundwater.[20]

  • Biodegradation: As an ether, it is expected to be biodegradable by soil microorganisms, although specific degradation pathway studies would be required.[20]

A comprehensive environmental risk assessment would require experimental data on its degradation rates in soil and water, as well as its potential for bioaccumulation. Environmental fate models can be used to predict its distribution and persistence in various environmental compartments.[21][22][23][24]

Conclusion

While there is a lack of specific data on the use of this compound in pesticide development, its properties as a nonpolar solvent suggest a plausible role in certain formulation types. The provided theoretical framework and experimental protocols offer a starting point for researchers and formulation chemists to evaluate its potential. Any consideration of this compound for this application would necessitate rigorous experimental validation of its performance, stability, and safety profile.

References

Application Note: Analysis of 3-Methoxypentane using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3-methoxypentane in solution using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol is applicable for the determination of this compound in various organic matrices, which is of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. The method demonstrates excellent linearity, sensitivity, and reproducibility.

Introduction

This compound is an ether that can be used as a solvent or as an intermediate in organic synthesis.[1] In the pharmaceutical and chemical industries, accurate quantification of residual solvents or intermediates like this compound is crucial for quality control and process optimization. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[2] The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, making it an ideal choice for the analysis of this compound. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, GC-FID conditions, and data analysis.

Experimental
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent DB-5 (or equivalent) non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]

  • Autosampler: Agilent 7693A autosampler or equivalent.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.[3]

  • Syringe: 10 µL GC syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, zero grade).

  • This compound: Analytical standard, ≥99.5% purity.

  • Solvent/Diluent: Hexane or Dichloromethane (GC grade, ≥99.9% purity).[2][3]

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., hexane).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound into a volumetric flask.

  • Dissolve and dilute the sample with the chosen solvent to a concentration that falls within the calibration range.

  • Filter the sample using a 0.45 µm PTFE syringe filter if particulate matter is present.[2][3]

  • Transfer the final solution into a 2 mL GC vial for analysis.

Gas Chromatography Method

The following table summarizes the optimized GC-FID conditions for the analysis of this compound.

ParameterValue
Injector
Injection ModeSplit (50:1)
Injector Temperature250 °C
Injection Volume1 µL
Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Temperature Ramp15 °C/min to 150 °C
Final Hold Time3 minutes
Column Agilent DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Results and Discussion

Under the described GC conditions, this compound is well-resolved with a typical retention time of approximately 4.5 minutes. The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Method Validation Data (Example)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Repeatability (%RSD, n=6)< 2%

The linearity of the method was established by a five-point calibration curve. The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response. The low LOD and LOQ values demonstrate the high sensitivity of the method.

Protocol Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start: Obtain Sample & Standard weigh Accurately Weigh start->weigh dissolve Dissolve & Dilute in Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter vial Transfer to GC Vial filter->vial inject Autosampler Injection vial->inject Load Vials into Autosampler separate GC Column Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate Signal Output calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound Analysis by GC-FID.

Conclusion

The GC-FID method described in this application note is suitable for the routine analysis of this compound. The method is simple, rapid, and provides accurate and precise results. It can be readily implemented in quality control laboratories for the analysis of this compound in various sample matrices.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Purification of 3-Methoxypentane using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 3-Methoxypentane, a non-polar ether, using normal-phase liquid chromatography. Given the physical and chemical properties of this compound, particularly its low polarity and solubility in organic solvents, normal-phase chromatography is the most suitable liquid chromatography technique for its purification from more polar impurities.[1][2]

Introduction

This compound (C₆H₁₄O) is an organic ether used as a solvent and potentially as an intermediate in various chemical syntheses.[3] Ensuring its purity is critical for subsequent reactions and applications. Liquid chromatography, specifically normal-phase chromatography, offers an effective method for this purification. This technique separates compounds based on their polarity, utilizing a polar stationary phase and a non-polar mobile phase.[4] In this system, non-polar compounds like this compound travel through the column more quickly than polar impurities, which have a stronger affinity for the stationary phase.[2][5][6]

This application note details a representative protocol using flash column chromatography, a common and efficient preparative purification technique in organic chemistry.[7][8]

Principle of Separation

Normal-phase chromatography operates on the principle of adsorption. The stationary phase, typically silica (B1680970) gel, is highly polar due to the presence of silanol (B1196071) groups (Si-OH).[8][9] The mobile phase is a non-polar organic solvent or a mixture of such solvents. When a mixture is introduced, its components compete for adsorption sites on the stationary phase and for solvation in the mobile phase.

  • Non-polar compounds (like this compound) have weak interactions with the polar stationary phase and are more readily eluted by the non-polar mobile phase, resulting in a shorter retention time.

  • Polar impurities (e.g., alcohols, water) interact more strongly with the stationary phase and are retained for longer, thus eluting later.[2]

The general elution order in normal-phase chromatography proceeds from the least polar to the most polar compounds.[1][10]

Experimental Protocols

This section outlines a general protocol for the purification of this compound using normal-phase flash column chromatography.

3.1. Materials and Equipment

  • Stationary Phase: Silica gel, standard grade, particle size 40-63 µm.

  • Mobile Phase Solvents: HPLC grade n-hexane and ethyl acetate (B1210297).

  • Sample: Crude this compound, potentially containing polar impurities.

  • Glass column for flash chromatography.

  • Air or nitrogen source with a pressure regulator.

  • Fraction collector or test tubes.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel coated).

  • UV lamp for TLC visualization (if impurities are UV-active).

  • Gas Chromatography-Flame Ionization Detector (GC-FID) for purity analysis.

3.2. Method Development using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 99:1 n-hexane:ethyl acetate).

  • Visualize the plate (e.g., using an iodine chamber or potassium permanganate (B83412) stain, as ethers are often not UV-active).

  • The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.3-0.4 for this compound, with good separation from any visible impurities. Adjust the ratio of ethyl acetate to n-hexane as needed; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and decrease the Rƒ.

3.3. Flash Column Chromatography Protocol

  • Column Packing:

    • Secure the glass column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Apply gentle pressure to the top of the column to pack the silica gel bed firmly. Do not let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a low-polarity solvent like hexane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (e.g., from a nitrogen line) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or a fraction collector.

    • Monitor the elution process by spotting collected fractions onto TLC plates to identify which fractions contain the purified product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified liquid product.

3.4. Purity Assessment

The purity of the final product should be assessed using an appropriate analytical technique, such as Gas Chromatography-Flame Ionization Detector (GC-FID), which is well-suited for volatile organic compounds.

Data Presentation

The following tables present representative data for the purification of a hypothetical 1-gram batch of crude this compound.

Table 1: Chromatographic Conditions

ParameterValue
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions 30 cm length x 2 cm internal diameter
Mobile Phase 98:2 (v/v) n-Hexane : Ethyl Acetate
Flow Rate ~15 mL/min (pressure-driven)
Sample Load 1.0 g crude this compound
Detection (Monitoring) Thin Layer Chromatography

Table 2: Representative Purification Results

ParameterBefore PurificationAfter Purification
Appearance Slightly yellow liquidColorless liquid
Purity (by GC-FID) 92.5%>99.5%
Major Impurity Unidentified polar compoundNot detected
Recovery Yield -94% (0.94 g)
Retention Time (GC) 4.25 min4.25 min

Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc Method Development (TLC) Select Mobile Phase column_prep Column Packing (Silica Gel Slurry) sample_load Sample Loading (Crude this compound) column_prep->sample_load elution Elution with Mobile Phase (Pressure Applied) sample_load->elution collection Fraction Collection elution->collection monitoring Fraction Monitoring (TLC) collection->monitoring pooling Combine Pure Fractions monitoring->pooling isolation Solvent Removal (Rotary Evaporator) pooling->isolation purity_check Purity Analysis (GC-FID) isolation->purity_check final_product Purified this compound purity_check->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A less polar mobile phase (less ethyl acetate) will increase retention and may improve separation.
Column overloaded.Reduce the amount of crude sample loaded onto the column relative to the amount of silica gel.
Product Elutes Too Quickly Mobile phase is too non-polar (too "strong" in normal-phase).Increase the polarity of the mobile phase by slightly increasing the percentage of ethyl acetate.
Product Elutes Too Slowly Mobile phase is too polar (too "weak" in normal-phase).Decrease the polarity of the mobile phase by decreasing the percentage of ethyl acetate.
Tailing Peaks on TLC/Column Sample is too concentrated.Dilute the sample before loading.
Acidic nature of silica gel interacting with impurities.Add a very small amount of triethylamine (B128534) (~0.1%) to the mobile phase to neutralize the silica.

References

Application Notes and Protocols for Extraction Using 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more sustainable laboratory practices, the selection of appropriate solvents is of paramount importance. 3-Methoxypentane, a diether, presents itself as a promising alternative to conventional extraction solvents like diethyl ether, dichloromethane, and hexane. Its physical and chemical properties, such as a higher boiling point and lower volatility compared to diethyl ether, suggest a safer profile for laboratory use. These application notes provide a framework for utilizing this compound in liquid-liquid extraction protocols for the isolation of organic compounds from aqueous matrices, with a focus on applications in natural product discovery and pharmaceutical development.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is crucial for protocol development.

PropertyValueUnit
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
Boiling Point~91°C
Density~0.745g/cm³
Water SolubilitySparingly soluble
Vapor Pressure~6.9kPa (at 20°C)

Note: Some properties are estimated based on structurally similar compounds due to limited available data.

Application: Extraction of a Neutral Organic Compound from an Aqueous Solution

This protocol details a general procedure for the liquid-liquid extraction of a neutral organic compound from an aqueous solution using this compound. This method is applicable for the initial isolation of non-polar to moderately polar compounds from reaction mixtures or natural product extracts.

Illustrative Data: Comparison of Extraction Efficiency

The following table presents illustrative data comparing the extraction efficiency of this compound with other common solvents for the hypothetical extraction of a neutral compound 'Compound X'.

SolventPartition Coefficient (K) of Compound X (Organic/Aqueous)Single Extraction Efficiency (%)Triple Extraction Efficiency (%)
This compound 8 88.9 99.8
Diethyl Ether1090.999.9
Dichloromethane1292.399.9
Ethyl Acetate685.799.6
Hexane375.098.4

This data is illustrative and intended for comparison purposes only. Actual extraction efficiencies will vary depending on the specific compound and conditions.

Experimental Protocol

1. Materials:

  • Aqueous solution containing the target compound

  • This compound (reagent grade)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

2. Procedure:

  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

  • Transfer of Aqueous Solution: Transfer the aqueous solution containing the target compound into the separatory funnel.

  • Addition of this compound: Add a volume of this compound equal to the volume of the aqueous solution to the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to prevent pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense this compound layer will be the top layer.

  • Draining the Aqueous Layer: Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.

  • Collecting the Organic Layer: Drain the this compound layer (the extract) into a clean, dry Erlenmeyer flask.

  • Repeat Extraction (Optional but Recommended): For higher recovery, return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of this compound. Combine all the organic extracts.

  • Washing with Brine: Add the combined organic extracts back to the separatory funnel. Add a small amount of brine (saturated NaCl solution) and shake gently. This step helps to remove any dissolved water from the organic layer. Allow the layers to separate and drain the aqueous brine layer.

  • Drying the Organic Extract: Transfer the washed organic extract to a clean Erlenmeyer flask and add a small amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask gently. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask. Remove the this compound using a rotary evaporator to yield the crude extracted compound.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is flammable. Keep away from open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Visualization of the Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol.

ExtractionWorkflow A Aqueous Solution in Separatory Funnel B Add This compound A->B C Shake & Vent B->C D Phase Separation C->D E Drain Aqueous Layer D->E F Collect Organic Layer D->F G Repeat Extraction (2x) E->G Return to funnel H Combine Organic Extracts F->H G->C I Wash with Brine H->I J Dry with Na2SO4 I->J K Evaporate Solvent J->K L Isolated Compound K->L

Caption: General workflow for liquid-liquid extraction.

Signaling Pathway for Compound Separation

The underlying principle of liquid-liquid extraction is the partitioning of a solute between two immiscible liquid phases based on its relative solubility. This can be conceptualized as a signaling of the compound to move from a less favorable solvent environment to a more favorable one.

Partitioning cluster_InitialState Initial State cluster_ExtractionProcess Extraction with this compound cluster_FinalState Final State (Equilibrium) A Compound in Aqueous Phase B Mixing of Phases A->B Addition of This compound C Compound in This compound Phase B->C Higher Solubility in Organic Phase D Residual Compound in Aqueous Phase B->D Lower Solubility in Aqueous Phase

Caption: Solute partitioning during extraction.

Logical Relationship of Solvent Properties to Application

The suitability of this compound as an extraction solvent is a function of its specific physicochemical properties.

SolventProperties cluster_Properties Physicochemical Properties cluster_Applications Application Advantages A This compound B Low Water Solubility A->B C Good Solvating Power for Organics A->C D Higher Boiling Point (vs. Diethyl Ether) A->D E Lower Volatility A->E F Forms a distinct organic phase B->F G Efficient extraction of non-polar compounds C->G H Reduced fire hazard D->H I Lower solvent loss during handling E->I

Application Notes and Protocols for 3-Methoxypentane as a Non-Polar Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-methoxypentane as a viable, non-polar reaction medium for various organic syntheses. Its favorable physical properties, including a moderate boiling point and low water solubility, combined with its character as a greener solvent alternative, make it an attractive substitute for traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). This document details its application in Grignard reactions, Suzuki-Miyaura couplings, and Heck reactions, offering detailed protocols and comparative data.

Properties of this compound

This compound is a colorless liquid with chemical stability, making it a reliable solvent for a range of chemical transformations.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄O[2]
Molecular Weight 102.17 g/mol [2][3]
Boiling Point 91.54 °C (estimated)[2]
Density 0.749 g/cm³
Refractive Index 1.3790[2]
Solubility Soluble in organic solvents, low solubility in water.[1]
Logical Workflow for Solvent Selection

The decision to employ this compound in a synthetic workflow often involves considering its properties as a green and effective alternative to less desirable solvents. The following diagram illustrates a typical decision-making process for solvent selection in organic synthesis.

Caption: Decision workflow for selecting this compound as a reaction solvent.

Application 1: Grignard Reactions

Ethereal solvents are crucial for the formation and stabilization of Grignard reagents.[4][5] this compound, as an ether, can serve as an effective medium for these organometallic reactions, offering a safer alternative to the highly volatile diethyl ether.

Comparative Data for Grignard Reagent Formation and Reaction

The following table presents hypothetical comparative data for a Grignard reaction using different ethereal solvents. The data is extrapolated based on studies of similar solvents like cyclopentyl methyl ether (CPME).

SolventGrignard Reagent Yield (%)Product Yield (%)Reaction Time (h)
Diethyl Ether95922
Tetrahydrofuran (THF)98951.5
This compound 93 90 2.5
Cyclopentyl Methyl Ether (CPME)94912
Experimental Protocol: Synthesis of Triphenylmethanol (B194598)

This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone (B1666685) to yield triphenylmethanol, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene (B47551)

  • Benzophenone

  • Anhydrous this compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 6 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Add a small portion of anhydrous this compound to cover the magnesium.

    • Dissolve bromobenzene (1.0 eq) in anhydrous this compound and add a small amount to the flask to initiate the reaction. Gentle heating may be required.

    • Once the reaction starts (disappearance of iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (1.0 eq) in anhydrous this compound.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with 6 M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with this compound.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude triphenylmethanol by recrystallization.

Grignard_Reaction_Workflow Start Start: Prepare Apparatus Activate_Mg Activate Magnesium with Iodine in this compound Start->Activate_Mg Add_Bromobenzene Add Bromobenzene Solution (in this compound) Activate_Mg->Add_Bromobenzene Form_Grignard Formation of Phenylmagnesium Bromide Add_Bromobenzene->Form_Grignard Add_Benzophenone Add Benzophenone Solution (in this compound) Form_Grignard->Add_Benzophenone Reaction Grignard Reaction Add_Benzophenone->Reaction Quench Quench with Saturated NH4Cl Reaction->Quench Workup Acidic Work-up and Extraction Quench->Workup Purify Purification by Recrystallization Workup->Purify End End: Isolate Triphenylmethanol Purify->End

Caption: Experimental workflow for the Grignard synthesis of triphenylmethanol.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While polar aprotic solvents are often used, non-polar solvents can also be effective, particularly with appropriate choice of catalyst and base. This compound presents a greener alternative to solvents like toluene.

Comparative Data for Suzuki-Miyaura Coupling

The following table provides hypothetical data for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid in different non-polar solvents.

SolventCatalystBaseTemperature (°C)Yield (%)
ToluenePd(PPh₃)₄K₂CO₃11092
1,4-DioxanePd(OAc)₂ / SPhosK₃PO₄10095
This compound Pd(dppf)Cl₂ Cs₂CO₃ 90 88
Cyclopentyl Methyl Ether (CPME)Pd(OAc)₂ / XPhosK₃PO₄10093
Experimental Protocol: Synthesis of a Biphenyl Derivative

This protocol details the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid using this compound as the solvent.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous this compound

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk tube, magnetic stirrer, hotplate, and standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • To a Schlenk tube under an inert atmosphere, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 eq).

    • Add anhydrous this compound and a small amount of water (as a co-solvent if needed).

  • Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Pathway Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Start->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-X Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd_II_Complex->Transmetalation Diaryl_Pd_II Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Product Ar-Ar' Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 3: Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While polar aprotic solvents are common, non-polar media can also be employed.

Comparative Data for Heck Reaction

The following table provides hypothetical data for the Heck reaction of iodobenzene (B50100) with styrene (B11656) in various solvents.

SolventCatalystBaseTemperature (°C)Yield (%)
N,N-Dimethylformamide (DMF)Pd(OAc)₂Et₃N10095
AcetonitrilePd(PPh₃)₄K₂CO₃8090
This compound Pd(OAc)₂ / P(o-tol)₃ DIPEA 90 85
TolueneHerrmann's CatalystNaOAc11088
Experimental Protocol: Synthesis of Stilbene

This protocol describes the Heck reaction between iodobenzene and styrene to form stilbene, utilizing this compound as the solvent.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous this compound

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube, magnetic stirrer, hotplate, and standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%) in anhydrous this compound and stir for 10 minutes.

    • Add iodobenzene (1.0 eq), styrene (1.2 eq), and DIPEA (1.5 eq).

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford stilbene.

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L2 OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord PdII_Alkene [Ar-Pd(II)(Alkene)(X)L2] Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion Alkyl_PdII R-CH2-CH(Ar)-Pd(II)(X)L2 Migratory_Insertion->Alkyl_PdII Beta_Hydride_Elim β-Hydride Elimination Alkyl_PdII->Beta_Hydride_Elim Product_Release Alkene Product Release Beta_Hydride_Elim->Product_Release HPdX H-Pd(II)-X Beta_Hydride_Elim->HPdX Base_Regen Base Regeneration HPdX->Base_Regen Base_Regen->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and intended for guidance. Researchers should conduct their own optimization studies and safety assessments before implementation.

References

Application Notes and Protocols for the Safe Disposal of 3-Methoxypentane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe disposal of 3-Methoxypentane waste, a flammable ether. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing its disposal, this guidance is synthesized from the safety profiles of structurally similar flammable ethers and general best practices for chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA).

Introduction to this compound and its Hazards

This compound (C6H14O) is a colorless liquid and a member of the ether chemical class.[1] While specific hazard data for this compound is not extensively documented in readily available literature, its structural similarity to other flammable ethers suggests that it should be treated as a hazardous substance. Ethers are typically flammable, can form explosive peroxides upon storage and exposure to air, and may cause skin and eye irritation.[2][3][4] Therefore, all waste containing this compound must be handled with strict adherence to safety protocols.

Regulatory Compliance

The disposal of chemical waste is governed by federal and state regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste.[5][6] Generators of hazardous waste are responsible for determining if their waste is hazardous and ensuring its proper management from generation to disposal ("cradle to grave").[5][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable local, state, and federal regulations.[8]

Data Presentation: Properties of this compound

The following table summarizes the known and inferred properties of this compound relevant to its safe disposal.

PropertyValueReference/Comment
Chemical Formula C6H14O[9][10]
Molecular Weight 102.17 g/mol
Appearance Colorless liquid[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble[1]
Flammability Assumed to be a flammable liquidBased on the properties of similar ethers.[2][4] Should be handled away from ignition sources.
Toxicity Data not available. Assumed to be harmful.May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed.[3]
Reactivity Can form explosive peroxidesA common hazard for ethers. Waste should be dated and not stored for prolonged periods. Test for peroxides if necessary.[8]
Disposal Classification Likely a RCRA hazardous waste (Ignitable)Generators must perform a hazardous waste determination.[7]

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

This protocol details the steps for the safe segregation and collection of this compound waste in a laboratory setting.

Materials:

  • Properly labeled, compatible hazardous waste container (e.g., high-density polyethylene (B3416737) or glass bottle with a screw cap).

  • Secondary containment bin.

  • Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile).

  • Hazardous waste tags.

  • Fume hood.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure all required PPE is worn correctly.

  • Work in a Ventilated Area: All handling of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[3]

  • Select a Compatible Waste Container: Choose a clean, dry container made of a material compatible with ethers. The container must have a secure, leak-proof cap.[11]

  • Label the Waste Container: Affix a hazardous waste tag to the container before adding any waste. Fill out the tag completely with the following information:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • The concentration or percentage of this compound in the waste stream.

    • The date accumulation started.[7]

    • The name of the principal investigator or lab group.

  • Segregate the Waste:

    • Do not mix this compound waste with other incompatible waste streams, such as acids, bases, or oxidizers.[12]

    • Collect halogenated and non-halogenated solvent waste in separate containers.[11]

  • Transfer the Waste: Carefully pour the this compound waste into the labeled container. Avoid splashing. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Secure the Container: Tightly seal the cap on the waste container.

  • Store the Waste Container:

    • Place the sealed waste container in a designated secondary containment bin.

    • Store the container in a cool, dry, well-ventilated area, away from sources of ignition, heat, and direct sunlight.[2][4]

    • Store in a flammable safety cabinet if available.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.[8]

Mandatory Visualization

Safe_Disposal_Workflow_for_3_Methoxypentane_Waste start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_container 3. Select & Label Compatible Hazardous Waste Container fume_hood->waste_container segregation 4. Segregate Waste Stream (Avoid Incompatibles) waste_container->segregation transfer 5. Transfer Waste to Container (Do not overfill) segregation->transfer storage 6. Securely Cap & Store in Secondary Containment in a Cool, Ventilated Area transfer->storage ehs_contact 7. Contact EHS for Pickup storage->ehs_contact end End: Waste Disposed of by Licensed Professional ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Application Notes and Protocols for Reactions Involving 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Methoxypentane via the Williamson ether synthesis and its application as a solvent in Grignard and lithiation reactions. The information is intended to guide researchers in setting up and executing experiments involving this versatile ether.

Physical and Chemical Properties of this compound

This compound (C₆H₁₄O) is a colorless liquid with a characteristic ether-like odor.[1] It is soluble in many organic solvents but has low solubility in water. Its moderate volatility and chemical stability make it a suitable solvent and reaction medium for various organic transformations.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight102.17 g/mol [2]
Boiling Point91.54°C (estimate)[1]
Density0.749 g/cm³[1]
Refractive Index1.3790[1]
Melting Point-105.78°C (estimate)[1]

Safety Precautions

This compound is a highly flammable liquid and vapor. Appropriate safety measures must be taken when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[2][3][4] For the synthesis of this compound, two primary routes are feasible: the reaction of sodium 3-pentoxide with a methyl halide or the reaction of sodium methoxide (B1231860) with a 3-pentyl halide. The former is generally preferred to minimize elimination side reactions.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound from 3-Pentanol (B84944) and Methyl Iodide

This protocol is adapted from general Williamson ether synthesis procedures.[5][6]

Materials:

  • 3-Pentanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Diethyl ether (Et₂O)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-pentanol (1 equivalent) and dissolve it in anhydrous THF.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-pentoxide.

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants3-Pentanol, Sodium Hydride, Methyl Iodide
SolventAnhydrous THF
Temperature0 °C to reflux
Reaction Time3-5 hours
Expected Yield50-95% (typical for Williamson ether synthesis)[6]

Visualization of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack 3-Pentanol 3-Pentanol Sodium_3-pentoxide Sodium 3-pentoxide 3-Pentanol->Sodium_3-pentoxide + NaH NaH NaH NaH->Sodium_3-pentoxide H2_gas H₂ (gas) Sodium_3-pentoxide->H2_gas byproduct Methyl_Iodide Methyl Iodide This compound This compound Methyl_Iodide->this compound NaI NaI This compound->NaI byproduct Sodium_3-pentoxide_ref->this compound + Methyl Iodide

Caption: Williamson Ether Synthesis of this compound.

Application of this compound as a Solvent

Ethereal solvents are crucial for reactions involving organometallic reagents like Grignard and organolithium reagents due to their ability to solvate the metal center, enhancing the nucleophilicity of the carbanion.[7] While diethyl ether and tetrahydrofuran (THF) are commonly used, this compound can serve as a higher-boiling alternative, which can be advantageous for reactions requiring higher temperatures.

Grignard Reactions

General Information:

Grignard reagents (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds. They are highly reactive towards protic sources and carbonyl compounds. The use of an ether solvent is essential for their formation and stability.

Example Reaction: Synthesis of 2-phenyl-2-propanol (B165765) from bromobenzene (B47551) and acetone (B3395972).

Reaction Scheme:

Experimental Protocol: Grignard Reaction using this compound as a Solvent

This is a general protocol; optimization may be required when substituting traditional ether solvents with this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromobenzene

  • Acetone

  • This compound (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate glassware for an anhydrous reaction setup.

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous this compound via the dropping funnel.

    • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of acetone (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

    • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation.

Table 3: Typical Reaction Parameters for a Grignard Reaction in an Ether Solvent

ParameterValue
ReactantsBromobenzene, Magnesium, Acetone
SolventAnhydrous this compound
TemperatureRoom temperature to reflux
Reaction Time2-3 hours
Expected YieldVaries depending on substrate and conditions
Lithiation Reactions

General Information:

Organolithium reagents (R-Li) are extremely strong bases and potent nucleophiles. Reactions involving these reagents must be conducted under strictly anhydrous and inert conditions. Ethereal solvents are typically used to solvate the lithium cation.

Example Reaction: Lithiation of Furan (B31954) followed by alkylation.

Reaction Scheme:

Experimental Protocol: Lithiation Reaction using this compound as a Solvent

This is a general protocol and may require optimization.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane (B133212)

  • This compound (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Appropriate glassware for an anhydrous, low-temperature reaction.

Procedure:

  • Lithiation:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve furan (1.0 equivalent) in anhydrous this compound.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add 1-bromobutane (1.1 equivalents) dropwise to the lithiated furan solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent.

    • Purify the product by column chromatography.

Table 4: Typical Reaction Parameters for a Lithiation Reaction in an Ether Solvent

ParameterValue
ReactantsFuran, n-Butyllithium, 1-Bromobutane
SolventAnhydrous this compound
Temperature-78 °C to room temperature
Reaction Time3-5 hours
Expected YieldVaries depending on substrate and conditions

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Prepare_Reagents Prepare Anhydrous Reagents & Solvents Inert_Atmosphere->Prepare_Reagents Charge_Flask Charge Flask with Reactants & Solvent Prepare_Reagents->Charge_Flask Control_Temp Control Temperature (Cooling/Heating) Charge_Flask->Control_Temp Add_Reagents Slow Addition of Limiting Reagent Control_Temp->Add_Reagents Monitor_Progress Monitor Reaction (TLC, GC, etc.) Add_Reagents->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Distillation/Chromatography) Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-methoxypentane synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of an appropriate alkene. Each method has its own set of advantages and challenges.

Q2: Which synthetic route is generally preferred for producing this compound?

A2: For the synthesis of a secondary ether like this compound, the Williamson ether synthesis is often a viable route. However, it is susceptible to a competing elimination reaction, which can lower the yield. The alkoxymercuration-demercuration method is an excellent alternative that avoids carbocation rearrangements and often provides a cleaner reaction with a high yield of the desired ether.

Q3: What is the main side reaction of concern in the Williamson ether synthesis of this compound?

A3: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary halides.[1] This results in the formation of pentene instead of the desired this compound. Careful selection of reactants and reaction conditions is crucial to minimize this side reaction.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC can be used to observe the disappearance of the starting materials and the appearance of the product. GC-MS is a more quantitative method that can also help in identifying any byproducts formed during the reaction.

Q5: What are the most effective methods for purifying the final product?

A5: Fractional distillation is a highly effective method for purifying this compound from the reaction mixture, especially for separating it from unreacted starting materials and some byproducts with different boiling points.[2][3] If non-volatile impurities are present, column chromatography can also be employed.

Troubleshooting Guides

Williamson Ether Synthesis

Problem 1: Low or no yield of this compound.

Possible CauseRecommended ActionRationale
Inefficient Alkoxide Formation Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as THF or DMF.[4][5]A strong base ensures complete deprotonation of the alcohol to form the alkoxide, which is a more potent nucleophile.[4]
Elimination Side Reaction Use methyl iodide as the alkylating agent and 3-pentanol (B84944) to form the alkoxide. Avoid using a secondary alkyl halide like 3-bromopentane.[5]Primary alkyl halides are less sterically hindered and less prone to E2 elimination compared to secondary alkyl halides.[5]
Reaction Temperature Too Low Maintain the reaction temperature between 50-100 °C.While higher temperatures can favor elimination, a temperature that is too low will result in a very slow reaction rate.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.Water will protonate the alkoxide, reducing its nucleophilicity, and can also hydrolyze the alkyl halide.

Problem 2: Significant amount of pentene byproduct detected.

Possible CauseRecommended ActionRationale
Use of a Secondary Alkyl Halide The synthetic strategy should involve the reaction of sodium 3-pentoxide with a methyl halide.[6]This pathway exclusively involves a primary alkyl halide, which is much less likely to undergo an E2 elimination reaction.[6]
Reaction Temperature Too High If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.Higher temperatures provide more energy for the competing elimination pathway.
Sterically Bulky Base If using a commercial alkoxide, ensure it is not excessively bulky. If preparing in situ, use a base like NaH.Sterically hindered bases can favor elimination over substitution.
Alkoxymercuration-Demercuration

Problem 1: Low yield of this compound.

Possible CauseRecommended ActionRationale
Incomplete Mercuration Ensure the mercuric acetate (B1210297) is fully dissolved in the methanol (B129727) before adding the alkene.Proper dissolution of the mercury salt is crucial for the reaction to proceed efficiently.
Ineffective Demercuration Add the sodium borohydride (B1222165) solution slowly to the reaction mixture and ensure the pH is basic.The reduction of the organomercury intermediate is a critical step to obtaining the final ether product.[7]
Loss of Volatile Product Use a well-sealed reaction vessel and condenser, and be cautious during solvent removal.This compound is a relatively volatile compound and can be lost during the workup.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF6512~85
2KOHDMSO808~70
3K2CO3Acetone5624~45
4NaHDMF6512~90

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Table 2: Comparison of Synthesis Methods for this compound
MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis 70-90Readily available starting materials, versatile.[1]Prone to elimination with secondary halides.[1]
Alkoxymercuration-Demercuration >90High regioselectivity, no carbocation rearrangements.[8]Use of toxic mercury reagents.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mL of anhydrous tetrahydrofuran (B95107) (THF). Carefully add 2.4 g (0.1 mol) of sodium hydride (60% dispersion in mineral oil).

  • Slowly add 8.8 g (0.1 mol) of 3-pentanol to the stirred suspension at room temperature.

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium 3-pentoxide.

  • Ether Formation: Cool the mixture to room temperature and then slowly add 14.2 g (0.1 mol) of methyl iodide via a syringe.

  • Heat the reaction mixture to reflux for 12 hours.

  • Work-up: After cooling to room temperature, cautiously quench the reaction by the slow addition of 20 mL of water.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Alkoxymercuration-Demercuration Synthesis of this compound
  • Alkoxymercuration: In a 250 mL round-bottom flask, dissolve 15.9 g (0.05 mol) of mercuric acetate in 50 mL of methanol.

  • To this solution, add 3.5 g (0.05 mol) of 2-pentene (B8815676) dropwise while stirring at room temperature.

  • Continue stirring for 1 hour to complete the alkoxymercuration step.

  • Demercuration: In a separate flask, prepare a solution of 1.9 g (0.05 mol) of sodium borohydride in 50 mL of 3 M sodium hydroxide.

  • Cool the alkoxymercury intermediate solution in an ice bath and slowly add the sodium borohydride solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Separate the mercury metal by decantation. Transfer the liquid to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_alkoxide Step 1: Alkoxide Formation cluster_ether Step 2: SN2 Attack alcohol 3-Pentanol alkoxide Sodium 3-Pentoxide alcohol->alkoxide Deprotonation base Sodium Hydride (NaH) base->alkoxide H2 H₂ (gas) alkoxide->H2 alkyl_halide Methyl Iodide product This compound alkyl_halide->product salt Sodium Iodide (NaI) product->salt alkoxide_ref Sodium 3-Pentoxide alkoxide_ref->product SN2 Attack

Williamson Ether Synthesis Pathway

Troubleshooting_Workflow start Low Yield of this compound check_method Which synthesis method was used? start->check_method williamson Williamson Synthesis check_method->williamson alkoxy Alkoxymercuration check_method->alkoxy check_elimination Evidence of pentene byproduct? williamson->check_elimination check_demercuration Check demercuration step: - Basic conditions? - Slow NaBH₄ addition? alkoxy->check_demercuration yes_elim Yes check_elimination->yes_elim no_elim No check_elimination->no_elim optimize_williamson Optimize Williamson: - Use methyl halide - Lower temperature - Strong, non-bulky base yes_elim->optimize_williamson check_alkoxide Check alkoxide formation: - Anhydrous conditions? - Strong enough base? no_elim->check_alkoxide

Troubleshooting Logic for Low Yield

References

Technical Support Center: Williamson Synthesis of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson synthesis of 3-methoxypentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common ether synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Williamson synthesis of this compound?

A1: The main side reaction is the E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) pathway.[1] This is particularly problematic when using a secondary alkyl halide, which can lead to the formation of an alkene (pentene) instead of the desired ether.[1][2][3]

Q2: How does the choice of reactants affect the outcome of the synthesis?

A2: The choice of the alkoxide and alkyl halide is critical. For this compound, there are two possible combinations of reactants. The preferred route involves a methyl halide and the sodium salt of 3-pentanol (B84944) (sodium 3-pentoxide). The alternative, reacting a 3-halopentane with sodium methoxide, is likely to result in a low yield of the ether and a significant amount of pentene as the major product due to E2 elimination.[4][5]

Q3: What is the role of the solvent in this reaction?

A3: A polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is generally recommended.[6][7][8] These solvents effectively solvate the cation of the alkoxide, leaving the alkoxide anion more available to act as a nucleophile. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

Q4: Can temperature be adjusted to minimize side reactions?

A4: Yes, higher temperatures tend to favor the E2 elimination pathway. If elimination is a significant issue, running the reaction at a lower temperature for a longer duration may improve the yield of the desired ether product.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of an Alkene Byproduct

Possible Cause: You are likely using a secondary alkyl halide (e.g., 3-bromopentane) and a small alkoxide (e.g., sodium methoxide), which favors the E2 elimination pathway over the desired SN2 reaction.[1][3]

Solution:

  • Change your reactants: The most effective solution is to switch to a methyl halide (e.g., methyl iodide) and the alkoxide of 3-pentanol (sodium 3-pentoxide). The SN2 reaction is much more favorable with a primary (or methyl) alkyl halide.

  • Lower the reaction temperature: As mentioned in the FAQs, lower temperatures can disfavor the elimination reaction.

  • Use a bulkier base for deprotonation (if applicable): While sodium hydride is a good choice for generating the alkoxide, ensure that the alkoxide itself is not excessively bulky if you are forced to use a secondary halide, as this can also favor elimination.

Issue 2: The reaction is not proceeding to completion.

Possible Cause:

  • Incomplete deprotonation of the alcohol: The alcohol must be fully deprotonated to form the alkoxide for the reaction to proceed efficiently.

  • Poor quality reagents: The presence of water in the reagents or solvent can quench the alkoxide.

  • Insufficient reaction time or temperature: The reaction may be proceeding slowly under the chosen conditions.

Solution:

  • Ensure complete deprotonation: When using a base like sodium hydride (NaH), ensure that the evolution of hydrogen gas has ceased before adding the alkyl halide. This indicates that the formation of the alkoxide is complete.[8][9]

  • Use anhydrous solvents and dry reagents: Ensure all your materials are free of water.

  • Monitor the reaction progress: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the consumption of the starting materials. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

Data Presentation

The choice of reactants has a significant impact on the product distribution in the Williamson synthesis of this compound. The following table summarizes the expected outcomes for the two possible synthetic routes.

Synthetic RouteReactantsExpected Major ProductExpected Minor ProductPredominant Mechanism
Route A (Recommended) Methyl Iodide + Sodium 3-pentoxideThis compoundMinimal side productsSN2
Route B (Not Recommended) 3-Bromopentane (B47287) + Sodium MethoxidePenteneThis compoundE2

Note: Specific yields can vary based on reaction conditions, but the trend of major and minor products is well-established. For secondary alkyl halides with strongly basic nucleophiles like methoxide, the elimination product can be the vast majority of the product mixture, with some reports showing >80% E2 product.[10]

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound (via SN2)

This protocol is designed to maximize the yield of this compound by favoring the SN2 pathway.

Materials:

  • 3-pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-pentanol (1 equivalent) and anhydrous THF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Cool the resulting sodium 3-pentoxide solution to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC until the 3-pentanol is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Problematic Synthesis of this compound (Illustrating E2 Competition)

This protocol illustrates the challenges of using a secondary alkyl halide, which will primarily yield pentene.

Materials:

  • Methanol (B129727)

  • Sodium metal

  • 3-Bromopentane

  • Anhydrous diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous methanol (used in excess as the solvent) to form sodium methoxide.

  • Once all the sodium has reacted, add 3-bromopentane (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by GC for the consumption of 3-bromopentane.

  • After the reaction is complete, cool to room temperature and carefully add water to quench the reaction.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent.

  • Analyze the product mixture by GC-MS to observe the ratio of this compound to pentene. The major product is expected to be pentene.

Visualizations

Reaction Pathways

Williamson_Synthesis Figure 1. Reaction Pathways in the Synthesis of this compound cluster_A Route A (SN2 Favored) cluster_B Route B (E2 Favored) 3-Pentanol 3-Pentanol Sodium_3-pentoxide Sodium_3-pentoxide 3-Pentanol->Sodium_3-pentoxide Deprotonation NaH NaH NaH->Sodium_3-pentoxide 3-Methoxypentane_A This compound (Major Product) Sodium_3-pentoxide->3-Methoxypentane_A SN2 Methyl_Iodide Methyl_Iodide Methyl_Iodide->3-Methoxypentane_A Methanol Methanol Sodium_Methoxide Sodium_Methoxide Methanol->Sodium_Methoxide Deprotonation Na Na Na->Sodium_Methoxide Pentene Pentene (Major Product) Sodium_Methoxide->Pentene E2 3-Methoxypentane_B This compound (Minor Product) Sodium_Methoxide->3-Methoxypentane_B SN2 3-Bromopentane 3-Bromopentane 3-Bromopentane->Pentene 3-Bromopentane->3-Methoxypentane_B

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Low Yield in this compound Synthesis Check_Byproduct Analyze byproduct profile (GC-MS) Alkene_Detected Major byproduct is pentene? Check_Byproduct->Alkene_Detected No_Alkene Unreacted starting material? Alkene_Detected->No_Alkene No Switch_Reactants Switch to Methyl Halide and 3-Pentoxide Alkene_Detected->Switch_Reactants Yes No_Alkene->Check_Byproduct No, other byproducts Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Anhydrous Conditions No_Alkene->Optimize_Conditions Yes Successful_Synthesis Improved Yield of This compound Switch_Reactants->Successful_Synthesis Check_Deprotonation Ensure complete deprotonation of alcohol Optimize_Conditions->Check_Deprotonation Check_Deprotonation->Successful_Synthesis

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 3-Methoxypentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-methoxypentane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Positive peroxide test after purification Incomplete removal by the chosen method.Repeat the peroxide removal step. For stubborn peroxides, consider switching to an alternative method (e.g., from activated alumina (B75360) to a ferrous salt wash). Ensure the alumina is freshly activated if that method is used.
Solvent is still wet after drying (e.g., cloudy appearance) - Insufficient amount of drying agent.- Drying agent is no longer effective.- Inappropriate drying agent for ethers.- Add more of the drying agent until the solvent becomes clear.- Use fresh or properly regenerated drying agent.- Switch to a more effective drying agent for ethers, such as molecular sieves or calcium hydride. Sodium sulfate (B86663) is noted to be less effective for ethers.[1]
Low recovery after distillation - Significant loss of volatile solvent during transfers.- Inefficient distillation setup.- Ensure all joints in the distillation apparatus are well-sealed.- Use an efficient condenser and consider cooling it with a refrigerated circulator.- Minimize the number of transfers.
Discoloration of the solvent Presence of impurities that were not removed by the initial purification steps.Consider a pre-distillation wash with a dilute acid or base solution, depending on the suspected nature of the impurity. Always perform a small-scale test first.
Formation of a precipitate during storage Formation of peroxides or absorption of atmospheric moisture and CO2.Store purified this compound over a drying agent (like molecular sieves), under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool place.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound, as with other ethers, are peroxides and water . Peroxides form over time when the ether is exposed to air and light.[2][3][4] Water can be absorbed from the atmosphere. Other potential impurities may include unreacted starting materials from its synthesis.

Q2: How can I test for the presence of peroxides in this compound?

You can use commercial peroxide test strips for a quick and easy assessment.[2] Alternatively, a potassium iodide test can be performed: add 1 ml of a fresh 10% potassium iodide solution to 10 ml of the this compound in a closed container. The presence of peroxides is indicated by the formation of a yellow to brown color due to the oxidation of iodide to iodine.[2]

Q3: What are the acceptable limits for peroxides before using this compound in an experiment?

The acceptable level of peroxides depends on the application. However, as a general safety guideline, the following levels are recommended[3]:

  • < 3 ppm: Generally safe for most laboratory uses.

  • 3 - 30 ppm: Use with caution, and avoid concentrating the solvent.

  • > 30 ppm: Unacceptable and potentially hazardous. The peroxides must be removed before use.

Never distill or allow an ether to evaporate to dryness if it contains any detectable amount of peroxides, as this can lead to a violent explosion. [2]

Q4: Which drying agent is best for this compound?

Several drying agents are suitable for ethers like this compound. The choice depends on the required level of dryness and the subsequent application.

  • Molecular sieves (3Å or 4Å): Highly effective and can achieve very low water content. They are also relatively inert.

  • Calcium hydride (CaH₂): A powerful drying agent, but it reacts with water to produce hydrogen gas and should be handled with care.

  • Activated Alumina: Can be used for both drying and peroxide removal.[3][5]

  • Calcium chloride (anhydrous): A general-purpose drying agent suitable for ethers.[5][6]

  • Magnesium sulfate (anhydrous): A fast and effective drying agent.[1]

Sodium sulfate is generally less effective for drying ethers.[1]

Experimental Protocols

Protocol 1: Peroxide Removal using Activated Alumina

This method is suitable for removing low to moderate levels of peroxides.

  • Preparation: Set up a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of this compound to be purified (a general guideline is a 5-10 cm column length for laboratory scale purification).

  • Elution: Pass the this compound through the alumina column.

  • Testing: Collect the eluent and test for the presence of peroxides. If the test is positive, the alumina may be saturated, and a fresh column should be used.

  • Disposal: The used alumina will contain concentrated peroxides and should be treated with a dilute acidic solution of ferrous sulfate to neutralize them before disposal.[3]

Protocol 2: Peroxide Removal using Ferrous Sulfate

This method is effective for removing higher concentrations of peroxides.

  • Solution Preparation: Prepare a fresh solution of ferrous sulfate. A common preparation involves dissolving 60 g of ferrous sulfate in 110 ml of water and adding 6 ml of concentrated sulfuric acid.[3]

  • Washing: In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use approximately 50-100 ml of the solution per liter of ether. Shake the funnel, remembering to vent frequently.

  • Separation: Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat: Repeat the washing step until a peroxide test of the ether is negative.

  • Water Wash: Wash the this compound with water to remove any residual salts and acid.

  • Drying: Dry the washed this compound using a suitable drying agent (see FAQ Q4).

Protocol 3: Drying this compound using Molecular Sieves
  • Activation: If using new molecular sieves, they may need to be activated by heating in a muffle furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum. Allow them to cool in a desiccator.

  • Drying: Add the activated molecular sieves to the this compound (approximately 5-10% w/v).

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours. Occasional swirling can improve the drying efficiency.

  • Separation: Decant or filter the dried solvent from the molecular sieves.

Protocol 4: Purification by Distillation

Crucially, ensure the this compound is free of peroxides before proceeding with distillation.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.

  • Drying (Optional but Recommended): For very dry solvent, a pre-drying step or distillation from a suitable drying agent (like calcium hydride) can be performed. Exercise extreme caution when distilling from reactive drying agents.

  • Distillation: Heat the this compound to its boiling point (approximately 90-92 °C at atmospheric pressure) and collect the fraction that distills at a constant temperature.

  • Storage: Store the purified, dry this compound over activated molecular sieves and under an inert atmosphere to prevent the re-formation of peroxides and absorption of water.

Visualizations

PurificationWorkflow cluster_start Start cluster_peroxide Peroxide Removal cluster_drying Drying cluster_distillation Final Purification cluster_storage Storage Start Impure this compound TestPeroxides Test for Peroxides Start->TestPeroxides RemovePeroxides Remove Peroxides (Alumina or FeSO4) TestPeroxides->RemovePeroxides Positive PeroxideFree Peroxide-Free Ether TestPeroxides->PeroxideFree Negative RemovePeroxides->PeroxideFree AddDryingAgent Add Drying Agent (e.g., Molecular Sieves) PeroxideFree->AddDryingAgent DryEther Dry Ether AddDryingAgent->DryEther Distill Distillation DryEther->Distill PureEther Pure, Dry this compound Distill->PureEther Store Store under Inert Atmosphere over Molecular Sieves PureEther->Store

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 3-Methoxypentane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Methoxypentane in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during experiments involving this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in applications involving aqueous solutions?

This compound (C₆H₁₄O) is an aliphatic ether recognized for its utility as a solvent and an intermediate in various chemical syntheses, including in the pharmaceutical and pesticide industries.[1] While it is readily soluble in many organic solvents, it has very low solubility in water, a characteristic that is leveraged in applications such as liquid-liquid extraction to separate organic compounds from aqueous phases.[1] Its chemical stability in the absence of strong acids makes it a reliable component in many experimental setups.[1]

Q2: What are the main challenges I should anticipate when using this compound with water?

The primary challenges stem from its low miscibility with water, which can lead to:

  • Emulsion Formation: Vigorous mixing of this compound with aqueous solutions can create stable emulsions, making phase separation difficult.

  • Phase Separation Issues: Achieving a clear and distinct separation between the organic and aqueous layers can be time-consuming.

  • Limited Solubility of Polar Analytes: Due to its non-polar nature, this compound is not a suitable solvent for highly polar compounds, which will preferentially remain in the aqueous phase.

  • Potential for Hydrolysis under Acidic Conditions: Ethers like this compound are susceptible to cleavage by strong acids, which can affect the integrity of the solvent and the outcome of reactions conducted in acidic aqueous media.[2][3][4][5][6][7]

Troubleshooting Guides

Problem 1: A persistent emulsion has formed between the this compound and aqueous layers.

Emulsions are common when mixing immiscible liquids with high shear. Here are several techniques to break them:

Troubleshooting Steps:

  • Resting: Allow the mixture to stand undisturbed for 15-30 minutes. Gravity alone may be sufficient to break less stable emulsions.[8]

  • Gentle Agitation: Gently swirl the separatory funnel or tap its sides to encourage the coalescence of droplets.[9]

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous layer and can help force phase separation.[10][11]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, a slight adjustment of the aqueous phase pH with a dilute acid or base can sometimes destabilize the emulsion.

  • Filtration: For stubborn emulsions, filtering the mixture through a plug of glass wool or a pad of Celite® can help to coalesce the dispersed droplets.[11]

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method to force the separation of the two phases.[11]

Problem 2: The phase separation is slow or incomplete.

Slow or incomplete phase separation can be caused by a variety of factors, including the presence of surfactants or fine particulate matter.

Troubleshooting Steps:

  • Solvent Polarity Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and improve separation.[11]

  • Temperature Change: Gently warming the separatory funnel can sometimes decrease the viscosity of the phases and promote separation. However, be cautious of pressure buildup with volatile solvents.

  • Review Your Agitation Technique: In future extractions, use a gentle swirling or rocking motion instead of vigorous shaking to minimize emulsion formation.[11]

Problem 3: I suspect the this compound is degrading during my experiment.

This compound is generally stable but can degrade under specific conditions.

Troubleshooting Steps:

  • Check the pH of your Aqueous Solution: Ethers are susceptible to cleavage by strong acids (e.g., HBr, HI).[2][3][4][5][6][7] If your aqueous phase is highly acidic, consider buffering the solution or using an alternative solvent. Ethers are generally resistant to cleavage by bases.[2][3]

  • Test for Peroxides: Like other ethers, this compound can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[2] It is crucial to test for the presence of peroxides before use, particularly before distillation.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₄O[1]
Molecular Weight102.17 g/mol [1]
Boiling Point91.54 °C (estimate)[1]
Melting Point-105.78 °C (estimate)[1]
Density0.749 g/cm³[1]
logP (Octanol-Water Partition Coefficient)1.9[12]
Water Solubility (log10ws)-1.53 mol/L[13]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction using this compound

This protocol outlines a general procedure for extracting a non-polar organic compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target analyte

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Ring stand

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.[9]

  • Pour the aqueous solution into the separatory funnel.

  • Add an appropriate volume of this compound to the separatory funnel.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.

  • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.[9]

  • Gently rock or swirl the funnel for 2-3 minutes to allow for partitioning of the analyte. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Return the funnel to the ring stand and allow the layers to separate completely.

  • Remove the stopper and drain the lower aqueous layer into a beaker.

  • Pour the upper this compound layer out through the top of the funnel into a separate, clean container.

  • Repeat the extraction with fresh this compound if necessary to maximize recovery.[9]

Protocol 2: Analytical Determination of this compound in Water

This protocol provides a general workflow for quantifying the concentration of this compound in an aqueous sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Aqueous sample

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663)

  • GC vials

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

  • Extraction:

    • Take a known volume of the aqueous sample in a separatory funnel.

    • Perform a liquid-liquid extraction using a small volume of dichloromethane.[14]

    • Collect the organic layer.

  • Drying:

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.[14]

  • Concentration (if necessary):

    • If the expected concentration of this compound is low, the extract can be carefully concentrated using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis:

    • Transfer the final extract to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • The concentration of this compound is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Aqueous Sample extraction Liquid-Liquid Extraction with this compound start->extraction separation Phase Separation extraction->separation drying Drying of Organic Phase separation->drying Organic Layer aqueous_waste Aqueous Waste separation->aqueous_waste Aqueous Layer analysis GC-MS Analysis drying->analysis results Quantification analysis->results

Caption: Experimental workflow for the extraction and analysis of a compound using this compound.

troubleshooting_emulsion start Persistent Emulsion Observed step1 Allow to Stand (15-30 min) start->step1 q1 Emulsion Broken? step1->q1 step2 Add Saturated NaCl (Salting Out) q1->step2 No success Phases Separated q1->success Yes q2 Emulsion Broken? step2->q2 step3 Filter through Glass Wool/Celite® q2->step3 No q2->success Yes q3 Emulsion Broken? step3->q3 step4 Centrifuge q3->step4 No q3->success Yes step4->success fail Consult Supervisor

Caption: Troubleshooting flowchart for breaking emulsions formed with this compound.

ether_stability ether This compound (R-O-R') acid Strong Acid (H-X) ether->acid Reacts base Strong Base ether->base Does Not React cleavage Acid-Catalyzed Cleavage (SN1 or SN2) acid->cleavage no_reaction Generally Unreactive base->no_reaction products Alcohol (R-OH) + Alkyl Halide (R'-X) cleavage->products

Caption: Chemical stability of this compound in the presence of strong acids and bases.

References

Technical Support Center: Stabilizing 3-Methoxypentane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals to ensure the safe and effective long-term storage of 3-methoxypentane. The information provided is collated from general best practices for the storage of ethers and should be used in conjunction with your institution's specific safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation in this compound during long-term storage?

A1: The primary degradation pathway for this compound, like other ethers, is autoxidation. This process involves the reaction of the ether with atmospheric oxygen to form peroxides.[1][2] This reaction is often initiated or accelerated by exposure to light and heat.

Q2: Why are peroxides in this compound a concern?

A2: Peroxides are a significant safety hazard as they can be shock-sensitive and potentially explosive, especially when concentrated.[2][3] Distillation or evaporation of the solvent can lead to a dangerous concentration of these non-volatile peroxides in the residue.[2]

Q3: How can I prevent peroxide formation in this compound?

A3: To minimize peroxide formation, this compound should be stored in a cool, dark place in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[4] The addition of a stabilizer is also highly recommended.

Q4: What is a suitable stabilizer for this compound?

A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant stabilizer for ethers.[5][6] It functions by scavenging free radicals that propagate the autoxidation process.

Q5: What is the recommended concentration of BHT for stabilizing this compound?

Q6: How often should I test my this compound for peroxides?

A6: For opened containers of unstabilized ethers, it is good practice to test for peroxides every three to six months.[4][7] For stabilized ethers, testing every 12 months is a reasonable precaution. Always test before use, especially before distillation or significant evaporation.[4]

Q7: What is the expected shelf life of this compound?

A7: The shelf life of this compound is highly dependent on storage conditions and the presence of a stabilizer. Unopened and properly stored with a stabilizer, it can have a shelf life of up to 2 years.[8] Once opened, even with a stabilizer, it is recommended to use it within 3 to 12 months, with periodic testing for peroxides.[8][9] Unstabilized ethers have a much shorter safe storage period, potentially as little as a few months after opening.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible crystal formation or discoloration of the solvent. High concentration of peroxides.DO NOT MOVE OR OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) department immediately for safe disposal.[11]
Positive peroxide test (above acceptable limits for your application). Peroxide formation has occurred.For low levels of peroxides, consider passing the solvent through a column of activated alumina (B75360) to remove them.[12] For higher levels, consult with your EHS department for guidance on safe disposal. Do not distill the solvent.[13]
Inconsistent experimental results. Degradation of this compound or presence of impurities.Test for peroxides. Perform a purity analysis using Gas Chromatography (GC) to check for the presence of degradation products or other impurities.
Solvent appears cloudy or contains a precipitate. Potential peroxide formation or contamination.Do not use. Test for peroxides. If the test is positive or if the nature of the precipitate is unknown, treat as hazardous and arrange for proper disposal.[4]

Quantitative Data Summary

Parameter Value Notes
Recommended BHT Concentration 5 - 15 ppmBased on typical concentrations for other aliphatic ethers.[5][6]
Acceptable Peroxide Limit (before distillation) < 20 ppmHigher concentrations pose a significant explosion risk upon concentration.[13]
Actionable Peroxide Limit (for disposal) > 80-100 ppmConcentrations above this level are generally considered hazardous.[11][14]
Typical Unopened Shelf Life (Stabilized) ~2 yearsDependent on manufacturer and storage conditions.[7][8]
Typical Opened Shelf Life (Stabilized) 3 - 12 monthsWith periodic peroxide testing.[8][9]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Potassium Iodide Method)

Objective: To determine the approximate concentration of peroxides in this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), 5% aqueous solution

  • Test tube with a stopper

Procedure:

  • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[4]

  • Add 3 drops of a freshly prepared 5% aqueous potassium iodide solution.[4]

  • Stopper the test tube and shake vigorously for 1 minute.

  • Allow the layers to separate.

  • Observe the color of the aqueous (bottom) layer.

Interpretation of Results:

  • Colorless to pale yellow: Indicates a low concentration of peroxides (approximately < 50 ppm). The solvent is likely safe for general use but should be monitored.

  • Yellow to brown: Indicates a higher and potentially dangerous concentration of peroxides (50 - 100 ppm or higher).[4] The solvent should not be used for procedures involving heating or distillation and should be disposed of according to institutional guidelines.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify potential impurities or degradation products.

Instrumentation and Conditions (General Method):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane), if necessary.

  • Inject the sample into the GC system.

  • Acquire the chromatogram.

  • Analyze the chromatogram to determine the area percent of the this compound peak relative to any impurity peaks. Purity is often reported as the area percentage of the main peak.

Note: This is a general method and may require optimization for your specific instrument and to achieve baseline separation of all potential impurities.

Mandatory Visualizations

Stabilization_Workflow cluster_storage Long-Term Storage cluster_monitoring Periodic Monitoring cluster_decision Decision & Action Store Store this compound - Cool, dark place - Tightly sealed container - Inert atmosphere (N2 or Ar) Add_Stabilizer Add Stabilizer (BHT) (5-15 ppm) Store->Add_Stabilizer Recommended Test_Peroxides Test for Peroxides (e.g., KI method) Add_Stabilizer->Test_Peroxides Periodically Purity_Analysis Purity Analysis (GC-FID) Test_Peroxides->Purity_Analysis If issues suspected Safe_Use Safe for Use Test_Peroxides->Safe_Use < 20 ppm Purify Purify (e.g., Alumina column) Test_Peroxides->Purify 20-80 ppm Dispose Dispose Safely (Contact EHS) Test_Peroxides->Dispose > 80 ppm or visible crystals Purity_Analysis->Safe_Use High Purity Purity_Analysis->Dispose Significant Impurities Purify->Test_Peroxides After purification

Caption: Workflow for the stabilization and monitoring of this compound.

Peroxide_Formation_Pathway Ether This compound (R-O-R') Radical Ether Radical (R'-O-R'•) Ether->Radical Initiation Hydroperoxide Hydroperoxide (R'-O-R'-OOH) Ether->Hydroperoxide Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R'-O-R'-OO•) Oxygen->Peroxy_Radical Initiator Light, Heat Initiator->Radical Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Explosive_Peroxides Explosive Polymeric Peroxides Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: Simplified autoxidation pathway for peroxide formation in ethers.

References

Optimizing Reaction Conditions with 3-Methoxypentane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing 3-Methoxypentane as a solvent. It includes troubleshooting guides for common experimental issues, frequently asked questions, comparative data, and detailed protocols to facilitate reaction optimization and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an organic compound classified as an ether.[1] Its molecular formula is C6H14O.[2][3] Due to its stability and moderate volatility, it serves as a valuable solvent, reaction medium, and intermediate in various chemical syntheses.[1] It is particularly useful in the pharmaceutical, pesticide, and dye industries.[1]

Q2: What are the key advantages of using this compound over other common ether solvents like THF or Diethyl Ether? A2: this compound offers a balance of properties that can be advantageous. It has a higher boiling point than diethyl ether, allowing for reactions at higher temperatures, and it is reported to have a more favorable safety profile regarding peroxide formation compared to solvents like THF and isopropyl ether, though caution is still required.[1][4] Its hydrophobic nature can be beneficial in specific organometallic reactions.[4]

Q3: Is this compound soluble in water? A3: No, this compound is not soluble in water but is soluble in many organic solvents.[1] This property is crucial for its use in extractions and biphasic reactions where separation from an aqueous phase is necessary.

Q4: What are the main safety concerns associated with this compound? A4: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[5][6] It is also a flammable liquid and vapor.[7][8] Standard safety precautions include storing it in a tightly closed, opaque container, under an inert atmosphere if possible, and away from heat or ignition sources.[7][9] Regular testing for peroxides is a critical safety measure.[10][11]

Q5: How should this compound be stored? A5: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] The container should be kept tightly closed to prevent exposure to atmospheric oxygen and moisture, which can lead to peroxide formation.[12] It is advisable to date containers upon receipt and upon opening to track their age.[10]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as a solvent.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes related to the solvent? A: Several factors could be at play:

  • Poor Solubility of Reagents: While this compound is a versatile organic solvent, highly polar or ionic reagents may have limited solubility, leading to a slow or incomplete reaction.[13] Consider a different solvent or the use of a co-solvent to improve solubility.

  • Presence of Water: Contamination with water can quench sensitive reagents, such as Grignard reagents or organolithiums.[14] Ensure the this compound is anhydrous, either by purchasing a dry grade or by drying it over a suitable agent like molecular sieves before use.

  • Peroxide Contamination: Peroxides can interfere with a wide range of chemical reactions, leading to unwanted side products or decomposition of starting materials. Always test for and remove peroxides from older solvent stocks before use.[12]

  • Inappropriate Reaction Temperature: The boiling point of this compound is approximately 85-86°C. If your reaction requires higher temperatures, this solvent may not be suitable. Conversely, for reactions requiring very low temperatures, its freezing point should be considered.

LowYieldTroubleshooting Start Low Reaction Yield CheckSolubility Are all reagents soluble? Start->CheckSolubility CheckMoisture Is the solvent anhydrous? CheckSolubility->CheckMoisture Yes UseCosolvent Action: Use co-solvent or alternative solvent. CheckSolubility->UseCosolvent No CheckPeroxides Has the solvent been tested for peroxides? CheckMoisture->CheckPeroxides Yes DrySolvent Action: Dry the solvent (e.g., molecular sieves). CheckMoisture->DrySolvent No CheckTemp Is the reaction temp. within the solvent's liquid range? CheckPeroxides->CheckTemp Yes RemovePeroxides Action: Treat solvent to remove peroxides. CheckPeroxides->RemovePeroxides No AdjustTemp Action: Adjust temp. or select a different solvent. CheckTemp->AdjustTemp No Proceed Proceed with reaction. CheckTemp->Proceed Yes

Diagram 1: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Unwanted Side Products

Q: My reaction is producing significant impurities. Could the solvent be the cause? A: Yes, the solvent can influence reaction selectivity.

  • Solvent Polarity: this compound is a relatively non-polar ether. For reactions where selectivity is highly dependent on solvent polarity, it may favor or disfavor certain pathways compared to more polar solvents like THF or DMF.

  • Reaction with Solvent: While generally stable, the ether linkage in this compound can be cleaved under very harsh acidic conditions. Furthermore, strong bases can deprotonate the carbons alpha to the ether oxygen, although this is less common than with THF.

  • Peroxide-Initiated Reactions: The presence of peroxides can initiate radical side reactions, leading to a complex mixture of products.[6] This is a strong indicator that your solvent needs to be purified.

Issue 3: Difficulties During Aqueous Work-up

Q: I am having trouble with emulsion formation during the aqueous extraction. How can I resolve this? A: Emulsion formation is common when working with ethers.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the polarity of the aqueous phase.

  • Patience: Sometimes, simply allowing the mixture to stand for a period can lead to phase separation.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes help break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Data Presentation

Table 1: Physical Properties of this compound and Common Alternative Ether Solvents

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether2-Methyl-THFCyclopentyl Methyl Ether (CPME)
Molecular Formula C₆H₁₄O[3]C₄H₈OC₄H₁₀OC₅H₁₀OC₆H₁₂O
Boiling Point (°C) ~86[15]6634.680106
Density (g/mL) ~0.750.8890.7130.8540.86
Water Solubility Insoluble[1]Miscible6.9 g/100 mL14 g/100 mLLow
Peroxide Formation Forms peroxides[5]High tendencyHigh tendencyLower than THFLow tendency[4]

Note: Values are approximate and can vary slightly with conditions.

Experimental Protocols

Protocol 1: Testing for and Removing Peroxides from this compound

Objective: To ensure the solvent is free from potentially explosive peroxides before use. This procedure should be performed on any container that has been open for more than 6-12 months or if crystals are observed.[6][11]

Materials:

  • This compound (to be tested)

  • Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips

  • Starch solution (optional, for KI test)

  • Activated alumina (B75360) or a column packed with basic alumina

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask and distillation apparatus (if distillation is required)

Procedure:

Part A: Peroxide Testing

  • Visual Inspection: CAUTION! Before handling, visually inspect the container for any signs of crystallization, especially around the cap and threads. If crystals are present, do not open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[12]

  • Test Strip Method (Recommended):

    • Dip a commercial peroxide test strip into a small sample (~1-2 mL) of the this compound.

    • Remove the strip and wait for the specified time according to the manufacturer's instructions.

    • Compare the color of the strip to the provided chart to determine the peroxide concentration in ppm.

  • Potassium Iodide (KI) Method:

    • Place 1 mL of this compound in a test tube.

    • Add 1 mL of a freshly prepared 10% aqueous KI solution.

    • Shake the test tube for 30 seconds.

    • A yellow to brown color indicates the presence of peroxides (iodine formation). A deep brown or purple/black color (especially after adding a drop of starch solution) indicates a high concentration.

Part B: Peroxide Removal

  • Activated Alumina Method:

    • If peroxide levels are low (< 30 ppm), the solvent can often be purified by passing it through a column of activated basic alumina.

    • Pack a chromatography column with activated alumina. The amount should be about 10-20% of the solvent's weight.

    • Slowly elute the this compound through the column.

    • Collect the purified solvent and re-test to confirm the absence of peroxides.

  • Reductive Quenching (for higher levels, use with extreme caution):

    • Peroxides can be reduced by stirring the solvent with ferrous sulfate or sodium bisulfite. This method can generate heat and should only be performed by experienced personnel behind a blast shield.

  • Disposal: If peroxide levels are dangerously high or if you are not equipped to handle the purification, do not attempt to purify the solvent. Contact your EHS office for proper disposal procedures.

PeroxideManagement Start Handling Aged This compound Inspect Visually Inspect Container (Cap, Threads, Liquid) Start->Inspect Crystals Crystals or Precipitate Found? Inspect->Crystals ContactEHS1 STOP! Do Not Open. Contact EHS. Crystals->ContactEHS1 Yes TestPeroxides Test for Peroxides (Strips or KI method) Crystals->TestPeroxides No PeroxidesPresent Peroxides > 5-10 ppm? TestPeroxides->PeroxidesPresent UseSolvent Solvent is Safe for Use. Proceed with Experiment. PeroxidesPresent->UseSolvent No Purify Purify Solvent (e.g., Alumina Column) PeroxidesPresent->Purify Yes Retest Re-test for Peroxides Purify->Retest Purified Peroxides Removed? Retest->Purified Purified->UseSolvent Yes ContactEHS2 Contact EHS for Disposal. Purified->ContactEHS2 No

Diagram 2: Workflow for the safe handling and testing of peroxides.

Protocol 2: General Procedure for a Grignard Reaction using this compound

Objective: To provide a representative protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., Bromobenzene)

  • An electrophile (e.g., Cyclohexanone)

  • Anhydrous this compound

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard, flame-dried glassware for anhydrous reactions (three-neck flask, condenser, addition funnel)

Procedure:

Part A: Grignard Reagent Formation

  • Setup: Assemble the flame-dried glassware under a nitrogen or argon atmosphere. Equip the three-neck flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under vacuum and backfill with inert gas to ensure all surfaces are dry.

  • Reagent Addition: Add anhydrous this compound to the flask to cover the magnesium. Dissolve the alkyl/aryl halide (1.0 equivalent) in more anhydrous this compound and add it to the dropping funnel.

  • Reaction: Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it doesn't start, gentle heating may be required.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Electrophile

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the electrophile (e.g., cyclohexanone, 1.0 equivalent) in anhydrous this compound and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/GC-MS analysis shows consumption of the starting material.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench it by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or distillation.

References

Preventing peroxide formation in 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the safe handling and prevention of peroxide formation in 3-Methoxypentane. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: What is peroxide formation and why is it a concern for this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen in the presence of light and heat to form unstable and potentially explosive peroxide compounds.[1][2] This process, known as auto-oxidation, is a significant safety hazard. The accumulation of peroxides can lead to violent explosions, especially during distillation or evaporation where the peroxides can become concentrated.[3]

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or cloudiness in the solvent.[4] However, dangerous levels of peroxides can be present without any visible signs. Therefore, routine chemical testing is crucial.

Q3: How often should I test my this compound for peroxides?

A3: Testing frequency depends on the storage conditions and usage. As a general guideline:

  • Unopened containers: Test before the manufacturer's expiration date.

  • Opened containers: Test every 6 to 12 months, and always before use, especially before distillation or evaporation.[5] For unstabilized ethers, peroxide formation can be detected in as little as two weeks.[6]

Q4: What are the acceptable limits for peroxides in this compound?

  • < 30 ppm: Generally considered safe for use.

  • 30 - 100 ppm: Use with caution, and avoid concentration.

  • > 100 ppm: Unsafe for use. The solvent must be decontaminated or disposed of as hazardous waste.[4]

Troubleshooting Common Issues

Problem: My peroxide test for this compound is positive. What should I do?

Solution:

  • Do not panic. A positive test result indicates the presence of peroxides, but immediate danger is not always imminent unless crystals are visible or the concentration is very high.

  • Assess the concentration. Use a quantitative or semi-quantitative test to determine the peroxide level.

  • If peroxide levels are above the acceptable limit (> 100 ppm) or if crystals are visible, do not attempt to move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[4]

  • For lower, but unacceptable, levels of peroxides, you can either dispose of the solvent as hazardous waste or remove the peroxides using an appropriate chemical method. (See Experimental Protocols section).

Problem: I need to use peroxide-free this compound for a sensitive reaction.

Solution:

  • Always test before use. Even if the solvent is new or has been recently tested, it is good practice to re-test before a critical application.

  • If peroxides are detected, they must be removed. Passing the solvent through a column of activated alumina (B75360) is a common and effective method for removing peroxides.[2] Alternatively, treatment with a ferrous sulfate (B86663) solution can be used. (See Experimental Protocols section).

  • Consider using an inhibitor. If the presence of an inhibitor does not interfere with your experiment, using a stabilized grade of this compound or adding an inhibitor like Butylated Hydroxytoluene (BHT) can significantly slow down peroxide formation.[6]

Data Presentation

Table 1: Relative Peroxide Formation Rates in Ethers and Inhibitor Effectiveness

Ether/InhibitorConditionPeroxide Formation Rate/Inhibitor EffectivenessSource
Diisopropyl EtherDaylight StorageAt least twice as rapid as diethyl ether.[7]
Diisopropyl EtherDark StorageSeveral times as rapid as diethyl ether.[7]
Diethyl EtherUnstabilized, OpenedPeroxides can form within eight days.[6]
Tetrahydrofuran (THF)Unstabilized, OpenedPeroxides can form within three days.[6]
Butylated Hydroxytoluene (BHT) General Use in EthersTypically used at concentrations of 1-100 ppm to inhibit peroxide formation.[8]
Hydroquinone/Derivatives (TBHQ) Antioxidant CapacityIn some tests, TBHQ shows higher antioxidative activity than BHA and BHT.[8]

Note: The rate of peroxide formation is highly dependent on factors such as exposure to air and light, storage temperature, and the presence of contaminants.[2]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

A. Potassium Iodide (KI) Test (Qualitative)

  • Materials:

    • Sample of this compound

    • Potassium iodide (KI), solid

    • Glacial acetic acid

    • Starch solution (optional)

    • Test tube

  • Procedure:

    • In a clean, dry test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add approximately 100 mg of solid potassium iodide.

    • Stopper the test tube and shake for 1 minute.

    • A yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.[6]

    • For increased sensitivity, a few drops of starch solution can be added. A blue-black color indicates the presence of peroxides.

B. Peroxide Test Strips (Semi-Quantitative)

Commercial test strips offer a convenient way to estimate peroxide concentration.

  • Materials:

    • Sample of this compound

    • Commercial peroxide test strips (e.g., from MilliporeSigma or other suppliers)

    • Deionized water

  • Procedure:

    • Dip the test strip into the this compound sample for 1-2 seconds.

    • Allow the solvent to evaporate from the strip.

    • Dip the strip briefly into deionized water.[9]

    • Compare the resulting color to the color chart provided with the test strips to determine the approximate peroxide concentration in ppm (mg/L).[9]

Protocol 2: Removal of Peroxides from this compound

A. Treatment with Ferrous Sulfate

This method reduces peroxides to the corresponding alcohols.

  • Materials:

    • Peroxide-containing this compound

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Concentrated sulfuric acid

    • Deionized water

    • Separatory funnel

  • Procedure:

    • Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.

    • In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution.

    • Shake the funnel, releasing pressure frequently. The aqueous layer may turn reddish-brown as Fe²⁺ is oxidized to Fe³⁺.

    • Separate the layers and discard the aqueous layer.

    • Wash the this compound with water to remove any residual acid and iron salts.

    • Dry the treated this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

    • Retest the solvent for peroxides to ensure their complete removal before use.

B. Activated Alumina Column Chromatography

This method physically removes peroxides.

  • Materials:

    • Peroxide-containing this compound

    • Activated basic alumina

    • Chromatography column

  • Procedure:

    • Pack a chromatography column with activated basic alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent.[2]

    • Gently pour the this compound through the column, collecting the eluent.

    • The collected solvent should be free of peroxides.

    • Retest the solvent to confirm the absence of peroxides.

    • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be slurried with a dilute acidic solution of ferrous sulfate before being discarded as hazardous waste.

Mandatory Visualization

Peroxide_Formation_Mechanism Ether This compound (R-O-R') Radical Ether Radical (R'-O-R'') Ether->Radical H abstraction Oxygen Oxygen (O2) (from air) PeroxyRadical Ether Peroxy Radical (R'-O-R''-OO.) Oxygen->PeroxyRadical Initiator Light, Heat Initiator->Ether Radical->PeroxyRadical + O2 Hydroperoxide Ether Hydroperoxide (R'-O-R''-OOH) PeroxyRadical->Hydroperoxide + R-H (another ether molecule) ExplosivePeroxides Explosive Polymeric Peroxides Hydroperoxide->ExplosivePeroxides Further Reactions

Caption: Mechanism of peroxide formation in ethers via a free radical chain reaction.

Handling_Workflow Start Receive/Open This compound Label Label with Date Received & Opened Start->Label Store Store in a cool, dark place in a sealed, airtight container Label->Store Test Test for Peroxides (before use and periodically) Store->Test Peroxides_Present Peroxides Detected? Test->Peroxides_Present Check_Crystals Crystals or >100 ppm? Peroxides_Present->Check_Crystals Yes Use_Solvent Use Solvent Peroxides_Present->Use_Solvent No EHS Contact EHS Immediately DO NOT MOVE Check_Crystals->EHS Yes Remove_Peroxides Remove Peroxides (See Protocol 2) Check_Crystals->Remove_Peroxides No Remove_Peroxides->Use_Solvent Dispose Dispose as Hazardous Waste Remove_Peroxides->Dispose

References

Troubleshooting phase separation with 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypentane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on resolving phase separation problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic solvent with the chemical formula C₆H₁₄O. It is a colorless liquid with a characteristic ether-like odor. Due to its physical and chemical properties, it finds applications as a solvent in organic synthesis, a reaction medium, and as an intermediate in the preparation of other organic compounds.

Q2: Is this compound miscible with water?

No, this compound has low miscibility with water. This property is crucial for its use in liquid-liquid extractions, but it can also lead to phase separation issues if not properly managed.

Q3: What are the primary causes of unexpected phase separation when using this compound?

Unexpected phase separation or the formation of a persistent emulsion during an extraction with this compound can be attributed to several factors:

  • Presence of excess water: This is the most common cause.

  • Temperature fluctuations: Solubility of water in this compound can be temperature-dependent.

  • Presence of dissolved salts or other solutes: These can alter the polarity of the aqueous or organic phase, affecting miscibility.

  • High concentration of reactants or products: Certain compounds can act as surfactants, leading to emulsion formation.

  • Vigorous shaking or mixing: This can create fine droplets that are slow to coalesce.

Troubleshooting Phase Separation and Emulsions

This section provides a step-by-step guide to troubleshoot and resolve issues of phase separation and emulsion formation when using this compound in your experimental work.

Problem: Two distinct layers are not forming, or a cloudy/emulsified layer is present between the aqueous and this compound phases.

Initial Assessment

Q4: I've mixed my aqueous solution with this compound, but I'm not seeing a clear separation. What should I do first?

First, allow the mixture to stand undisturbed for a sufficient period (e.g., 15-30 minutes). Sometimes, separation is simply slow. Gentle swirling of the separatory funnel can help coalesce smaller droplets.[1][2]

Troubleshooting Steps

If allowing the mixture to stand does not resolve the issue, proceed with the following troubleshooting steps.

Q5: How can I break a persistent emulsion?

There are several techniques to break an emulsion. The choice of method depends on the nature of your mixture.

  • Salting Out: Add a saturated solution of brine (sodium chloride in water) or solid sodium chloride to the separatory funnel and gently swirl.[1] This increases the ionic strength and polarity of the aqueous layer, forcing the separation of the organic and aqueous phases.[1]

  • Change in Temperature: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion. Be cautious and ensure your system is vented to avoid pressure buildup.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as ethanol, can sometimes help to break an emulsion.[3] However, be aware that this will alter the composition of your organic phase.

  • Filtration: For small-scale emulsions, filtering the mixture through a plug of glass wool or Celite® can help to break up the emulsified layer.[1][2]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[1]

Q6: I suspect excess water in my this compound is causing the problem. How can I check and remove the water?

Excess water is a frequent cause of phase separation issues.

  • Water Content Determination: The most accurate way to determine the water content is by Karl Fischer titration.[4][5][6][7] Alternatively, 1H NMR spectroscopy can be used to estimate water content.[8][9][10][11]

  • Drying the Solvent: If the water content is too high, you will need to dry the this compound. Common drying agents for ethers include anhydrous magnesium sulfate (B86663) or sodium sulfate for preliminary drying, followed by more rigorous methods if very low water content is required.[12] For extremely dry solvent, distillation from sodium/benzophenone can be used, but this requires specialized equipment and safety precautions.[10]

Data Presentation

Table 1: Miscibility of this compound with Common Solvents (Qualitative)
SolventMiscibility with this compound (Expected)
WaterImmiscible
MethanolMiscible
EthanolMiscible
IsopropanolMiscible
AcetoneMiscible
AcetonitrilePartially Miscible
DichloromethaneMiscible
ChloroformMiscible
HexaneMiscible
TolueneMiscible

Note: This table is a qualitative guide. It is always recommended to perform a small-scale test to confirm miscibility for your specific application.

Table 2: Effect of Temperature on Water Solubility in Ethers (Qualitative Trend)

For many ethers, the solubility of water increases with increasing temperature. However, for some, the opposite is true. The exact behavior for this compound should be determined experimentally if critical for the process.

TemperatureExpected Trend for Water Solubility in Ethers
Increasing TemperatureGenerally increases, but can decrease for some ethers.
Decreasing TemperatureGenerally decreases.

Note: This is a general trend and may not be applicable to all systems. It is advisable to conduct a preliminary experiment to determine the effect of temperature on your specific system.

Table 3: Solubility of Common Salts in Water and their Effect on "Salting Out"

Adding inorganic salts to the aqueous phase is a common technique to reduce the solubility of organic compounds in water and break emulsions.

SaltSolubility in Water ( g/100 mL at 20°C)Effectiveness in "Salting Out"
Sodium Chloride (NaCl)35.9High
Potassium Chloride (KCl)34.4High
Sodium Sulfate (Na₂SO₄)19.5Very High

Data from various sources.[13][14][15][16]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination in this compound

Objective: To accurately quantify the amount of water in a this compound sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents for ethers (e.g., Hydranal™-Coulomat AG for coulometric)

  • Dry syringes and needles

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Fill the titration cell with the appropriate anode and cathode solutions for ether analysis.[4]

  • Allow the instrument to perform a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift is achieved.

  • Using a dry syringe, carefully draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percent.

  • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Preliminary Drying of this compound using Anhydrous Sodium Sulfate

Objective: To remove bulk water from this compound.

Materials:

  • This compound

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask with a stopper

  • Filter paper and funnel

Procedure:

  • Place the this compound in a dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate to the solvent. A general rule of thumb is to add enough so that some of the drying agent remains free-flowing and does not clump together.

  • Stopper the flask and swirl gently.

  • Let the mixture stand for at least 30 minutes. For very wet solvent, a longer time may be required.

  • If all the drying agent has clumped together, add more until some remains free-flowing.

  • Decant or filter the dried this compound into a clean, dry storage bottle.

Visualizations

Troubleshooting_Phase_Separation cluster_troubleshooting Troubleshooting Steps start Phase Separation Issue (Emulsion or No Clear Layers) stand Allow to Stand (15-30 min) Gentle Swirling start->stand resolved1 Issue Resolved stand->resolved1 Separation Occurs salting_out Add Saturated Brine (NaCl) or Solid NaCl stand->salting_out No Separation temperature Gently Warm Mixture salting_out->temperature No Separation resolved2 Issue Resolved salting_out->resolved2 Separation Occurs filtration Filter through Glass Wool/Celite temperature->filtration No Separation temperature->resolved2 Separation Occurs centrifugation Centrifuge Mixture filtration->centrifugation No Separation filtration->resolved2 Separation Occurs centrifugation->resolved2 Separation Occurs further_investigation Further Investigation: - Check Water Content - Consider Solute Effects centrifugation->further_investigation No Separation

Caption: Troubleshooting workflow for phase separation issues.

Water_Content_Analysis_and_Drying cluster_analysis Water Content Analysis cluster_drying Solvent Drying start Suspect Excess Water in This compound kf_titration Karl Fischer Titration (Quantitative) start->kf_titration nmr_spectroscopy 1H NMR Spectroscopy (Qualitative/Semi-Quantitative) start->nmr_spectroscopy decision Water Content > Acceptable Limit? kf_titration->decision nmr_spectroscopy->decision drying Dry with Anhydrous Na2SO4 or MgSO4 decision->drying Yes end end decision->end No (Investigate Other Causes) end2 end2 drying->end2 Solvent is Ready for Use

Caption: Workflow for water content analysis and drying of this compound.

References

Technical Support Center: Scaling Up 3-Methoxypentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the pilot plant-scale synthesis of 3-methoxypentane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common and industrially viable method for preparing this compound is the Williamson ether synthesis.[1] This method involves the reaction of a sodium alkoxide with an alkyl halide. For this compound, this would typically involve reacting sodium 3-pentoxide with a methylating agent like methyl iodide or dimethyl sulfate (B86663), or reacting sodium methoxide (B1231860) with 3-bromopentane (B47287). The former is generally preferred to minimize elimination side reactions.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this compound synthesis include:

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic. Heat management is critical at a larger scale, as the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2][3]

  • Flammable Solvents: Ethers and many organic solvents used in the synthesis are highly flammable. Pilot plants must be equipped with appropriate ventilation, spark-proof equipment, and fire suppression systems.[4]

  • Handling of Strong Bases: The use of strong bases like sodium hydride or sodium metal to generate the alkoxide requires careful handling due to their reactivity with moisture and air.

  • Pressure Build-up: The reaction may generate volatile byproducts or the solvent may boil, leading to a pressure increase in the reactor. A properly sized pressure relief system is essential.

Q3: What are the key differences in reaction conditions between laboratory-scale and pilot-plant scale synthesis?

A3: Key differences include:

  • Heat Transfer: Heat dissipation is more challenging in a large reactor. The rate of addition of reagents may need to be slower to control the temperature.[2][5]

  • Mixing: Achieving homogeneous mixing is more difficult in a large volume. Inefficient mixing can lead to localized hot spots and an increase in side products.[6]

  • Reaction Time: Reaction times may need to be adjusted to ensure complete conversion at a larger scale.

  • Downstream Processing: The methods for work-up and purification will differ significantly, moving from separatory funnels and rotary evaporators to larger-scale extraction and distillation units.

Troubleshooting Guides

This section provides solutions to common problems encountered during the pilot-plant scale synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing to improve contact between reactants. - Verify the quality and stoichiometry of your reactants.
Side reactions (elimination)- Use a less sterically hindered alkyl halide (e.g., methyl iodide instead of 3-bromopentane).[7] - Maintain a lower reaction temperature to favor substitution over elimination.
Loss of product during work-up- Optimize the extraction and distillation procedures. - Ensure proper phase separation during aqueous washes.
Poor Purity Presence of unreacted starting materials- Drive the reaction to completion by using a slight excess of one reactant or by increasing the reaction time.
Presence of side products (e.g., pentenes from elimination)- Adjust reaction conditions (lower temperature, less bulky base) to minimize side reactions.[1] - Optimize the distillation process to separate the product from impurities with close boiling points.
Runaway Reaction Poor heat removal- Reduce the rate of reagent addition.[8] - Ensure the reactor's cooling system is functioning optimally.[8] - Use a solvent with a higher boiling point to absorb more heat.
Inefficient mixing- Increase the agitation speed. - Ensure the agitator design is appropriate for the reactor size and viscosity of the reaction mixture.
Phase Separation Issues During Work-up Emulsion formation- Add a brine solution to help break the emulsion. - Allow for a longer separation time. - Consider using a different solvent for extraction.

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot Plant Scale Parameters for this compound Synthesis
Parameter Laboratory Scale (1 L Flask) Pilot Plant Scale (100 L Reactor)
Reactant 1 (Sodium Methoxide) 1.0 mol100 mol
Reactant 2 (3-Bromopentane) 1.0 mol100 mol
Solvent (THF) 500 mL50 L
Reaction Temperature 25-30 °C25-35 °C (with controlled addition)
Addition Time 15 minutes2-3 hours
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%80-85%
Purity (after distillation) >99%>98%

Experimental Protocols

Pilot Plant Scale Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Sodium methoxide (NaOCH₃)

  • 3-Bromopentane (CH₃CH₂CH(Br)CH₂CH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and a port for reagent addition

  • Condenser

  • Heating/cooling mantle

  • Addition funnel or pump for controlled reagent addition

  • Receiving vessels

  • Distillation unit with a packed column

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging the Reactor: Charge the reactor with sodium methoxide (100 mol) and anhydrous THF (30 L).

  • Initiating Agitation: Start the agitator at a moderate speed to ensure good mixing.

  • Controlled Addition of 3-Bromopentane: Slowly add 3-bromopentane (100 mol) dissolved in anhydrous THF (20 L) to the reactor over 2-3 hours, maintaining the internal temperature between 25-35 °C. Use the cooling mantle as needed to control the exotherm.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 30-35 °C for 6-8 hours. Monitor the reaction progress by taking small samples and analyzing them by GC-MS.

  • Quenching the Reaction: Once the reaction is complete, cool the reactor to 10-15 °C. Slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium methoxide.

  • Work-up:

    • Transfer the reaction mixture to a larger vessel for work-up.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase by distillation to remove the THF solvent.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at the appropriate temperature.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Reactor Setup: Clean, Dry, N2 Purge prep2 Charge Reactor: Sodium Methoxide + THF prep1->prep2 react1 Start Agitation prep2->react1 react2 Controlled Addition: 3-Bromopentane in THF react1->react2 react3 Maintain Temperature: 25-35°C react2->react3 react4 Reaction Monitoring (GC-MS) react3->react4 6-8 hours workup1 Quench Reaction: Saturated NH4Cl react4->workup1 workup2 Phase Separation workup1->workup2 workup3 Aqueous Wash (Brine) workup2->workup3 workup4 Drying (MgSO4) workup3->workup4 purify1 Solvent Removal (Distillation) workup4->purify1 purify2 Fractional Distillation purify1->purify2 product Pure this compound purify2->product

Caption: Experimental workflow for the pilot plant synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Check Reaction Parameters: - Temperature - Time - Stoichiometry start->check_reaction decision1 Parameters Optimal? check_reaction->decision1 check_mixing Evaluate Mixing Efficiency decision2 Mixing Efficient? check_mixing->decision2 check_purity Analyze Raw Material Purity decision3 Raw Materials Pure? check_purity->decision3 optimize_workup Optimize Work-up & Purification decision4 Work-up Optimized? optimize_workup->decision4 side_reactions Investigate Side Reactions (E2) suppress_side_reactions Lower temperature Use less hindered halide side_reactions->suppress_side_reactions decision1->check_mixing Yes adjust_params Adjust T, t, or stoichiometry decision1->adjust_params No decision2->check_purity Yes improve_mixing Increase agitation Change impeller decision2->improve_mixing No decision3->optimize_workup Yes purify_reagents Purify/replace raw materials decision3->purify_reagents No decision4->side_reactions Yes modify_workup Modify extraction/distillation decision4->modify_workup No end Problem Resolved adjust_params->end improve_mixing->end purify_reagents->end modify_workup->end suppress_side_reactions->end

Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.

References

Technical Support Center: Analytical Method Validation for 3-Methoxypentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 3-Methoxypentane quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Gas Chromatography (GC) is the most common and appropriate technique for the determination of residual solvents like this compound.[1][2] Due to its volatile nature, Headspace GC (HS-GC) is often the preferred method as it introduces only the volatile components into the system, minimizing contamination of the GC column.[2][3][4]

Q2: Which regulatory guidelines should be followed for the validation of this analytical method?

A2: The validation of the analytical procedure should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8] These guidelines provide a comprehensive framework for validation, covering all necessary parameters to ensure the method is fit for its intended purpose.[6][9] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with ICH.[10][11][12]

Q3: What are the key validation parameters that need to be assessed?

A3: The core validation parameters include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[13][14][15]

Q4: How are residual solvents classified, and what is the significance?

A4: Residual solvents are classified by the ICH based on their risk to human health.[2][4][16]

  • Class 1 solvents are to be avoided as they are human carcinogens or environmentally hazardous.[2][4][16]

  • Class 2 solvents should be limited in use due to their inherent toxicity.[2][4][16]

  • Class 3 solvents have low toxic potential.[2][4][16] The classification of this compound would determine its permitted daily exposure (PDE) limit.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound using Gas Chromatography.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active Sites in the Inlet or Column: The ether functional group in this compound can interact with active sites.

    • Column Overloading: Injecting too much sample can saturate the column.[17]

    • Inappropriate Solvent: A mismatch in polarity between the injection solvent and the column phase can cause peak distortion.[18]

    • Column Degradation: Contamination or aging of the GC column.[17]

  • Solutions:

    • Use a deactivated inlet liner and a column with low bleed.

    • Reduce the sample concentration or increase the split ratio.[17]

    • Ensure the sample is fully vaporized in the inlet.

    • Trim the first few centimeters of the column inlet to remove non-volatile residues.[18][19]

    • Condition the column according to the manufacturer's instructions.

Problem 2: Inconsistent Retention Times

  • Possible Causes:

    • Leaks in the System: Leaks in the carrier gas line, septum, or column fittings are a common cause.[20][21]

    • Fluctuations in Flow Rate or Oven Temperature: Unstable carrier gas flow or oven temperature will affect elution time.[21]

    • Column Issues: Changes in the stationary phase due to degradation or contamination.

  • Solutions:

    • Perform a leak check of the entire GC system.

    • Verify the carrier gas flow rate with a calibrated flowmeter.

    • Ensure the GC oven temperature program is stable and reproducible.[21]

    • Replace the septum and check column fittings.

Problem 3: Ghost Peaks or Carryover

  • Possible Causes:

    • Contaminated Syringe or Inlet: Residue from previous injections.[17]

    • Septum Bleed: Degradation of the inlet septum at high temperatures.

    • Carryover from Headspace Vial: Incomplete purging of the sample vial in the headspace autosampler.

  • Solutions:

    • Thoroughly clean the injection syringe with an appropriate solvent.

    • Run a blank injection (injecting only the solvent) to identify the source of contamination.[21]

    • Replace the septum with a high-quality, low-bleed septum.[20]

    • Optimize the headspace autosampler parameters, including vial purging time.

Problem 4: Poor Sensitivity / No Peak Detected

  • Possible Causes:

    • Incorrect Injection Parameters: Split ratio may be too high, or the injection volume too low.

    • Detector Malfunction: The Flame Ionization Detector (FID) may not be lit or operating correctly.[20]

    • System Leak: A significant leak can prevent the sample from reaching the detector.[20]

    • Low Analyte Concentration: The concentration of this compound in the sample may be below the detection limit of the method.

  • Solutions:

    • Decrease the split ratio or use a splitless injection for trace analysis.

    • Check the FID flame and ensure gas flows (hydrogen and air) are correct.[20]

    • Perform a thorough leak check.

    • Prepare a standard at a known concentration to verify system performance.

Experimental Protocols & Data Presentation

The following are example protocols for key validation experiments based on ICH Q2(R2) guidelines.

Validation Workflow

cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness LOD->Robustness Report Compile Validation Report Robustness->Report

Caption: Analytical method validation workflow.

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

  • Methodology:

    • Analyze a blank sample (matrix without this compound).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound.

    • Analyze a sample spiked with this compound and other potential impurities (e.g., other solvents used in the process).

  • Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked samples should be pure and well-resolved from any other peaks.

Linearity & Range
  • Objective: To demonstrate a direct proportional relationship between the concentration of this compound and the analytical signal over a specified range.[13]

  • Methodology:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).[22]

    • Inject each standard in triplicate.

    • Plot the mean response against the concentration.

  • Data Presentation:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.995
Y-interceptShould be close to zero
ResidualsRandomly distributed around zero
Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.[15] It is often expressed as percent recovery.[13]

  • Methodology:

    • Prepare spiked samples by adding known amounts of this compound to the sample matrix at a minimum of three concentration levels (e.g., low, medium, high), with three replicates at each level.[11][22]

    • Analyze the spiked samples and calculate the percent recovery.

  • Data Presentation:

Concentration LevelAcceptance Criteria for Mean Recovery
Low (e.g., 50% of target)80% - 120%
Medium (e.g., 100% of target)80% - 120%
High (e.g., 150% of target)80% - 120%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[22]

  • Data Presentation:

Precision TypeParameterAcceptance Criteria
Repeatability% RSD≤ 15%
Intermediate Precision% RSD≤ 15%
Limit of Quantification (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Methodology:

    • Prepare a series of diluted solutions of this compound.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1, or where the precision (%RSD) is within an acceptable range (e.g., ≤ 20%).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Limit of Detection (LOD)
  • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]

  • Methodology:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • Alternatively, determine the concentration at which the signal-to-noise ratio is approximately 3:1.

  • Acceptance Criteria: The LOD is typically reported as a concentration.

Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5][15]

  • Methodology:

    • Vary critical GC parameters one at a time, such as:

      • Inlet temperature (e.g., ± 5 °C)

      • Oven temperature ramp rate (e.g., ± 10%)

      • Carrier gas flow rate (e.g., ± 10%)

    • Analyze a system suitability standard under each condition and evaluate the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.

Troubleshooting Decision Tree

start Chromatographic Issue Observed q1 Is Retention Time (RT) Shifting? start->q1 a1 Check for Leaks (Septum, Fittings) Verify Gas Flow Rate Check Oven Temp Program q1->a1 Yes q2 Is Peak Shape Poor (Tailing/Fronting)? q1->q2 No end Issue Resolved a1->end a2 Trim Column Inlet Use Deactivated Liner Check for Overload (Dilute Sample) q2->a2 Yes q3 Are there Ghost Peaks or Carryover? q2->q3 No a2->end a3 Run Blank Injection Clean Syringe Replace Septum Check Headspace Purge q3->a3 Yes q4 Is Sensitivity Poor or No Peak? q3->q4 No a3->end a4 Check FID Flame & Gas Flows Decrease Split Ratio Check for Major Leaks Inject Known Standard q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting decision tree for GC analysis.

References

Validation & Comparative

A Comparative Guide to 3-Methoxypentane and Diethyl Ether as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methoxypentane and the widely used solvent, diethyl ether. The information presented is intended to help researchers make informed decisions when selecting a solvent for chemical synthesis and purification processes. The comparison covers physical and chemical properties, performance characteristics, and safety profiles, supported by available data.

Physical and Chemical Properties Comparison

The fundamental properties of a solvent dictate its suitability for specific applications. Diethyl ether is characterized by its high volatility and low boiling point, while this compound offers a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.

PropertyThis compoundDiethyl Ether
Molecular Formula C₆H₁₄O[1](C₂H₅)₂O[2]
Molecular Weight 102.17 g/mol [1][3][4]74.12 g/mol [2]
Boiling Point ~91.5 °C (estimate)[1]34.6 °C[2]
Melting Point ~-105.8 °C (estimate)[1]-116.3 °C[2]
Density ~0.749 g/mL (estimate)[1]0.713 g/mL[2]
Viscosity Data not readily available0.23 mPa·s at 20°C
Dielectric Constant Data not readily available4.3 at 20°C
Solubility in Water Insoluble7.5 g/100g [2]
Appearance Colorless liquid[1]Colorless liquid[2]

Performance as Solvents

Diethyl Ether: Diethyl ether is a staple in organic laboratories, particularly for reactions involving organometallic reagents. It is an excellent solvent for Grignard reactions for two primary reasons:

  • Aprotic Nature : It lacks acidic protons, which would otherwise react with and decompose the highly basic Grignard reagent.[5][6]

  • Solvation : The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that enhances its stability and reactivity.[7][8]

Its high volatility, while a fire hazard, facilitates its easy removal from the reaction mixture post-completion.[2] However, this same volatility can be a drawback, requiring reflux condensers even for reactions running at room temperature.[5]

This compound: As an ether, this compound is also an aprotic solvent and is expected to have similar solvating abilities for organometallic reagents as diethyl ether. The most significant performance difference stems from its substantially higher boiling point (~91.5 °C vs. 34.6 °C). This property makes this compound a suitable alternative for reactions that require higher temperatures to proceed at a reasonable rate, potentially improving reaction kinetics and yields where diethyl ether would be too volatile. While extensive experimental data directly comparing its performance is limited, its properties suggest it could be a valuable tool for expanding the temperature range of ether-mediated reactions.

Safety Profile Comparison

The handling of ether solvents requires strict adherence to safety protocols due to their flammability and potential for peroxide formation.

Hazard InformationThis compoundDiethyl Ether
GHS Hazard Statements Data not readily availableH224 (Extremely flammable liquid and vapour), H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness)[2]
Flash Point Data not readily available-40 °C (-40 °F)[2]
Autoignition Temperature Data not readily available160 °C (320 °F)[9]
Explosive Limits in Air Data not readily available1.9 - 36% by volume[9]
Peroxide Formation Expected to form explosive peroxides upon exposure to air and lightMay form explosive peroxides upon exposure to air and light[2][9][10]
Specific Hazards Data not readily availableVapors are heavier than air and can travel to an ignition source.[10] Can be ignited by heat, sparks, or static electricity.[10]

Handling Precautions for Ethers:

  • Always handle in a well-ventilated chemical fume hood.[9]

  • Store in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area.[9][10]

  • Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[2][10] Grounding of containers during transfer is essential.[9]

  • Containers should be dated upon receipt and upon opening to monitor for potential peroxide formation.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and suitable chemical-resistant gloves (e.g., neoprene or nitrile).[9][11]

Experimental Protocol: General Procedure for a Grignard Reaction

This protocol outlines the general steps for preparing and using a Grignard reagent, a common application for ether solvents.

Objective: To prepare a Grignard reagent (R-MgX) and react it with a carbonyl compound.

Materials and Equipment:

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Magnesium turnings

  • Alkyl or aryl halide (R-X)

  • Aldehyde or ketone

  • Anhydrous solvent (Diethyl Ether or this compound)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute HCl for quenching

  • Separatory funnel

Methodology:

  • Apparatus Setup:

    • All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to exclude atmospheric moisture.

    • The three-necked flask is equipped with the reflux condenser, dropping funnel, and a gas inlet adapter.

    • Place magnesium turnings and a stir bar in the flask.

  • Reagent Preparation (Grignard Formation):

    • Dissolve the alkyl/aryl halide in the anhydrous ether solvent in the dropping funnel.

    • Add a small portion of this solution to the magnesium turnings. The reaction may need gentle warming or the addition of an iodine crystal to initiate. An exothermic reaction and the disappearance of the metallic magnesium indicate the reaction has started.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Using this compound may require external heating to achieve reflux, whereas with diethyl ether, the exotherm is often sufficient.

    • After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone in the anhydrous ether solvent in the dropping funnel.

    • Cool the Grignard reagent in an ice bath.

    • Add the carbonyl solution dropwise to the stirred Grignard reagent. Control the addition rate to manage the exothermic reaction.

  • Quenching and Work-up:

    • After the reaction is complete, cool the flask in an ice bath again.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (a safer alternative to water) to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. If two layers do not form, add more ether solvent.

    • Separate the organic layer. Wash it with brine (saturated NaCl solution), dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude alcohol product.

Visualizations

G Key Property Comparison props Solvent Properties de Diethyl Ether props->de mp This compound props->mp de_bp Low Boiling Point (34.6 °C) de->de_bp de_flam Extremely Flammable (Flash Point: -40 °C) de->de_flam de_perox High Peroxide Risk de->de_perox de_data Well-Characterized de->de_data mp_bp Higher Boiling Point (~91.5 °C) mp->mp_bp mp_flam Flammable (Data Limited) mp->mp_flam mp_perox Peroxide Risk Expected mp->mp_perox mp_data Less Characterized mp->mp_data

Caption: A logical diagram comparing key properties of the two ether solvents.

G Grignard Reaction Experimental Workflow setup 1. Dry Glassware & Inert Atmosphere Setup reagent_prep 2. Prepare Grignard Reagent (R-X + Mg in Ether) setup->reagent_prep reaction 3. Add Carbonyl Compound (Dropwise addition) reagent_prep->reaction quench 4. Quench Reaction (e.g., with aq. NH4Cl) reaction->quench workup 5. Extraction & Purification (Separate, Dry, Evaporate) quench->workup

Caption: A typical experimental workflow for a Grignard synthesis reaction.

References

Purity Analysis of Synthesized 3-Methoxypentane by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a laboratory-synthesized batch of 3-Methoxypentane against a commercial standard, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer a thorough understanding of the purity assessment process.

Introduction

This compound is an ether with potential applications as a solvent and in the synthesis of more complex molecules. In any application, particularly in the pharmaceutical industry, the purity of such a compound is of paramount importance as impurities can lead to undesirable side reactions, affect product yield, and pose safety risks.

This guide details the purity analysis of this compound synthesized via the Williamson ether synthesis, a common and effective method for preparing ethers. In this synthesis, an alkoxide reacts with a primary alkyl halide. For the synthesis of this compound, sodium pentoxide would be reacted with a methyl halide. Potential impurities arising from this synthesis can include unreacted starting materials, byproducts from competing elimination reactions, and residual solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purity assessment. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, allowing for the quantification of the target compound and the identification of volatile and semi-volatile impurities.

Comparative Purity Analysis

The purity of the synthesized this compound was compared against a certified commercial standard (>99% purity). The following table summarizes the quantitative data obtained from the GC-MS analysis. The percentage area is used to represent the relative abundance of each component.

CompoundRetention Time (min)Synthesized this compound (% Area)Commercial Standard (% Area)Identification Method
This compound 8.52 98.2 99.8 MS Library Match (NIST), Standard Injection
1-Pentene (B89616)6.210.8< 0.1MS Library Match (NIST)
2-Pentene6.450.5< 0.1MS Library Match (NIST)
3-Pentanol (B84944)9.150.3Not DetectedMS Library Match (NIST)
Diethyl Ether (Solvent)5.300.2Not DetectedMS Library Match (NIST), Standard Injection

Experimental Protocol: GC-MS Purity Analysis

A detailed methodology for the GC-MS analysis is provided below.

3.1. Sample Preparation

  • Synthesized this compound: A 10 µL aliquot of the synthesized and purified this compound was diluted in 990 µL of HPLC-grade dichloromethane (B109758) in a 2 mL autosampler vial. The vial was securely capped.

  • Commercial Standard: A 10 µL aliquot of the commercial this compound standard was prepared in the same manner as the synthesized sample.

  • Blank: A vial containing only HPLC-grade dichloromethane was prepared to serve as a blank.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

3.3. Data Analysis

The total ion chromatograms (TICs) were processed to determine the retention time and the peak area of each component. The percentage area of each compound was calculated by dividing the individual peak area by the total peak area of all components in the chromatogram. Compound identification was achieved by comparing the obtained mass spectra with the NIST Mass Spectral Library and by comparing the retention time with that of the injected commercial standard.

Visualized Workflows

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow of the GC-MS purity analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Synthesized This compound C Dilution in Dichloromethane A->C B Commercial Standard B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Area % Calculation F->G I Purity Assessment & Comparison G->I H MS Library Comparison (NIST) H->I

Caption: Experimental workflow for GC-MS purity analysis of this compound.

4.2. Logical Relationship in Purity Analysis

This diagram outlines the logical progression from synthesis to the final determination of purity.

logical_relationship cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_evaluation Purity Evaluation A Williamson Ether Synthesis of this compound B Work-up & Distillation A->B C GC-MS Analysis B->C D Data Acquisition (Chromatogram & Mass Spectra) C->D E Identification of Main Peak (this compound) D->E F Identification of Impurities D->F G Quantification (% Area) D->G H Final Purity Determination E->H F->H G->H

Caption: Logical flow from synthesis to purity assessment of this compound.

Conclusion

The GC-MS analysis confirmed that the synthesized this compound has a purity of 98.2% based on the total ion chromatogram peak areas. The primary impurities were identified as 1-pentene and 2-pentene, likely formed through a competing E2 elimination reaction during the Williamson ether synthesis, along with a small amount of unreacted 3-pentanol and residual diethyl ether solvent. In contrast, the commercial standard showed a purity of 99.8% with only trace levels of the pentene isomers. This comparative guide demonstrates the efficacy of GC-MS in not only quantifying the purity of a synthesized compound but also in identifying the nature of the impurities, which is crucial for optimizing the synthesis and purification processes.

A Spectroscopic Showdown: Unraveling the Isomers of 3-Methoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In this guide, we provide a comprehensive spectroscopic comparison of 3-Methoxypentane and its seven ether isomers. Leveraging data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this guide offers a detailed roadmap for distinguishing these structurally similar compounds.

The isomeric landscape of C6H14O presents a classic challenge in chemical analysis. While all eight ether isomers share the same molecular weight, their unique atomic arrangements give rise to distinct spectroscopic fingerprints. This guide provides the key data and methodologies to decipher these differences, facilitating unambiguous identification in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. A thorough analysis of these values will enable researchers to differentiate between these compounds.

¹H NMR Spectral Data (Predicted/Experimental, δ ppm)
CompoundStructureδ (ppm) and Multiplicity
This compound CH₃CH₂CH(OCH₃)CH₂CH₃Data not readily available in searched sources.
1-Methoxypentane CH₃O(CH₂)₄CH₃~3.3 (s, 3H, -OCH₃), ~3.4 (t, 2H, -OCH₂-), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
2-Methoxypentane CH₃CH(OCH₃)(CH₂)₂CH₃Data not readily available in searched sources.
1-Methoxy-2-methylbutane CH₃OCH₂CH(CH₃)CH₂CH₃Data not readily available in searched sources.
2-Methoxy-2-methylbutane CH₃C(CH₃)(OCH₃)CH₂CH₃Data not readily available in searched sources.
3-Methoxy-2-methylbutane (CH₃)₂CHCH(OCH₃)CH₃Data not readily available in searched sources.
1-Methoxy-3-methylbutane CH₃OCH₂(CH₂)CH(CH₃)₂Data not readily available in searched sources.
2-Methoxy-3-methylbutane CH₃CH(OCH₃)CH(CH₃)₂Data not readily available in searched sources.
¹³C NMR Spectral Data (Predicted/Experimental, δ ppm)
CompoundStructureδ (ppm)
This compound CH₃CH₂CH(OCH₃)CH₂CH₃Data not readily available in searched sources.
1-Methoxypentane CH₃O(CH₂)₄CH₃~72 (-OCH₂-), ~58 (-OCH₃), ~29, ~28, ~22, ~14
2-Methoxypentane CH₃CH(OCH₃)(CH₂)₂CH₃Data not readily available in searched sources.
1-Methoxy-2-methylbutane CH₃OCH₂CH(CH₃)CH₂CH₃Data not readily available in searched sources.
2-Methoxy-2-methylbutane CH₃C(CH₃)(OCH₃)CH₂CH₃Data not readily available in searched sources.
3-Methoxy-2-methylbutane (CH₃)₂CHCH(OCH₃)CH₃Data not readily available in searched sources.
1-Methoxy-3-methylbutane CH₃OCH₂(CH₂)CH(CH₃)₂Data not readily available in searched sources.
2-Methoxy-3-methylbutane CH₃CH(OCH₃)CH(CH₃)₂Data not readily available in searched sources.
Infrared (IR) Spectral Data (cm⁻¹)
CompoundStructureKey Absorptions (cm⁻¹)
This compound CH₃CH₂CH(OCH₃)CH₂CH₃~2960-2850 (C-H stretch), ~1100 (C-O stretch)
1-Methoxypentane CH₃O(CH₂)₄CH₃~2950-2850 (C-H stretch), ~1115 (C-O stretch)
2-Methoxypentane CH₃CH(OCH₃)(CH₂)₂CH₃~2960-2850 (C-H stretch), ~1100 (C-O stretch)
1-Methoxy-2-methylbutane CH₃OCH₂CH(CH₃)CH₂CH₃~2960-2850 (C-H stretch), ~1100 (C-O stretch)
2-Methoxy-2-methylbutane CH₃C(CH₃)(OCH₃)CH₂CH₃~2960-2850 (C-H stretch), ~1100 (C-O stretch)
3-Methoxy-2-methylbutane (CH₃)₂CHCH(OCH₃)CH₃~2960-2850 (C-H stretch), ~1100 (C-O stretch)
1-Methoxy-3-methylbutane CH₃OCH₂(CH₂)CH(CH₃)₂~2950-2850 (C-H stretch), ~1115 (C-O stretch)
2-Methoxy-3-methylbutane CH₃CH(OCH₃)CH(CH₃)₂~2960-2850 (C-H stretch), ~1100 (C-O stretch)
Mass Spectrometry (MS) Data (m/z of major fragments)
CompoundStructureMajor Fragment Ions (m/z)
This compound CH₃CH₂CH(OCH₃)CH₂CH₃73, 59, 45, 29
1-Methoxypentane CH₃O(CH₂)₄CH₃45, 43, 71, 29
2-Methoxypentane CH₃CH(OCH₃)(CH₂)₂CH₃59, 45, 29, 43
1-Methoxy-2-methylbutane CH₃OCH₂CH(CH₃)CH₂CH₃45, 57, 29, 41
2-Methoxy-2-methylbutane CH₃C(CH₃)(OCH₃)CH₂CH₃73, 59, 43, 29
3-Methoxy-2-methylbutane (CH₃)₂CHCH(OCH₃)CH₃59, 45, 43, 29
1-Methoxy-3-methylbutane CH₃OCH₂(CH₂)CH(CH₃)₂45, 43, 71, 55
2-Methoxy-3-methylbutane CH₃CH(OCH₃)CH(CH₃)₂59, 43, 27, 31

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-20 mg of the neat liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, resulting in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required for adequate signal averaging.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC inlet. The sample is vaporized and separated from the solvent on a capillary column (e.g., a non-polar DB-5 column).

  • Ionization: The separated analyte molecules enter the mass spectrometer's ion source, where they are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of C6H14O (Ethers) cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_identification Compound Identification This compound This compound NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 1-Methoxypentane 1-Methoxypentane 1-Methoxypentane->NMR 1-Methoxypentane->IR 1-Methoxypentane->MS 2-Methoxypentane 2-Methoxypentane 2-Methoxypentane->NMR 2-Methoxypentane->IR 2-Methoxypentane->MS 1-Methoxy-2-methylbutane 1-Methoxy-2-methylbutane 1-Methoxy-2-methylbutane->NMR 1-Methoxy-2-methylbutane->IR 1-Methoxy-2-methylbutane->MS 2-Methoxy-2-methylbutane 2-Methoxy-2-methylbutane 2-Methoxy-2-methylbutane->NMR 2-Methoxy-2-methylbutane->IR 2-Methoxy-2-methylbutane->MS 3-Methoxy-2-methylbutane 3-Methoxy-2-methylbutane 3-Methoxy-2-methylbutane->NMR 3-Methoxy-2-methylbutane->IR 3-Methoxy-2-methylbutane->MS 1-Methoxy-3-methylbutane 1-Methoxy-3-methylbutane 1-Methoxy-3-methylbutane->NMR 1-Methoxy-3-methylbutane->IR 1-Methoxy-3-methylbutane->MS 2-Methoxy-3-methylbutane 2-Methoxy-3-methylbutane 2-Methoxy-3-methylbutane->NMR 2-Methoxy-3-methylbutane->IR 2-Methoxy-3-methylbutane->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Fragmentation Patterns (m/z values) MS->MS_Data Identification Unique Spectroscopic Fingerprint NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of C6H14O ether isomers.

3-Methoxypentane in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides a comparative analysis of 3-Methoxypentane's potential performance in three widely utilized reaction types: Grignard reactions, lithiation reactions, and Buchwald-Hartwig amination. Due to a lack of extensive direct experimental data for this compound in the current literature, this comparison is based on its physicochemical properties and analogous performance of other common ethereal solvents.

Physicochemical Properties: this compound vs. Standard Ethereal Solvents

A solvent's performance is intrinsically linked to its physical and chemical properties. Below is a comparison of this compound with other commonly used ethereal solvents.

PropertyThis compoundDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Weight ( g/mol ) 102.17[1]74.1272.1186.13100.16
Boiling Point (°C) ~9234.666~80106
Density (g/mL) ~0.750.7130.8890.8540.86
Water Solubility Insoluble[2]Slightly soluble (6.9 g/100 mL)MisciblePartially miscible (14 g/100 mL)Sparingly soluble (1.1 g/100 mL)
Lewis Basicity Moderate (estimated)HighHighHighModerate
Peroxide Formation Potential for peroxide formationHighHighLower than THFLow

Performance in Specific Reaction Types

The following sections provide a theoretical comparison of this compound's performance in Grignard reactions, lithiation, and Buchwald-Hartwig amination, supported by data from analogous solvents.

Grignard Reactions

Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the solvent used. Ethereal solvents are essential for stabilizing the Grignard reagent.

Comparison with Alternatives:

SolventKey AdvantagesKey Disadvantages
This compound (Predicted) - Higher boiling point than diethyl ether may allow for higher reaction temperatures, potentially improving reaction rates. - Low water solubility simplifies aqueous work-up.- Potentially lower Lewis basicity compared to THF could result in slower Grignard reagent formation. - Lack of extensive literature necessitates more optimization.
Diethyl Ether (Et₂O) - Excellent solvent for Grignard reagent formation due to high Lewis basicity. - Low boiling point allows for easy removal.- High volatility and high peroxide formation risk are significant safety concerns.
Tetrahydrofuran (THF) - High Lewis basicity effectively solvates and stabilizes Grignard reagents. - Higher boiling point than Et₂O.- Miscible with water, complicating aqueous work-up. - Prone to peroxide formation.[3]
2-Methyltetrahydrofuran (2-MeTHF) - "Greener" alternative derived from renewable resources. - Lower water miscibility than THF simplifies work-up. - Less prone to peroxide formation than THF.[4]- May sometimes require activators for sluggish reactions.
Cyclopentyl Methyl Ether (CPME) - High boiling point is suitable for high-temperature reactions. - Low peroxide formation tendency. - Low water solubility.[4][5]- Grignard reagent formation can be slower and may require activators.[5]

Experimental Protocol: General Procedure for a Grignard Reaction

This protocol outlines a general procedure for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound (or other anhydrous ether)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl, dilute HCl)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Methodology:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the reaction flask.

    • Add a small portion of a solution of the alkyl/aryl halide in anhydrous this compound.

    • Initiate the reaction (gentle heating or addition of a small crystal of iodine may be necessary).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the electrophile in anhydrous this compound dropwise, controlling the temperature.

    • After the addition, allow the reaction to stir at room temperature or with gentle heating to ensure completion.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Mg_Halide Mg + R-X in this compound Dry_Glassware->Mg_Halide Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Mg_Halide Grignard_Formation Grignard Reagent (R-MgX) Mg_Halide->Grignard_Formation Add_Electrophile Add Electrophile (E=O) Grignard_Formation->Add_Electrophile Adduct_Formation Intermediate Adduct Add_Electrophile->Adduct_Formation Quench Aqueous Quench Adduct_Formation->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for a Grignard reaction.

Lithiation Reactions

Lithiation reactions, employing organolithium reagents, are powerful for C-H activation and subsequent functionalization. The stability of the organolithium reagent in the solvent is a key consideration.

Comparison with Alternatives:

SolventKey AdvantagesKey Disadvantages
This compound (Predicted) - Higher boiling point than diethyl ether may be beneficial for reactions requiring elevated temperatures. - As a non-cyclic ether, it may exhibit different stability profiles with organolithium reagents compared to THF.- Reactivity with strong organolithium reagents is possible, leading to solvent degradation.[6] - Lack of specific data requires careful evaluation.
Diethyl Ether (Et₂O) - Commonly used and well-understood for many lithiation reactions.- Can be cleaved by strong organolithium reagents, especially at elevated temperatures.[6]
Tetrahydrofuran (THF) - Strong coordinating ability can enhance the reactivity of organolithium reagents.- Readily deprotonated and cleaved by strong organolithium reagents, limiting its use at higher temperatures.[6][7]
Hydrocarbons (e.g., Hexane, Pentane) - Inert and do not react with organolithium reagents.- Poor solvating power for many organolithium reagents and their adducts, often requiring a co-solvent like TMEDA.
Cyclopentyl Methyl Ether (CPME) - Reported as a "greener" alternative to Et₂O with good performance in some lithiation reactions.- May exhibit different reactivity profiles compared to traditional ethers.

Experimental Protocol: General Procedure for a Directed Ortho-Lithiation

This protocol describes a general procedure for the directed ortho-lithiation of an aromatic substrate followed by quenching with an electrophile.

Materials:

  • Aromatic substrate with a directing group (e.g., amide, methoxy)

  • Organolithium reagent (e.g., n-BuLi, s-BuLi)

  • Anhydrous this compound (or other suitable anhydrous solvent)

  • Electrophile (e.g., DMF, alkyl halide, CO₂)

  • Anhydrous work-up solutions

  • Drying agent

Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve the aromatic substrate in anhydrous this compound in a flame-dried flask.

  • Lithiation:

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add the organolithium reagent dropwise via syringe.

    • Stir the reaction mixture at the low temperature for the specified time to ensure complete lithiation.

  • Electrophilic Quench:

    • Add the electrophile to the reaction mixture at the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with a suitable aqueous solution (e.g., water, saturated NH₄Cl).

    • Extract the product into an organic solvent.

    • Wash the combined organic layers with brine and dry over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure and purify the residue by chromatography or crystallization.

Lithiation_Pathway Substrate Aromatic Substrate (with Directing Group) Lithiated_Intermediate Lithiated Intermediate Substrate->Lithiated_Intermediate Deprotonation in This compound Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Lithiated_Intermediate Functionalized_Product Functionalized Product Lithiated_Intermediate->Functionalized_Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Functionalized_Product

Caption: Directed ortho-lithiation signaling pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The solvent can influence the solubility of the catalyst, substrates, and base, as well as the overall reaction rate.

Comparison with Alternatives:

SolventKey AdvantagesKey Disadvantages
This compound (Predicted) - Higher boiling point than some common solvents may be advantageous for less reactive aryl chlorides. - Being an ether, it is generally compatible with the reaction conditions.- The specific effects on catalyst activity and stability are unknown and would require empirical determination.
Toluene - A common and effective solvent for a wide range of Buchwald-Hartwig reactions.- Aromatic hydrocarbon solvent with its own environmental and health considerations.
Dioxane - Good solvating properties for many of the reaction components.- A suspected carcinogen with a relatively high freezing point.
2-Methyltetrahydrofuran (2-MeTHF) - A greener alternative that has shown good performance in some Buchwald-Hartwig couplings.[8]- Performance can be substrate and catalyst dependent.
tert-Butanol - Can act as both a solvent and a weak base in some protocols.- Its protic nature can interfere with certain catalyst systems or substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (e.g., bromide or chloride)

  • Amine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous this compound (or other suitable anhydrous solvent)

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, base, aryl halide, and a stir bar to a reaction vessel.

  • Reagent Addition: Add the amine and anhydrous this compound to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(X)L_n Pd0->PdII_Aryl Oxidative Addition PdII_Amide Ar-Pd(II)(NR'R'')L_n PdII_Aryl->PdII_Amide Ligand Exchange PdII_Amide->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amide->Product ArX Ar-X ArX->PdII_Aryl Amine HNR'R'' Amine->PdII_Amide HX HX Base Base

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Conclusion

While direct experimental data for this compound in these specific, widely-used reaction types is currently limited in the accessible literature, its physicochemical properties suggest it could be a viable alternative to traditional ethereal solvents. Its higher boiling point compared to diethyl ether and its low water solubility are attractive features. However, its performance, particularly concerning reaction kinetics and stability with highly reactive organometallic reagents, would need to be empirically validated for each specific application. Researchers are encouraged to consider this compound as a potential solvent candidate but should anticipate the need for some level of reaction optimization.

References

Validating the Structure of 3-Methoxypentane Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comparative analysis of key analytical techniques for validating the structure of 3-methoxypentane and its derivatives, offering supporting experimental data and detailed protocols to ensure accurate and reproducible results.

The structural integrity of a molecule is intrinsically linked to its chemical and biological properties. Even subtle variations in atomic arrangement can lead to significant differences in efficacy, toxicity, and overall behavior. Therefore, employing a multi-faceted analytical approach is crucial for the unambiguous confirmation of a target molecular structure. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) in the structural validation of this compound and a representative derivative, 3-methoxy-1-pentanol.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique, or combination thereof, is contingent on the specific information required. While NMR provides detailed information about the carbon-hydrogen framework, MS offers insights into molecular weight and fragmentation patterns. GC-MS combines separation with detection, providing information on both purity and structure.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns for structural clues.High sensitivity, small sample requirement.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
GC-MS Separation of components in a mixture, retention time for identification, mass spectrum for structural confirmation.Excellent for volatile and semi-volatile compounds, high sensitivity and selectivity.Not suitable for non-volatile or thermally labile compounds.
FTIR Spectroscopy Presence of functional groups.Fast, simple sample preparation.Provides limited information on the overall molecular structure.

Experimental Data for this compound and its Derivative

To illustrate the application of these techniques, the following tables summarize key spectral data for this compound and 3-methoxy-1-pentanol.

NMR Spectral Data
CompoundNucleusChemical Shift (δ) ppmMultiplicity
This compound ¹H~3.3 (CH), ~3.2 (OCH₃), ~1.5 (CH₂), ~0.9 (CH₃)m, s, m, t
¹³C~80 (CH-O), ~56 (OCH₃), ~26 (CH₂), ~10 (CH₃)
3-Methoxy-1-pentanol ¹H~3.6 (CH₂-OH), ~3.4 (CH-O), ~3.3 (OCH₃), ~1.7 (CH₂), ~1.5 (CH₂), ~0.9 (CH₃)t, m, s, m, m, t
¹³C~82 (CH-O), ~61 (CH₂-OH), ~57 (OCH₃), ~36 (CH₂), ~24 (CH₂), ~10 (CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 10273, 59, 45
3-Methoxy-1-pentanol 118101, 87, 73, 59, 45

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans: 16

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 16 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 100 ppm solution of the this compound derivative in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD, or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 35-300.

  • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, comparing it to spectral libraries and predicting fragmentation patterns.

Alternative and Complementary Techniques

Beyond the core techniques, other methods can provide valuable, often orthogonal, information for complete structural validation.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.[1][2] This is crucial for distinguishing between isomers and confirming the molecular formula.

  • Quantitative NMR (qNMR): A powerful technique for determining the purity of a sample without the need for a specific reference standard of the analyte.[3] It relies on the direct relationship between signal intensity and the number of nuclei.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for the rapid identification of key functional groups present in the molecule, such as the C-O-C ether linkage and the -OH group in alcohol derivatives.

  • X-ray Crystallography: Provides the absolute three-dimensional structure of a molecule in the solid state.[4][5][6] This is considered the "gold standard" for structural determination, provided a suitable single crystal can be obtained.

  • Chiral Chromatography: For chiral derivatives of this compound, this technique can be used to separate and quantify the individual enantiomers.[3][7][8]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a synthesized this compound derivative.

G Workflow for Structural Validation of this compound Derivatives synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Distillation) synthesis->purification initial_char Initial Characterization purification->initial_char nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) initial_char->nmr ms Mass Spectrometry (EI, ESI, HRMS) initial_char->ms gcms GC-MS Analysis initial_char->gcms ftir FTIR Spectroscopy initial_char->ftir structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ms->structure_elucidation gcms->structure_elucidation ftir->structure_elucidation consistent Data Consistent? structure_elucidation->consistent validated Structure Validated consistent->validated Yes revisit Re-evaluate Synthesis/ Purification/Analysis consistent->revisit No alt_methods Alternative/Complementary Methods (Optional) (X-ray, Chiral LC) validated->alt_methods revisit->synthesis

Workflow for validating the structure of a this compound derivative.

References

A Comparative Guide to 3-Methoxypentane and Alternative Ether Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and overall safety. This guide provides a comprehensive comparison of the physical and chemical properties of 3-Methoxypentane against three common alternative ether solvents: Diethyl Ether, Methyl tert-Butyl Ether (MTBE), and Cyclopentyl Methyl Ether (CPME). The data presented is cross-referenced with available literature values to ensure accuracy and reliability.

Comparison of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and the selected alternative solvents. This data is essential for evaluating their suitability for various laboratory and industrial applications.

PropertyThis compoundDiethyl EtherMethyl tert-Butyl Ether (MTBE)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₆H₁₄O[1][2][3]C₄H₁₀O[4]C₅H₁₂O[5]C₆H₁₂O[6]
Molecular Weight ( g/mol ) 102.17[1][2][7]74.12[4]88.15[5]100.16[6]
Boiling Point (°C) 91.54 (estimate)[1]34.6[8]55-56[9]106[10][11]
Melting Point (°C) -105.78 (estimate)[1]-116.3[8]-110 to -108.6[12]<-140[10][11]
Density (g/cm³) 0.7490 (estimate)[1][7]0.7134[8]0.740.8630 (at 20°C)[11]
Refractive Index (n20/D) 1.3790 (estimate)[1]1.35301.369[9]Not Found
Solubility in Water Insoluble[1]Slightly solubleModerately soluble[5]Low (0.011 g/g)[11]
Primary Advantages Moderate volatility, good solvent for organic compounds.[1]Highly volatile, good solvent for extractions.[8]Good solvent, lower peroxide formation than diethyl ether.[12]High boiling point, low peroxide formation, considered a "greener" solvent.[11][13][14]
Primary Disadvantages Limited experimental data available.Highly flammable, prone to peroxide formation.[8]Environmental concerns due to water contamination potential.[12]Higher cost compared to other ethers.

Experimental Protocols

Accurate determination of the physical properties of solvents is crucial for their effective use in research and development. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method.[15][16]

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Liquid paraffin (B1166041) or other suitable heating bath oil

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Add a few milliliters of the liquid sample into the small test tube.

  • Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Clamp the thermometer so that the sample is immersed in the heating bath within the Thiele tube.

  • Gently heat the side arm of the Thiele tube.[16] The design of the tube will ensure uniform heating of the bath through convection.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[16] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[17][18][19][20]

Apparatus:

  • A precise analytical balance

  • A pycnometer or a graduated cylinder

  • The liquid sample

  • A constant temperature water bath

Procedure:

  • Carefully clean and dry the pycnometer or graduated cylinder.

  • Measure and record the mass of the empty container using the analytical balance.

  • Fill the container with the liquid sample up to a calibrated mark (for a graduated cylinder) or completely (for a pycnometer). Ensure there are no air bubbles.

  • Place the filled container in a constant temperature water bath until it reaches thermal equilibrium.

  • Carefully wipe dry the outside of the container and measure its mass.

  • The mass of the liquid is the difference between the mass of the filled container and the empty container.

  • The volume of the liquid is read directly from the graduated cylinder or is the known volume of the pycnometer.

  • Calculate the density using the formula: Density = Mass / Volume.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and can be used to identify it or assess its purity. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • The liquid sample

  • A constant temperature water bath connected to the refractometer

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Using a dropper, apply a few drops of the liquid sample onto the surface of the lower prism.

  • Close the prisms together, ensuring the liquid spreads evenly to form a thin film.

  • Allow the sample to come to the desired temperature by the circulating water bath.

  • Look through the eyepiece and adjust the light source and mirror to get the best illumination.

  • Turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is visible, adjust the compensator dial until the boundary line is achromatic.

  • Read the refractive index value from the scale.

Solvent Selection Workflow

The choice of a solvent is a multi-faceted decision that involves considering various physical, chemical, and safety properties. The following diagram illustrates a logical workflow for selecting an appropriate ether solvent from the alternatives discussed.

SolventSelection A Define Application Requirements (e.g., Reaction, Extraction, Crystallization) B Required Boiling Point? A->B C Low (<50°C) B->C Low D Medium (50-100°C) B->D Medium E High (>100°C) B->E High F Consider Diethyl Ether C->F G Consider MTBE or This compound D->G H Consider CPME E->H I Peroxide Formation a Concern? F->I G->I H->I J Yes I->J Yes K No I->K No L Prioritize CPME or MTBE J->L M All options viable K->M N Environmental/Safety Regulations? L->N M->N O Strict N->O Strict P Standard N->P Standard Q Prioritize CPME ('Green' Solvent) O->Q R Evaluate all based on specific hazard profile P->R S Final Solvent Selection Q->S R->S

Caption: A decision-making workflow for ether solvent selection.

References

A Comparative Analysis of 3-Methoxypentane and 2-Methoxypentane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug development, the selection of appropriate solvents, reagents, and intermediates is paramount to the success of experimental outcomes. This guide provides a detailed comparative study of two structural isomers, 3-Methoxypentane and 2-Methoxypentane, offering insights into their physicochemical properties, synthesis, and potential applications. This objective comparison, supported by available data, aims to assist researchers, scientists, and professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor difference in the position of the methoxy (B1213986) group between this compound and 2-Methoxypentane leads to variations in their physical properties. These differences can influence their behavior as solvents, their reactivity, and their suitability for various laboratory and industrial processes. A summary of their key physicochemical properties is presented below.

PropertyThis compound2-Methoxypentane
Molecular Formula C₆H₁₄O[1][2]C₆H₁₄O[3][4]
Molecular Weight 102.17 g/mol [1][2]102.177 g/mol [4]
Boiling Point 91.54°C (estimate)[5][6] to 91.85°C[4]91-92°C[3]
Melting Point -105.78°C (estimate)[5][6]-105.78°C (estimate)[4]
Density 0.7490 g/cm³[5][6]0.750 g/cm³ @ 25°C[3][4]
Refractive Index 1.3790[5][6]1.3810[4]
LogP (Octanol/Water) 1.82140[4]1.8[4]
Hydrogen Bond Donor 0[4]0[4]
Hydrogen Bond Acceptor 1[4]1[4]
Rotatable Bond Count 3[4][7]3[4][8]

Synthesis of Methoxypentanes: The Williamson Ether Synthesis

Both this compound and 2-Methoxypentane can be effectively synthesized via the Williamson ether synthesis.[9][10] This method involves the reaction of an alkoxide with a primary alkyl halide through an S(_N)2 reaction mechanism.[9][10] The choice of reactants is crucial for optimizing the yield and minimizing side reactions.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol (e.g., 3-Pentanol (B84944) or 2-Pentanol) Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Base Strong Base (e.g., NaH) Base->Alkoxide_Formation AlkylHalide Alkyl Halide (e.g., Methyl Iodide) SN2_Reaction SN2 Reaction AlkylHalide->SN2_Reaction Alkoxide_Formation->SN2_Reaction Alkoxide Ether Target Ether (3- or 2-Methoxypentane) SN2_Reaction->Ether Salt Salt Byproduct (e.g., NaI) SN2_Reaction->Salt

Caption: General workflow for the Williamson ether synthesis of methoxypentanes.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a representative method for the synthesis of this compound. A similar approach can be adapted for the synthesis of 2-Methoxypentane by substituting 3-pentanol with 2-pentanol.

Materials:

  • 3-Pentanol

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pentanol to anhydrous diethyl ether. Cool the solution in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, so ensure proper ventilation.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pentoxide.

  • Ether Synthesis: Cool the alkoxide solution in an ice bath. Add methyl iodide dropwise from a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Applications and Comparative Performance

Both this compound and 2-Methoxypentane find applications as solvents and intermediates in organic synthesis.[1][11] Their moderate volatility and ether functionality make them suitable for various reactions.

  • Solvents: Their ether structure allows them to dissolve a range of organic compounds. Their boiling points are in a convenient range for easy removal post-reaction.

  • Reagents and Intermediates: They can serve as starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and pesticides.[1] For instance, the methoxy group can be a precursor to other functional groups.[11]

  • Fragrance Industry: this compound, in particular, is noted for its potential use in the fragrance industry due to its light ether aroma.[1]

Conclusion

This compound and 2-Methoxypentane are two closely related isomers with similar but distinct physicochemical properties. While both can be synthesized using the Williamson ether synthesis and find applications as solvents and chemical intermediates, the specific choice between them may be guided by subtle differences in their physical properties and the steric requirements of the intended application. This guide provides a foundational comparison to aid researchers in their selection process, emphasizing the importance of considering the unique characteristics of each isomer for optimal experimental design.

References

Benchmarking Reaction Kinetics: A Comparative Guide to 3-Methoxypentane and Other Aliphatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent can critically influence reaction rates, yields, and selectivity. Aliphatic ethers are a widely utilized class of solvents due to their relative inertness and ability to solvate a range of organic compounds. This guide provides a comparative analysis of the reaction kinetics in 3-Methoxypentane, a secondary ether, benchmarked against its structural analogs, diethyl ether (a primary ether) and diisopropyl ether (a more sterically hindered secondary ether).

While direct experimental kinetic data for this compound is not extensively available in published literature, this guide extrapolates its expected behavior based on comprehensive data from studies on diethyl ether and diisopropyl ether. This analysis, supported by established principles of chemical kinetics, offers valuable insights for researchers, scientists, and drug development professionals in selecting the appropriate ether solvent for their specific applications.

Comparative Kinetic Data of Aliphatic Ethers

The following tables summarize key kinetic parameters for diethyl ether and diisopropyl ether in various reaction types. This data serves as a foundation for predicting the kinetic profile of this compound.

Table 1: Pyrolysis and Decomposition Kinetics

EtherReaction TypeTemperature (°C)PressureOrder of ReactionActivation Energy (kcal/mol)Key Findings
Diethyl EtherThermal Decomposition560 - 62015 - 320 mmHg1 to 1.547.7Decomposes into ethanol (B145695) and ethylene (B1197577) via a molecular split, and into acetaldehyde (B116499) and ethane (B1197151) via a free-radical chain process.[1]
Diisopropyl EtherOxidation252 - 6271 atm--Fuel consumption is primarily observed above 477°C. It is mainly consumed by hydrogen abstraction reactions at the carbon atoms adjacent to the oxygen atom.[2][3]

Table 2: Hydrogen Abstraction and Oxidation Kinetics

EtherReactionTemperature (K)Rate Constant (cm³/mol·s)Activation Energy (kcal/mol)Key Findings
Diisopropyl EtherH-abstraction by OH radicals200 - 1700k_total = 0.1015 × T^4.514 exp(−3457.125/T)-0.62 to 22.69H-abstraction is the primary consumption route at temperatures below 627°C.[4][5]
Diisopropyl EtherH-abstraction by H/CH₃ radicals200 - 1700--Consistently controlled by abstraction from the α-carbon across combustion-relevant conditions.[4][5]

Predicted Kinetic Profile of this compound

Based on its structure, this compound is a secondary ether, similar to diisopropyl ether, but with less steric hindrance around the ether oxygen. The methyl group on one side and the sec-pentyl group on the other create an asymmetric steric and electronic environment.

Steric Effects: The spatial arrangement of reacting substances significantly influences the reaction rate.[6] In reactions where the ether oxygen participates directly, such as in acid-catalyzed cleavages or as a Lewis base, the steric bulk around the oxygen is a critical factor. This compound, with an ethyl and a propyl group attached to the methoxy-bearing carbon, presents moderate steric hindrance. It is expected to be more reactive than the bulkier diisopropyl ether but less reactive than the unhindered diethyl ether in reactions sensitive to steric effects.

Electronic Effects: The electron-donating alkyl groups attached to the ether oxygen influence its nucleophilicity and basicity. The electronic environment of this compound is comparable to other aliphatic ethers, suggesting it will exhibit similar solvent effects on reactions involving polar intermediates or transition states.

Predicted Reactivity:

  • In Nucleophilic Substitution (S_N2) Reactions: When used as a solvent, the polarity of this compound will play a significant role.[7] As a polar aprotic solvent, it is expected to accelerate S_N2 reactions by solvating the cation while leaving the nucleophile relatively free.[8][9] Its performance would likely be intermediate between diethyl ether and diisopropyl ether, depending on the specific reactants and the degree of steric hindrance they introduce.

  • In Elimination (E2) Reactions: Similar to other ethers, this compound can favor E2 reactions when a bulky base is used, by acting as a non-polar aprotic solvent.

  • In Combustion and Oxidation Reactions: The presence of tertiary hydrogen atoms on the carbon adjacent to the ether oxygen in this compound makes it susceptible to hydrogen abstraction, a key step in oxidation and combustion.[2][3] Its reactivity in such reactions is anticipated to be comparable to that of diisopropyl ether.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of ether reaction kinetics.

Thermal Decomposition via Pyrolysis

Objective: To determine the rate of thermal decomposition of an ether and identify the reaction products.

Methodology:

  • A known pressure of the ether vapor is introduced into a heated quartz reaction vessel maintained at a constant temperature (e.g., 560-620°C for diethyl ether).[1]

  • The pressure change in the vessel is monitored over time using a sensitive manometer.

  • At various time intervals, samples of the reaction mixture are withdrawn and analyzed using gas chromatography (GC) to identify and quantify the products.

  • The order of the reaction is determined by analyzing the relationship between the initial pressure of the ether and the initial rate of reaction.

  • The rate constant is calculated from the integrated rate law corresponding to the determined reaction order.

  • The activation energy is determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.[1]

Oxidation Kinetics in a Jet-Stirred Reactor (JSR)

Objective: To study the oxidation chemistry of an ether at atmospheric pressure over a range of temperatures.

Methodology:

  • A stoichiometric mixture of the ether, oxygen, and an inert gas (e.g., Argon) is continuously fed into a jet-stirred reactor.[2]

  • The reactor is maintained at a constant temperature, and the temperature is varied over a specific range (e.g., 525–900 K for diisopropyl ether).[3]

  • The reaction products and intermediates are continuously sampled from the reactor.

  • The species are identified and quantified using techniques such as photoionization molecular-beam mass spectrometry (PI-MBMS).[2]

  • The concentration profiles of the fuel, intermediates, and products are plotted as a function of temperature.

  • A detailed kinetic model is developed and validated by comparing the model predictions with the experimental data.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: S_N2 Reaction in an Ether Solvent

SN2_Reaction cluster_reactants Reactants cluster_solvent Ether Solvent (e.g., this compound) cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---R---X]⁻ Nu->TS Attacks Substrate Substrate Substrate (R-X) Substrate->TS Ether R'-O-R'' Ether->TS Solvates cation, stabilizes TS Product Product (Nu-R) TS->Product Forms new bond LG Leaving Group (X⁻) TS->LG Breaks old bond

Caption: S_N2 reaction mechanism in an ether solvent.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_setup 1. Experimental Setup cluster_data_collection 2. Data Collection cluster_analysis 3. Sample Analysis cluster_kinetic_modeling 4. Kinetic Modeling A Prepare Reactants and Solvent B Set up Reaction Vessel (e.g., Batch Reactor, JSR) A->B C Control Temperature and Pressure B->C D Initiate Reaction C->D E Monitor Reaction Progress (e.g., Pressure, Concentration) D->E F Collect Samples at Time Intervals E->F G Analyze Samples (e.g., GC, MS, Spectroscopy) F->G H Identify and Quantify Reactants and Products G->H I Plot Concentration vs. Time Data H->I J Determine Reaction Order and Rate Law I->J K Calculate Rate Constants and Activation Energy J->K

Caption: General workflow for an experimental kinetics study.

References

Efficacy of 3-Methoxypentane as a pharmaceutical intermediate vs. traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and environmentally benign solvents is a continuous endeavor. 3-Methoxypentane has been noted for its potential as a solvent and intermediate in the pharmaceutical industry, but a comprehensive evaluation of its efficacy against traditional solvents remains largely undocumented in publicly available literature.

Physicochemical Properties: A Comparative Overview

To understand the potential of this compound, a comparison of its physical and chemical properties with commonly used ethereal solvents such as diethyl ether (DEE) and tetrahydrofuran (B95107) (THF), as well as the greener alternative 2-methyltetrahydrofuran (B130290) (2-MeTHF), is essential.

PropertyThis compoundDiethyl Ether (DEE)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Weight ( g/mol ) 102.17[2]74.1272.1186.13
Boiling Point (°C) ~91.5[1]34.66680
Melting Point (°C) ~-105.8[1]-116.3-108.4-136
Density (g/mL) ~0.749[1]0.7130.8890.854
Flash Point (°C) Not available-45-14.5-11
Solubility in Water Insoluble[1]6.9 g/100 mLMiscible14 g/100 mL
Peroxide Formation Potential (as an ether)HighHighLower than THF

Note: Some data for this compound are estimates. Data for other solvents are from standard chemical databases.

The higher boiling point of this compound compared to diethyl ether and THF suggests it could be advantageous for reactions requiring higher temperatures, potentially leading to faster reaction rates. Its insolubility in water is a key differentiator from THF, which could simplify workup procedures in certain reactions by facilitating phase separation.

Efficacy in Key Pharmaceutical Reactions: A Data Gap

Despite its potential, there is a significant lack of published experimental data detailing the performance of this compound as a solvent in common pharmaceutical reactions like Grignard and Suzuki coupling. While its chemical stability is noted, without comparative studies on yields, purity, and reaction times, its true efficacy remains theoretical.[1]

To illustrate the type of data required for a thorough evaluation, the following sections present hypothetical experimental protocols and data. It must be stressed that this data is illustrative and not based on published experimental results for this compound.

Hypothetical Experimental Protocol: Grignard Reaction

Objective: To compare the efficacy of this compound with THF in the Grignard synthesis of a tertiary alcohol.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small volume of the respective anhydrous solvent (this compound or THF).

  • Add a solution of bromobenzene (1.0 eq) in the same solvent dropwise to initiate the reaction.

  • After the formation of the Grignard reagent is complete, cool the mixture to 0 °C.

  • Add a solution of acetone (1.0 eq) in the respective solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the crude product by GC-MS with an internal standard to determine the yield of the tertiary alcohol.

Hypothetical Data Table:

SolventReaction Time (h)Yield of Tertiary Alcohol (%)Purity by GC (%)
This compound1.58595
THF1.59097

Workflow Diagram:

Grignard_Workflow reagent_prep Prepare Phenylmagnesium Bromide in This compound or THF reaction React with Acetone at 0°C reagent_prep->reaction Grignard Reagent workup Aqueous Workup (HCl, Brine) reaction->workup Reaction Mixture analysis GC-MS Analysis for Yield and Purity workup->analysis Crude Product

Grignard Reaction Workflow

Hypothetical Experimental Protocol: Suzuki Coupling Reaction

Objective: To evaluate the performance of this compound against a traditional solvent system in a Suzuki coupling reaction.

Materials:

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Add the solvent (this compound or Toluene/Water).

  • Add an aqueous solution of K₂CO₃ (2.0 eq).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield of the biphenyl (B1667301) product.

Hypothetical Data Table:

Solvent SystemReaction Time (h)Isolated Yield (%)Purity by NMR (%)
This compound488>98
Toluene/Water (4:1)492>98

Logical Relationship Diagram:

Suzuki_Coupling Reactants Aryl Halide + Arylboronic Acid Product Biphenyl Product Reactants->Product Catalyst Palladium Catalyst + Ligand Catalyst->Product Base Aqueous Base Base->Product Solvent This compound or Toluene/Water Solvent->Product

Key Components of Suzuki Coupling

Safety and Environmental Considerations

Conclusion

This compound presents some intriguing physicochemical properties that suggest it could be a viable alternative to traditional ethereal solvents in certain pharmaceutical applications. Its higher boiling point and water insolubility are notable advantages. However, the current body of scientific literature lacks the necessary comparative experimental data to validate its efficacy in terms of reaction performance. Furthermore, a comprehensive safety and toxicity profile is needed before it can be widely considered a "greener" or superior alternative.

For drug development professionals, while this compound may be a compound to watch, its practical application as a pharmaceutical intermediate or solvent requires significant further investigation and validation through rigorous experimental studies. Until such data becomes available, the use of well-characterized traditional and alternative green solvents remains the more prudent choice.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxypentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Methoxypentane, an ether that requires careful handling due to its potential hazards. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key chemical and physical characteristics of this compound.

PropertyValue
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [2]
CAS Number 36839-67-5[1]
Appearance Colorless liquid[3]
Solubility Soluble in organic solvents; insoluble in water[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached with the understanding that it is a flammable liquid and must be treated as hazardous waste. The following procedures are based on general guidelines for the disposal of ethers and flammable organic compounds.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound with its full chemical name and any associated hazard symbols (e.g., flammable).

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Use a chemically resistant container, preferably the original container or one made of a compatible material.

  • Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A flame-retardant lab coat

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide a complete and accurate description of the waste, including its composition and any potential contaminants.

  • Follow all institutional and local regulations for waste manifest documentation and handover procedures.

5. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Eliminate all sources of ignition.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Begin this compound Waste Disposal waste_generated Is this compound waste generated? start->waste_generated spill Is there a spill? start->spill collect_waste Collect in a labeled, sealed, chemically resistant container. waste_generated->collect_waste Yes no_waste No Action Required waste_generated->no_waste No store_waste Store in a cool, dry, well-ventilated area away from ignition sources. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal contractor. store_waste->contact_ehs end End of Disposal Process contact_ehs->end spill->waste_generated No contain_spill Contain spill with inert absorbent material. spill->contain_spill Yes collect_spill Collect absorbed material into a sealed container for disposal. contain_spill->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment. Always consult your institution's specific safety protocols and guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.